N,N-Dimethyl-p-phenylenediamine sulfate
Description
Properties
IUPAC Name |
4-N,4-N-dimethylbenzene-1,4-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.H2O4S/c1-10(2)8-5-3-7(9)4-6-8;1-5(2,3)4/h3-6H,9H2,1-2H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUKPDKNLKRLHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60160-75-0, 536-47-0, 99-98-9 (Parent) | |
| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60160-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N,N-dimethyl-, sulfate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883430 | |
| Record name | N,N-Dimethyl-1,4-phenylenediamine sulfate | |
| Source | EPA DSSTox | |
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Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6219-73-4, 536-47-0 | |
| Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6219-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N,N-dimethyl-, sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:?) | |
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| Record name | N,N-Dimethyl-1,4-phenylenediamine sulfate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylbenzene-1,4-diammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.853 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-amino-N,N-dimethylaniline sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYL-P-PHENYLENEDIAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X997IVP3JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the mechanism of action of N,N-Dimethyl-p-phenylenediamine sulfate?
An In-Depth Technical Guide to the Mechanism of Action of N,N-Dimethyl-p-phenylenediamine Sulfate For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-p-phenylenediamine (DMPD), typically used as its sulfate salt, is a redox-active aromatic amine whose mechanism of action is centered on its capacity to act as an electron donor in enzymatic and chemical reactions. This property is fundamentally exploited in microbiology for the identification of cytochrome c oxidase and in various biochemical assays as a chromogenic peroxidase substrate. Toxicologically, its mechanism is linked to the formation of reactive intermediates that can act as haptens, initiating an immune response characteristic of allergic contact dermatitis. This guide elucidates the core biochemical pathways, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the key mechanisms.
Core Mechanism: Redox Chemistry
The principal mechanism of DMPD is its sequential one-electron oxidation. In the presence of an oxidizing agent or a suitable enzyme, DMPD donates an electron to form a stable, colored radical cation known as Wurster's Red.[1] This initial oxidation product is a key intermediate in all of its primary applications.
-
Step 1: One-Electron Oxidation: DMPD is oxidized to the N,N-Dimethyl-p-phenylenediamine radical cation (DMPD•+), or Wurster's Red. This species is intensely colored and relatively stable, making it useful for colorimetric detection.[1][2]
-
Step 2: Two-Electron Oxidation & Disproportionation: The radical cation can be further oxidized to the corresponding quinonediimine. The radical cation and the quinonediimine can exist in a pH-dependent equilibrium. The highly reactive quinonediimine is a potent electrophile.[2]
This fundamental redox behavior is the basis for its function in the enzymatic and toxicological pathways described below.
Enzymatic Mechanisms of Action
DMPD serves as an artificial substrate for several oxidoreductase enzymes, most notably cytochrome c oxidase and peroxidases.
Substrate for Cytochrome c Oxidase (Oxidase Test)
The most prominent application of DMPD is in the oxidase test, a critical diagnostic tool in microbiology for identifying bacteria containing cytochrome c oxidase (Complex IV) in their respiratory chain.[3]
Mechanism:
-
In aerobic bacteria, cytochrome c oxidase catalyzes the final step of the electron transport chain, transferring electrons from reduced cytochrome c to molecular oxygen.
-
DMPD acts as an artificial electron donor, reducing the oxidized form of cytochrome c.
-
The reduced cytochrome c is then re-oxidized by cytochrome c oxidase.
-
In this process, DMPD itself is oxidized to the colored radical cation, Wurster's Red. The rapid appearance of a dark red, purple, or blue color signifies a positive test.[3]
Substrate for Peroxidase
DMPD is an effective chromogenic substrate for peroxidases, such as Horseradish Peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂). This reaction is widely used for quantitative enzyme assays.
Mechanism: The reaction follows a "ping-pong" mechanism.
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Enzyme Activation: Peroxidase reacts with H₂O₂, forming an oxidized enzyme intermediate (Compound I) and water.
-
Substrate Oxidation (Cycle 1): Compound I oxidizes one molecule of DMPD to its radical cation (Wurster's Red), resulting in a less oxidized enzyme state (Compound II).
-
Substrate Oxidation (Cycle 2): Compound II oxidizes a second molecule of DMPD to Wurster's Red, returning the enzyme to its native resting state.
-
Product Formation: The resulting radical cations can then undergo further non-enzymatic reactions to form more complex colored products, such as dimers and trimers (e.g., Bandrowski's Base from the parent PPD).[4] The increase in absorbance from these colored products is monitored over time.
Toxicological Mechanism: Skin Sensitization
N,N-Dimethyl-p-phenylenediamine, like its parent compound p-phenylenediamine (PPD), is a known contact allergen. The mechanism of skin sensitization is a multi-step process that requires metabolic or chemical activation.[5]
Mechanism:
-
Haptenization: DMPD is a "prohapten"—it is too small and unreactive to be immunogenic on its own. Upon topical application, it penetrates the epidermis where it is oxidized (auto-oxidation or enzymatic) to the highly reactive N,N-dimethyl-p-benzoquinonediimine.
-
Protein Binding: This electrophilic quinonediimine readily reacts with nucleophilic residues (e.g., cysteine, lysine) on skin proteins, forming a stable hapten-protein conjugate.
-
Immune Activation: Langerhans cells and other dendritic cells in the skin recognize and internalize these modified proteins. They process the antigens and migrate to local lymph nodes.
-
T-Cell Priming: In the lymph nodes, the dendritic cells present the haptenated peptides to naïve T-cells, leading to their activation and proliferation. This initial phase is known as induction or sensitization.
-
Elicitation: Upon subsequent exposure to DMPD, the now-sensitized memory T-cells recognize the hapten-protein complexes in the skin and mount a rapid and amplified inflammatory response, characteristic of allergic contact dermatitis.[5]
A competing metabolic pathway, N-acetylation, can detoxify DMPD by converting it into non-sensitizing compounds, thereby reducing the amount available for oxidative haptenization.[6]
Quantitative Data
Quantitative kinetic and cytotoxic data for this compound are limited in the literature. The tables below summarize available data for DMPD and closely related, structurally similar compounds that serve as reliable proxies.
Table 1: Physicochemical and Spectroscopic Properties
| Parameter | Value | Compound | Reference(s) |
|---|
| Molar Extinction Coefficient (ε) | 9.8 mM⁻¹cm⁻¹ at 550 nm | DMPD Radical Cation |[7] |
Table 2: Enzyme Kinetic Parameters Data for the closely related parent compound p-phenylenediamine (PPD) and tetramethyl-p-phenylenediamine (TMPD) are presented as proxies.
| Enzyme | Parameter | Value | Substrate | Conditions | Reference(s) |
|---|---|---|---|---|---|
| Horseradish Peroxidase | Kₘ | 1.1 mM | p-Phenylenediamine | pH 7.0, 25°C, 0.2 mM H₂O₂ | [4] |
| Horseradish Peroxidase | Vₘₐₓ | 2.9 µM min⁻¹ | p-Phenylenediamine | pH 7.0, 25°C, 0.5 nM HRP | [4] |
| Cytochrome c Oxidase | Turnover Number (Tₛᵦ) | 9.8 (±0.3) × 10⁸ L mol⁻¹ s⁻¹ | TMPD | For single B. subtilis bacterium |[3] |
Table 3: Cytotoxicity Data Data for N-methylated and parent p-phenylenediamine (PPD) are presented.
| Cell Type | Parameter | Finding | Compound | Reference(s) |
|---|---|---|---|---|
| BALB/c 3T3 Fibroblasts | Cytotoxicity | N-methylated p-PDs show acute cytotoxicity that correlates with autoxidation rates. | N-methylated p-PDs |
| Human Keratinocytes | Cytotoxicity | PPD induces cytotoxicity associated with mitochondrial membrane potential loss and ROS production. | p-Phenylenediamine |[2] |
Experimental Protocols
Protocol: Cytochrome c Oxidase Test (Filter Paper Method)
This protocol is used to rapidly determine if a bacterial isolate produces cytochrome c oxidase.
Methodology:
-
Reagent Preparation: Prepare a fresh 1% (w/v) solution of this compound in sterile distilled water. Note: The reagent is light-sensitive and auto-oxidizes, so it should be made fresh daily and stored in a dark bottle.
-
Sample Preparation: Place a small piece of Whatman No. 1 filter paper in a sterile petri dish.
-
Inoculation: Using a sterile wooden applicator stick or platinum loop (nichrome loops can give false positives), pick a well-isolated bacterial colony from a fresh (18-24 hour) culture grown on a non-selective agar plate.
-
Application: Smear the colony onto the filter paper.
-
Reagent Addition: Add 1-2 drops of the oxidase reagent to the bacterial smear.
-
Observation: Observe for a color change. A positive result is indicated by the development of a dark red to purple/black color within 10-30 seconds. Reactions occurring after 60 seconds should be considered negative as they may result from auto-oxidation of the reagent.
Protocol: Spectrophotometric Assay of Peroxidase Activity
This protocol provides a method for determining the kinetic parameters of a peroxidase enzyme (e.g., HRP) using a phenylenediamine substrate. This protocol is adapted from a method using p-phenylenediamine (PPD) and is directly applicable to DMPD.[4]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Phosphate Buffer, pH 7.0.
-
DMPD Stock Solution: Prepare a 40 mM stock solution of this compound in the assay buffer. Prepare this solution fresh for each experiment.
-
H₂O₂ Stock Solution: Prepare a 20 mM stock solution of H₂O₂ in deionized water.
-
Enzyme Solution: Prepare a stock solution of Horseradish Peroxidase (e.g., 50 µM) and create working dilutions to achieve a final concentration in the assay of approximately 0.5 nM.
-
-
Assay Setup:
-
Perform the assay in a temperature-controlled spectrophotometer at 25°C.
-
To determine Michaelis-Menten constants, vary the concentration of the DMPD substrate while keeping the H₂O₂ and enzyme concentrations constant and saturating.
-
In a 1 mL cuvette, combine the assay buffer, the desired volume of DMPD stock solution, and the enzyme solution. The total volume before initiation should be 996 µL.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 4 µL of the 20 mM H₂O₂ stock solution (final concentration: 80 µM).
-
Mix quickly by inverting the cuvette.
-
Immediately begin monitoring the increase in absorbance at the λₘₐₓ of the colored product (approx. 550 nm for the DMPD radical cation).
-
Record the absorbance every 10 seconds for at least 3-5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each DMPD concentration. Use the molar extinction coefficient (ε = 9.8 mM⁻¹cm⁻¹) to convert the rate from ΔAbs/min to µM/min.
-
Plot the initial velocities (v₀) against the corresponding DMPD concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression software to determine the Kₘ and Vₘₐₓ values.
-
Conclusion
The mechanism of action of this compound is entirely dependent on its redox chemistry, serving as a facile electron donor. This property allows it to function as a highly effective indicator substrate for specific oxidoreductase enzymes, forming the basis of cornerstone diagnostic tests and quantitative biochemical assays. Concurrently, the same oxidative activation transforms the molecule into a reactive hapten, providing a clear molecular initiating event for contact hypersensitivity. For professionals in research and drug development, understanding these distinct but mechanistically linked pathways is crucial for its application in experimental systems and for evaluating its toxicological profile.
References
- 1. Modeling the detailed kinetics of mitochondrial cytochrome c oxidase: Catalytic mechanism and nitric oxide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhus semialata M. extract ameliorate para-phenylenediamine-induced toxicity in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemical recognition and quantification of cytochrome c expression in Bacillus subtilis and aerobe/anaerobe Escherichia coli using N,N,N′,N′-tetramethyl-para-phenylene-diamine (TMPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skin sensitization to p-phenylenediamine: the diverging roles of oxidation and N-acetylation for dendritic cell activation and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of risk modification for p‐phenylenediamine sensitization by N‐acetyltransferase 1 and 2 for two highly sensitive cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity of methylated phenylenediamines - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-Dimethyl-p-phenylenediamine sulfate chemical and physical properties
An In-depth Technical Guide to N,N-Dimethyl-p-phenylenediamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chemical compound with significant applications in both biological and chemical research. It is primarily recognized for its use as a redox indicator, most notably in the oxidase test for identifying bacteria containing cytochrome c oxidase. Its ability to be easily oxidized to a stable, colored radical cation, known as Wurster's Red, underpins many of its applications.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, details key experimental protocols involving its use, and outlines essential safety and handling information.
Chemical and Physical Properties
This compound is a salt form of N,N-Dimethyl-p-phenylenediamine. It is typically supplied as a solid that is soluble in water.[2][3] The compound is sensitive to light and moisture and should be stored accordingly in the dark.[2][4] It is incompatible with strong oxidizing agents and acids.[2][4]
Quantitative Data Summary
The core physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 536-47-0 | [2][3][4][5][6] |
| Molecular Formula | C₈H₁₂N₂·H₂SO₄ or C₈H₁₄N₂O₄S | [2][3][5][6][7] |
| Molecular Weight | 234.27 g/mol | [3][5][8] |
| Appearance | White to grey or brown crystalline powder/chunks | [8][9] |
| Melting Point | 200-205 °C (decomposes) | [2][3][8][10] |
| Boiling Point | 495 °C (literature value, decomposes) | [3][10] |
| Solubility | Soluble in water (approx. 50 mg/mL) | [2][3] |
| Purity | Typically ≥98% | [2][3][5] |
| Odor | Odorless | [2] |
| Sensitivity | Light sensitive, hygroscopic | [2] |
| InChI Key | GLUKPDKNLKRLHX-UHFFFAOYSA-N | [2][3][6] |
Core Applications
The redox properties of this compound make it a valuable reagent in several analytical and research applications.
-
Microbiology: Its most common use is as a reagent in the oxidase test to identify bacteria that produce the enzyme cytochrome c oxidase.[11][12]
-
Analytical Chemistry: It is employed in the spectrophotometric determination of various substances, including gold(III) in pharmaceutical products and as an indicator for measuring chlorine in water samples.[3]
-
Biomedical Research: The compound has been used to develop assays for evaluating the oxidative status of human plasma by measuring hydroperoxides.[13] It has also been utilized in studies investigating the role of hydrogen sulfide (H₂S) in cardioprotection and colonic H₂S production.[2][3]
Experimental Protocols
Detailed methodologies are crucial for reproducible scientific results. The following sections provide protocols for key experiments involving this compound.
Microbiological Oxidase Test
The oxidase test is a key biochemical test for the differentiation of bacterial species, particularly between Gram-negative rods.
Principle: The test detects the presence of the enzyme cytochrome c oxidase, a component of the electron transport chain in many aerobic organisms.[12] N,N-Dimethyl-p-phenylenediamine acts as an artificial electron donor. In the presence of cytochrome c oxidase and atmospheric oxygen, the reagent is oxidized to form the colored compound indophenol blue or purple.[11][12]
Methodology (Filter Paper Method):
-
Reagent Preparation: Prepare a fresh 1% aqueous solution of this compound. This solution is unstable and should be made fresh daily or can be stored for up to 7 days in a dark, refrigerated bottle.[14]
-
Procedure: a. Place a small piece of Whatman No. 1 filter paper in a clean petri dish. b. Add 1-2 drops of the freshly prepared oxidase reagent to the center of the filter paper.[15] c. Using a sterile wooden applicator stick or a platinum loop (nichrome loops can give false-positive results), pick a well-isolated bacterial colony from a fresh (18-24 hour) culture.[14][15] d. Smear the colony onto the reagent-impregnated area of the filter paper.[12]
-
Result Interpretation:
Synthesis of N,N-Dimethyl-p-phenylenediamine
The free base, N,N-Dimethyl-p-phenylenediamine, can be synthesized via the reduction of p-nitrosodimethylaniline. The sulfate salt is then prepared by reacting the free base with sulfuric acid.
Principle: This synthesis involves a chemical reduction where the nitroso group (-NO) of the starting material is reduced to a primary amine group (-NH₂).
Methodology (General Laboratory Scale):
-
Reduction: p-Nitrosodimethylaniline is added in portions to a warm solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl).[16] The mixture is heated under reflux for approximately 90 minutes to ensure the reduction is complete.[16]
-
Precipitation: The reaction mixture is cooled, which may cause some of the tin salt of the product to precipitate. The precipitation is completed by saturating the cold solution with hydrogen chloride gas.[16]
-
Isolation of Free Base: The precipitated salt is filtered and redissolved in water. The aqueous solution is covered with a layer of ether. While keeping the solution cold with ice, a 50% sodium hydroxide (NaOH) solution is added to neutralize the acid and liberate the free N,N-Dimethyl-p-phenylenediamine base.[16]
-
Extraction and Purification: The liberated free base is extracted into the ether layer. The aqueous layer is extracted several more times with fresh ether. The combined ether extracts are dried over anhydrous sodium sulfate, and the ether is removed by evaporation. The resulting crude product is purified by vacuum distillation.[16]
-
Sulfate Salt Formation: The purified free base is dissolved in a suitable solvent and treated with a stoichiometric amount of sulfuric acid (H₂SO₄) to precipitate this compound.
Signaling and Reaction Pathways
Oxidase Test Reaction
The core of the oxidase test is an enzymatic reaction that oxidizes the N,N-Dimethyl-p-phenylenediamine reagent.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Toxicity: The compound is toxic if swallowed, in contact with skin, or if inhaled.[4][7][9] It causes skin irritation and serious eye irritation.[7][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat. When handling the powder, use a dust mask or work in a chemical fume hood to avoid inhalation.[4]
-
Handling: Avoid formation of dust and aerosols.[9] Ensure adequate ventilation. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed and protected from light and moisture, as the substance is hygroscopic and light-sensitive.[2]
-
Fire: The solid is combustible. Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher. Firefighting may produce hazardous combustion products, including carbon, nitrogen, and sulfur oxides.[9][17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
References
- 1. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. N,N-二甲基对苯二胺 硫酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. scbt.com [scbt.com]
- 6. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound | C8H14N2O4S | CID 80351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | Laboratory Speciality Chemicals | Products | P.C. Chem India [pcchemindia.in]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. CAS#:536-47-0 | this compound salt | Chemsrc [chemsrc.com]
- 11. asm.org [asm.org]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BAM R54: Oxidase Reagent | FDA [fda.gov]
- 15. tgw1916.net [tgw1916.net]
- 16. prepchem.com [prepchem.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
An In-Depth Technical Guide to the Synthesis and Purification of 4-Amino-N,N-dimethylaniline Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-Amino-N,N-dimethylaniline sulfate, a key intermediate in various chemical and pharmaceutical applications. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical workflows.
Synthesis of 4-Amino-N,N-dimethylaniline (Free Base)
Two primary methods for the synthesis of 4-Amino-N,N-dimethylaniline are presented below: the reduction of p-nitrosodimethylaniline and the reduction of p-nitro-N,N-dimethylaniline.
Method 1: Reduction of p-Nitrosodimethylaniline
This method involves the reduction of p-nitrosodimethylaniline using stannous chloride in the presence of hydrochloric acid.
-
Reaction Setup: In a suitable reaction vessel, dissolve 225 g of stannous chloride in 450 ml of concentrated hydrochloric acid with gentle warming.
-
Addition of Starting Material: Gradually add 50 g of p-nitrosodimethylaniline or its hydrochloride salt to the warm stannous chloride solution in small portions. The reaction is exothermic and should be cooled as needed to maintain a controlled temperature.
-
Reduction: After the addition is complete, reflux the mixture for 90 minutes to ensure the reduction is complete.
-
Isolation of the Tin Salt: Cool the reaction mixture. The double tin salt of the aminodimethylaniline will begin to precipitate. To complete the precipitation, saturate the solution with hydrogen chloride gas at 0°C.
-
Filtration and Dissolution: Filter the precipitated salt and dissolve it in water.
-
Liberation of the Free Base: As the base is readily oxidized by air, cover the acidic solution with a layer of ether. Add ice to the mixture and then add a 50% sodium hydroxide solution to make the solution strongly alkaline, ensuring the temperature remains low.
-
Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with diethyl ether. Repeat the extraction several times.
-
Drying and Evaporation: Combine the ethereal extracts and dry them over anhydrous sodium sulfate. Evaporate the ether to obtain the crude 4-Amino-N,N-dimethylaniline.
-
Purification: The crude product is then purified by vacuum distillation.
| Parameter | Value | Reference |
| Starting Material | 50 g p-nitrosodimethylaniline | [1] |
| Reducing Agent | 225 g stannous chloride in 450 ml conc. HCl | [1] |
| Reaction Time | 90 minutes (reflux) | [1] |
| Yield | 36 g | [1] |
| Boiling Point | 146-148 °C at 24 mmHg | [1] |
| Melting Point | 38-41 °C | [1] |
Method 2: Reduction of p-Nitro-N,N-dimethylaniline
This alternative method utilizes hydrazine hydrate as the reducing agent with a copper-on-carbon catalyst.
-
Reaction Setup: In a 100 mL flask, add 2.49 g (0.015 mol) of p-nitro-N,N-dimethylaniline, 30 mL of ethanol, and 0.23 g of CuO/C catalyst.
-
Heating and Addition: Heat the mixture to 75°C and then add 1.5 mL (0.03 mol) of hydrazine hydrate dropwise.
-
Reaction: Stir the reaction mixture and monitor its completion using Thin Layer Chromatography (TLC), which typically takes around 5 hours.
-
Work-up: After the reaction is complete, filter the mixture and concentrate the filtrate.
-
Purification: Recrystallize the concentrated product from a mixed solvent of ethyl acetate and petroleum ether (1:2 ratio).
| Parameter | Value | Reference |
| Starting Material | 2.49 g p-nitro-N,N-dimethylaniline | [2] |
| Reducing Agent | 1.5 mL hydrazine hydrate | [2] |
| Catalyst | 0.23 g CuO/C | [2] |
| Solvent | 30 mL ethanol | [2] |
| Reaction Temperature | 75 °C | [2] |
| Reaction Time | 5 hours | [2] |
| Yield | 1.92 g (95%) | [2] |
| Melting Point | 35-36 °C | [2] |
Synthesis of 4-Amino-N,N-dimethylaniline Sulfate
The synthesized 4-Amino-N,N-dimethylaniline free base is converted to its sulfate salt through a straightforward acid-base reaction.
Experimental Protocol:
-
Dissolution: Dissolve the purified 4-Amino-N,N-dimethylaniline in a suitable organic solvent such as toluene or acetone.[1]
-
Acidification: While vigorously stirring the amine solution, carefully and slowly add a calculated amount of concentrated sulfuric acid. Note that sulfuric acid is diprotic. The precipitation of the sulfate salt may be delayed.[1]
-
Isolation: Collect the precipitated 4-Amino-N,N-dimethylaniline sulfate by filtration.
-
Washing: Wash the filtered crystals with fresh toluene or another suitable solvent like diethyl ether or acetone to remove any residual free amine.[1]
Purification of 4-Amino-N,N-dimethylaniline Sulfate
Purification of the final product is crucial to remove any unreacted starting materials or by-products.
Experimental Protocol:
-
Recrystallization: While specific solvent systems for the recrystallization of 4-Amino-N,N-dimethylaniline sulfate are not extensively reported, a general approach for amine salts can be employed. This typically involves dissolving the crude salt in a minimal amount of a hot solvent in which it has high solubility and then allowing it to cool slowly to induce crystallization. A solvent pair system, such as ethanol/ether or water/acetone, may also be effective.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄N₂O₄S | [3][4] |
| Molecular Weight | 234.27 g/mol | [3][4] |
| Melting Point | 200-205 °C (decomposes) | [3][4] |
| Purity | ≥98% (commercially available) | [3] |
Visualized Workflows
The following diagrams illustrate the synthesis and purification processes described in this guide.
Caption: Synthesis of 4-Amino-N,N-dimethylaniline via Reduction of p-Nitrosodimethylaniline.
Caption: Purification of the Free Base and Conversion to the Sulfate Salt.
References
- 1. Sciencemadness Discussion Board - the verdict on making sulfate salts from amines without getting red goo. - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. sulfate salt? , Hive Chemistry Discourse [chemistry.mdma.ch]
- 3. 4-Amino-N,N-dimethylaniline sulfate | 6219-73-4 [chemicalbook.com]
- 4. 4-Amino-N,N-dimethylaniline sulfate CAS#: 6219-73-4 [m.chemicalbook.com]
N,N-Dimethyl-p-phenylenediamine sulfate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N-Dimethyl-p-phenylenediamine sulfate, a versatile reagent with significant applications in biomedical and analytical research. This document outlines its chemical properties, core applications, and detailed experimental protocols.
Core Chemical and Physical Properties
This compound, also known as 4-Amino-N,N-dimethylaniline sulfate, is a salt commonly used as an analytical testing reagent.[1] It is recognized for its role in colorimetric assays and as an indicator in various biochemical reactions.
| Property | Value | Source |
| CAS Number | 536-47-0 | [2][3] |
| Molecular Formula | C₈H₁₂N₂·H₂SO₄ | [2][3] |
| Molecular Weight | 234.27 g/mol | [2][3] |
| Synonyms | 4-Amino-N,N-dimethylaniline sulfate salt, 4-(Dimethylamino)aniline sulfate salt, DMPPDA | [2] |
| Appearance | Solid | |
| Solubility | Soluble in water (50 mg/mL) | [2] |
| Melting Point | 200-205 °C (decomposes) | [2] |
| Storage | Light-sensitive and hygroscopic; store in the dark. | [4] |
Key Applications in Research
This compound is a critical component in several well-established experimental procedures, primarily due to its ability to undergo specific color-changing reactions.
Spectrophotometric Determination of Hydrogen Sulfide (H₂S)
A primary application of this compound is in the quantification of hydrogen sulfide. In an acidic environment and in the presence of ferric chloride (FeCl₃), this compound reacts with H₂S to form methylene blue, a stable blue-colored compound.[5][6] The intensity of the blue color is directly proportional to the concentration of H₂S and can be measured spectrophotometrically.[6][7] This method is highly sensitive and widely used for measuring H₂S in biological samples.[5][6]
The Oxidase Test in Microbiology
The oxidase test is a fundamental procedure in microbiology used to determine if a bacterium produces cytochrome c oxidase, an enzyme in the electron transport chain.[8] N,N-Dimethyl-p-phenylenediamine acts as an artificial electron donor for cytochrome c oxidase.[8] In the presence of this enzyme, the reagent is oxidized, resulting in a distinct color change to a dark purple or blue compound, indophenol blue.[8] This rapid test is crucial for the identification and differentiation of various bacterial species, such as distinguishing oxidase-positive Neisseria from oxidase-negative Enterobacteriaceae.
Evaluation of Oxidative Stress
This reagent is also employed to assess the oxidative status of biological samples, such as human plasma.[9] The assay is based on the ability of N,N-Dimethyl-p-phenylenediamine (DMPD) to form a stable colored radical cation. The level of hydroperoxyl compounds in the plasma, which are indicative of oxidative stress, is proportional to the color change and can be quantified.[9]
Experimental Protocols
Protocol for the Determination of Aqueous Sulfide
This protocol is adapted from the widely used methylene blue formation assay.
Reagents:
-
Zinc Acetate Solution (1% w/v): Dissolve 1 g of zinc acetate in 100 ml of degassed water.
-
This compound Solution (20 mM): Dissolve the required amount in 7.2 M HCl.
-
Ferric Chloride (FeCl₃) Solution (30 mM): Dissolve the required amount in 1.2 M HCl.
-
Trichloroacetic Acid (TCA) Solution (10% v/v)
Procedure:
-
In a test tube, mix 75 µL of the sample with 250 µL of 1% (w/v) zinc acetate and 425 µL of degassed water.[5]
-
Add 133 µL of 20 mM this compound solution.[5]
-
Add 133 µL of 30 mM FeCl₃ solution.[5]
-
Incubate the mixture for 10 minutes at room temperature.[5]
-
To stop the reaction and precipitate proteins, add 250 µL of 10% (v/v) trichloroacetic acid.[5]
-
Centrifuge the mixture at 12,000 rpm for 5 minutes to pellet the precipitate.[5]
-
Measure the absorbance of the supernatant at a wavelength of 670 nm.
-
The concentration of sulfide is determined by comparing the absorbance to a standard curve prepared with known concentrations of a sulfide standard.
Protocol for the Oxidase Test (Filter Paper Method)
This protocol describes a common and rapid method for performing the oxidase test.
Reagent:
-
Oxidase Reagent: 1% (w/v) this compound in sterile distilled water. Prepare this solution fresh.
Procedure:
-
Place a small piece of filter paper in a sterile petri dish.
-
Add 2-3 drops of the freshly prepared oxidase reagent to the center of the filter paper.
-
Using a sterile wooden or platinum applicator stick, pick a well-isolated bacterial colony from a culture plate (18-24 hours old). Do not use a nichrome wire loop, as it can lead to false-positive results.[10]
-
Gently rub the colony onto the reagent-impregnated filter paper.
-
Observe for a color change within 10-30 seconds.
Interpretation of Results:
-
Positive: Development of a blue or deep purple color within 30 seconds.
-
Delayed Positive: Color development between 30 and 60 seconds.
-
Negative: No color change or color development after 60 seconds.
Visualized Workflows and Mechanisms
Caption: Formation of Methylene Blue in Sulfide Detection.
Caption: Workflow of the Microbiological Oxidase Test.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. N,N-Dimethyl-p-phenylenediamine 98 536-47-0 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylene blue - Wikipedia [en.wikipedia.org]
- 7. Spectrophotometric determination of aqueous sulfide on a pneumatically enhanced centrifugal microfluidic platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asm.org [asm.org]
- 9. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BAM R54: Oxidase Reagent | FDA [fda.gov]
An In-depth Technical Guide to the Solubility of N,N-Dimethyl-p-phenylenediamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N,N-Dimethyl-p-phenylenediamine sulfate in various solvents. This document includes quantitative solubility data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support research and development activities.
Core Topic: Solubility Profile
This compound is a salt of the organic compound N,N-Dimethyl-p-phenylenediamine. Its solubility is a critical parameter for its application in various assays and as a research chemical. The presence of the sulfate group generally imparts greater aqueous solubility compared to its free base form.
Data Presentation: Solubility of N,N-Dimethyl-p-phenylenediamine and its Sulfate Salt
The following table summarizes the available quantitative and qualitative solubility data for this compound and its corresponding free base, N,N-Dimethyl-p-phenylenediamine. This allows for a comparative understanding of their solubility profiles.
| Solvent | This compound | N,N-Dimethyl-p-phenylenediamine (Free Base) |
| Water | 50 mg/mL[1] | 10 mg/mL[2] |
| Ethanol | Soluble (quantitative data not available) | Very Soluble (quantitative data not available)[3] |
| Methanol | No data available | No data available |
| Acetone | No data available | No data available |
| Dichloromethane | No data available | No data available |
| Chloroform | No data available | Soluble[2] |
| Ether | No data available | Soluble[4] |
| Benzene | No data available | Soluble[4] |
Experimental Protocols
General Protocol for Determining Solubility of Amine Salts
A standardized method for determining the water solubility of chemical compounds is outlined in the OECD Test Guideline 105.[5][6][7][8][9] This guideline describes the flask method and the column elution method for substances with solubilities above and below 10 g/L, respectively. A general procedure based on the flask method for a solid amine salt like this compound is as follows:
-
Preparation of a Saturated Solution: An excess amount of the solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid temperature changes during this step.
-
Analysis of the Saturated Solution: A known volume of the clear, saturated solution is carefully removed.
-
Quantification: The concentration of this compound in the aliquot is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is calculated and expressed in units such as g/L or mg/mL.
Methylene Blue Assay for Hydrogen Sulfide (H₂S) Detection
This compound is a key reagent in the widely used Methylene Blue assay for the quantification of hydrogen sulfide. The protocol involves the reaction of H₂S with this compound in the presence of ferric chloride (FeCl₃) under acidic conditions to form the stable blue dye, methylene blue. The intensity of the blue color, measured spectrophotometrically, is proportional to the H₂S concentration.
A typical protocol is as follows:
-
Sample Preparation: A known volume of the sample containing H₂S is mixed with a zinc acetate solution to trap the sulfide as zinc sulfide.
-
Reagent Addition: A solution of this compound in acidic solution (e.g., 7.2 M HCl) is added, followed by the addition of a ferric chloride solution (e.g., in 1.2 M HCl).
-
Reaction Incubation: The mixture is incubated at room temperature for a specific period (e.g., 10-20 minutes) to allow for the formation of methylene blue.
-
Protein Precipitation (if necessary): For biological samples, trichloroacetic acid (TCA) is often added to precipitate proteins, which are then removed by centrifugation.
-
Spectrophotometric Measurement: The absorbance of the resulting blue solution is measured at a wavelength of approximately 670 nm.
-
Quantification: The concentration of H₂S in the original sample is determined by comparing the absorbance to a standard curve prepared with known concentrations of a sulfide standard.
Mandatory Visualizations
Experimental Workflow: Methylene Blue Assay
Caption: Workflow for the Methylene Blue assay for H₂S detection.
Signaling Pathway: Role in Cardioprotection Research
This compound is utilized in research to measure hydrogen sulfide (H₂S), a known signaling molecule involved in cardioprotection. For instance, it is used to investigate the role of H₂S in the cardioprotective effects of ischemic preconditioning.
Caption: Role of H₂S in cardioprotection and its measurement.
References
- 1. N,N-二甲基对苯二胺 硫酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemodex.com [chemodex.com]
- 3. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-Dimethyl-p-phenylenediamine, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
- 5. oecd.org [oecd.org]
- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 7. filab.fr [filab.fr]
- 8. oecd.org [oecd.org]
- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
N,N-Dimethyl-p-phenylenediamine sulfate safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of N,N-Dimethyl-p-phenylenediamine Sulfate
For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No: 536-47-0, 6219-73-4), a compound frequently used in laboratory settings.[1][2] Adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.
Physical and Chemical Properties
This compound is a solid substance, appearing as white to grey or brown crystals, chunks, or powder.[3] It is sensitive to light and moisture, which necessitates specific storage conditions.[1]
| Property | Value | Source |
| Synonyms | 4-Amino-N,N-dimethylaniline sulfate, DMPPDA | [1][3] |
| Molecular Formula | C₈H₁₂N₂ · H₂SO₄ | [3][4] |
| Molecular Weight | 234.27 g/mol / 234.28 g/mol | [3][4][5] |
| Appearance | White to grey or brown crystals/chunks/powder | [3] |
| Melting Point | 200 - 205 °C (decomposes) | [3] |
| Boiling Point | 495 °C (literature) | [3] |
| Evaporation Rate | Not applicable (Solid) | [4] |
Hazard Identification and Toxicological Data
This compound is classified as highly toxic and hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.[6] It is crucial to understand its toxicological profile to implement appropriate safety measures.
| Hazard Classification | Category | GHS Code | Source |
| Acute Toxicity (Oral) | Category 3 | H301 | [1][3][7] |
| Acute Toxicity (Dermal) | Category 3 | H311 | [1][3][7] |
| Acute Toxicity (Inhalation) | Category 3 | H331 | [3][4] |
| Skin Irritation | Category 2 | H315 | [3][7] |
| Serious Eye Irritation | Category 2 | H319 | [3][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | H335 | [3] |
| Signal Word | Danger | [1][3][4] |
Toxicity Values:
Chronic exposure may lead to the formation of methemoglobin, characterized by dizziness and cyanosis due to deficient oxygenation of the blood.[8]
Handling and Storage Precautions
Proper handling and storage are essential to minimize exposure risk.
3.1. Safe Handling Procedures
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[1][4]
-
Do not allow the substance to come into contact with eyes, skin, or clothing.[4]
-
Wear appropriate personal protective equipment (PPE) as detailed in Section 4.[4]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[8]
-
Remove and wash contaminated clothing before reuse.[8]
3.2. Storage Requirements
-
Keep containers tightly closed to prevent moisture absorption.[3]
-
The substance should be stored locked up.[4]
3.3. Incompatible Materials
-
Keep away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[1][6]
Exposure Controls and Personal Protective Equipment
Engineering controls and personal protective equipment are the primary methods to control exposure.
Engineering Controls:
-
Work should be conducted in a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE):
| Protection Type | Specification | Source |
| Eye/Face Protection | Chemical safety goggles (compliant with EN 166) or a face shield. | [1][3][4] |
| Skin Protection | Protective gloves (inspect prior to use) and a lab coat. Wear appropriate protective clothing to prevent any possibility of skin exposure. | [1][2][3] |
| Respiratory Protection | For routine use, a particle-filtering half mask (EN149) is recommended.[4] If exposure limits are exceeded or in case of insufficient ventilation, use a NIOSH/MSHA-approved respirator.[1] A self-contained breathing apparatus (SCBA) should be used for emergencies.[2] |
First Aid Measures
Immediate medical attention is required for any exposure.[1]
-
General Advice: Show the Safety Data Sheet to the attending physician.[1][3]
-
Inhalation: Move the person to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][3] Immediate medical attention is required.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids apart.[3] Remove contact lenses if present and easy to do.[10] Get medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[1]
Accidental Release Measures
In the event of a spill, follow a structured emergency protocol to ensure safety and contain the material.
Protocol for Spill Management:
-
Ensure Personal Safety: Do not approach the spill without appropriate PPE.[11]
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[3]
-
Prevent Contamination: Prevent the spilled material from entering drains or waterways.[3]
-
Clean-up: Carefully sweep up the solid material and place it into a suitable, sealed, and labeled container for disposal.[1][4] Avoid actions that generate dust.[1][3]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[12]
Caption: Workflow for handling a spill of this compound.
Fire-Fighting Measures
While the substance itself is non-combustible, it may decompose upon heating to produce corrosive and/or toxic fumes.[12]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream or water jet.[10][11]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[4]
-
Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][12]
Disposal Considerations
Disposal of this compound and its containers must be handled as hazardous waste. All disposal practices must be in compliance with federal, state, and local regulations.[12] Do not allow the product to enter drains or the environment.[3]
References
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.be [fishersci.be]
- 5. scbt.com [scbt.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. This compound | C8H14N2O4S | CID 80351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. abdurrahmanince.net [abdurrahmanince.net]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chemos.de [chemos.de]
- 11. lobachemie.com [lobachemie.com]
- 12. CAS#:6219-73-4 | N,N-Dimethyl-1,4-phenylenediamine sulfate | Chemsrc [chemsrc.com]
N,N-Dimethyl-p-phenylenediamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Discovery, History, Synthesis, and Application of a Key Reagent
Abstract
N,N-Dimethyl-p-phenylenediamine (DMPD) is a versatile organic compound with a rich history, primarily recognized for its critical role as a redox indicator in microbiological and biochemical assays. This technical guide provides a detailed overview of the discovery and historical development of DMPD as a reagent, its synthesis, and its diverse applications, with a particular focus on its use in the oxidase test for the identification of microorganisms. This document also delves into its utility in the synthesis of dyes and as a tool for measuring oxidative stress. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to support researchers, scientists, and professionals in drug development.
Discovery and Historical Perspective
The study of phenylenediamines and their redox properties gained significant traction in the late 19th century. The discovery and initial investigations into N,N-Dimethyl-p-phenylenediamine and its tetramethylated analog are largely attributed to the work of German chemist Casmir Wurster in the 1870s. His research laid the foundation for understanding the facile oxidation of these compounds to form intensely colored radical cations, which became known as "Wurster's Red" and "Wurster's Blue," respectively.[1]
Initially, the vibrant and distinct color change upon oxidation positioned these compounds as valuable indicators in chemical reactions. However, their most impactful application emerged in the field of microbiology. In 1928, Gordon and McLeod first introduced the use of a dimethyl-p-phenylenediamine dihydrochloride solution for the oxidase test, a method to differentiate bacteria based on the presence of the cytochrome c oxidase enzyme.[2] This test proved particularly useful in distinguishing Neisseria gonorrhoeae from other cocci. The sensitivity of the oxidase test was later enhanced by Kovács , who utilized the tetramethyl derivative, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which provided a more rapid and distinct color change.[2]
Beyond microbiology, DMPD and its parent compound, p-phenylenediamine, have a long history in the development of synthetic dyes, particularly for hair coloring, dating back to patents filed in the late 1800s.
Chemical and Physical Properties
N,N-Dimethyl-p-phenylenediamine is a colorless to reddish-violet solid that is soluble in water, alcohol, and chloroform.[3][4] It is known to be sensitive to air and light, and upon oxidation, it forms a stable red radical cation known as Wurster's Red.[1]
| Property | Value | Reference |
| Chemical Formula | C₈H₁₂N₂ | [4] |
| Molar Mass | 136.19 g/mol | [4] |
| Melting Point | 34-36 °C | [3] |
| Boiling Point | 262 °C | |
| Appearance | Colorless to reddish-violet solid | [4] |
| Solubility | Water (10 mg/ml), Chloroform | [3] |
| Stability | Stable for at least 2 years when stored at +4°C, protected from light and air. | [3] |
Synthesis of N,N-Dimethyl-p-phenylenediamine
Several methods have been developed for the synthesis of N,N-Dimethyl-p-phenylenediamine. The most common laboratory and industrial routes involve the reduction of a nitro-substituted precursor.
Common Synthesis Routes
The classical and most frequently cited synthesis of DMPD involves a two-step process starting from dimethylaniline. First, dimethylaniline is nitrated to form p-nitro-N,N-dimethylaniline. This intermediate is then reduced to yield the final product. Various reducing agents and reaction conditions have been employed for this reduction, each with its own advantages in terms of yield, purity, and scalability.
Another scalable and economical approach starts with 4-chloro-nitrobenzene, which undergoes a nucleophilic aromatic substitution with dimethylamine, followed by reduction of the nitro group.[5]
Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents/Catalyst | Reaction Conditions | Yield | Purity | Reference |
| Nitration and Reduction (Heidelberger, 1923) | p-Nitrosodimethylaniline | Stannous chloride, Concentrated HCl | Reflux for 90 minutes, then vacuum distillation | ~72% (based on 36g from 50g starting material) | Crystalline mass, melts at 38-41°C | [1] |
| Facile Route (Rasayan J. Chem., 2015) | 4-Chloro-nitrobenzene | N,N-Dimethyl amine HCl, DMF, NaHCO₃, Raney Nickel | High pressure (@25kg/cm²), 120°C for 2 hours | 99% | 99% (HPLC) | [5] |
| Catalytic Hydrogenation (Patent CN109970569A) | p-Nitrochlorobenzene | Toluene, Dimethylamine hydrochloride, NaOH, Catalyst | 35-40°C | Not specified | Not specified | [6] |
| Hydrazine Hydrate Reduction (Patent CN105801331A) | p-Nitro-N,N-dimethylaniline | Hydrazine hydrate, CuO/C catalyst | 20-100°C for 1-20 hours | High yield | Not specified | [7] |
Detailed Experimental Protocol: Facile Synthesis from 4-Chloro-Nitrobenzene[6]
This scalable and high-yield method is presented as a preferred route for producing N,N-Dimethyl-p-phenylenediamine dihydrochloride.
Step 1: Synthesis of N,N-Dimethyl-4-Nitroaniline
-
Charge a 5 L stainless steel pressure reactor with 500.0 g (3.17 mol) of 4-chloro-nitro-benzene, 2.0 L of dimethyl formamide (DMF), 466.0 g (5.71 mol) of N,N-dimethyl amine hydrochloride, and 740.0 g (8.8 mol) of sodium bicarbonate.
-
Heat the reaction mixture to 120°C with stirring at 500 RPM for 2 hours. The pressure will increase to approximately 20 kg/cm ².
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
After completion, cool the reactor using an internal cooling coil.
Step 2: Reduction to N,N-Dimethyl-1,4-phenylenediamine
-
The resulting N,N-Dimethyl-4-Nitroaniline is then subjected to reduction using Raney nickel as a catalyst under hydrogen pressure.
-
The reactor is pressurized with hydrogen at 5 kg/cm ² and maintained at 45°C for 2 hours.
-
After the reaction is complete (monitored by TLC), filter off the catalyst.
Step 3: Formation of the Dihydrochloride Salt
-
Charge the filtrate into a reaction vessel and process for the formation of the hydrochloride salt to yield N,N-Dimethyl para phenylene diamine dihydrochloride.
-
On drying in a vacuum tray drier, an isolated yield of 99.0% with 99% HPLC purity can be obtained.
Applications as a Reagent
The Oxidase Test in Microbiology
The primary and most widespread application of DMPD is in the oxidase test, a cornerstone of bacterial identification. This test differentiates microorganisms based on the presence of cytochrome c oxidase, a terminal enzyme in the electron transport chain.
In the presence of cytochrome c oxidase and atmospheric oxygen, DMPD acts as an artificial electron donor, becoming oxidized to the colored radical cation, Wurster's Red. This visible color change from colorless to red/purple indicates a positive result.
Caption: Mechanism of the Oxidase Test using DMPD.
Several variations of the oxidase test have been developed, each with slightly different reagents and procedures.
| Test Method | Reagent(s) | Procedure | Positive Result | Negative Result | Reference |
| Gordon and McLeod (1928) | 1% dimethyl-p-phenylenediamine dihydrochloride in water | Add a few drops of reagent directly to colonies on an agar plate. | Change to red within 10-30 minutes, or black within 60 minutes. | No color change. | [2] |
| Kovács (Filter Paper Method) | 1% tetra-methyl-p-phenylenediamine dihydrochloride in water | Smear a colony onto filter paper soaked in reagent. | Dark purple within 5-10 seconds (delayed: 60-90 seconds). | No color change within 2 minutes. | [2] |
| Gaby and Hadley (Tube Method) | Reagent A: 1% α-naphthol in 95% ethanolReagent B: 1% p-aminodimethylaniline oxalate | Add 0.2 mL of Reagent A and 0.3 mL of Reagent B to a broth culture. | Blue within 15-30 seconds (delayed: purple in 2-3 minutes). | No color change. | [2] |
Detailed Protocol: Kovács Filter Paper Spot Test
-
Place a small piece of Whatman No. 1 filter paper in a sterile petri dish.
-
Add 1-2 drops of freshly prepared 1% Kovács oxidase reagent to the filter paper.
-
Using a sterile wooden applicator stick or platinum loop (nichrome loops can give false positives), pick a well-isolated colony from a fresh (18-24 hour) culture.
-
Smear the colony onto the reagent-impregnated area of the filter paper.
-
Observe for a color change within 10 seconds. A positive result is the development of a dark purple color. A delayed positive reaction may occur within 60-90 seconds. Any color change after 2 minutes should be disregarded.
Caption: Workflow for the Kovács Oxidase Test.
Measurement of Oxidative Stress
DMPD is also employed in assays to determine the oxidative status of biological samples, such as human plasma. The principle relies on the oxidation of DMPD by hydroperoxides present in the sample, leading to the formation of the colored radical cation. The absorbance of the solution, typically measured around 505-515 nm, is proportional to the amount of hydroperoxyl compounds and can be expressed as hydrogen peroxide equivalents. This provides a simple and rapid method for assessing oxidative stress.[3]
Dye Synthesis
Historically, p-phenylenediamine and its N-substituted derivatives, including DMPD, have been crucial intermediates in the synthesis of a wide range of dyes. These compounds can undergo oxidative coupling reactions to form complex chromophores.
Quantitative Data
Reaction Kinetics and Stability
-
Wurster's Red Formation: The oxidation of DMPD to its radical cation is a rapid process. The stability of Wurster's Red is dependent on factors such as pH and temperature.
-
Reagent Stability: Aqueous solutions of DMPD are unstable and should be freshly prepared. The solid compound is stable for at least two years when stored at 4°C and protected from light and air.[3] The dihydrochloride salt offers improved stability for storage.
Spectrophotometric Data
| Parameter | Value | Conditions | Reference |
| Absorbance Maximum (Wurster's Red) | 515 nm | In the context of a dopamine beta-monooxygenase assay | [8] |
| Absorbance Maximum (Oxidative Stress Assay) | 505 nm | In human plasma | [3] |
| Molar Extinction Coefficient (ε) | 9,800 M⁻¹cm⁻¹ | at 550 nm for the first free radical oxidation product of DPD |
Conclusion
N,N-Dimethyl-p-phenylenediamine, from its early discovery as a compound with interesting redox properties to its establishment as an indispensable reagent in microbiology and biochemistry, has had a significant impact on scientific research. Its role in the oxidase test remains a fundamental technique for bacterial identification. Furthermore, its application in oxidative stress analysis and dye synthesis highlights its versatility. This guide has provided a comprehensive overview of its history, synthesis, and key applications, supported by detailed protocols and quantitative data, to serve as a valuable resource for the scientific community.
References
- 1. prepchem.com [prepchem.com]
- 2. asm.org [asm.org]
- 3. chemodex.com [chemodex.com]
- 4. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. CN109970569A - A kind of preparation method of N, N- dimethyl-p-phenylenediamine's hydrochloride - Google Patents [patents.google.com]
- 7. CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google Patents [patents.google.com]
- 8. Continuous spectrophotometric assays for dopamine beta-monooxygenase based on two novel electron donors: N,N-dimethyl-1,4-phenylenediamine and 2-aminoascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reaction of N,N-Dimethyl-p-phenylenediamine Sulfate with Oxidizing Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-p-phenylenediamine (DMPD), typically used as its sulfate salt, is a versatile chromogenic reagent that undergoes a characteristic one-electron oxidation to form a stable, colored radical cation known as Wurster's Red. This distinct color change forms the basis of numerous quantitative analytical methods. This technical guide provides an in-depth exploration of the core principles governing the reaction of DMPD with various oxidizing agents, detailed experimental protocols for key applications, and a summary of relevant quantitative data. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of this reaction.
Core Principles of the Reaction
The fundamental reaction of N,N-Dimethyl-p-phenylenediamine with an oxidizing agent involves the transfer of a single electron from the DMPD molecule to the oxidant. This results in the formation of the DMPD radical cation (DMPD•+), a species that is resonance-stabilized and exhibits a characteristic purple-red color in solution.[1][2] The stability of this radical cation is a key feature that allows for its use in various spectrophotometric assays.[3]
The general reaction can be depicted as follows:
DMPD (colorless) ⟶ DMPD•+ (Wurster's Red, colored) + e-
The specific mechanism and stoichiometry of the reaction can vary depending on the nature of the oxidizing agent and the reaction conditions, such as pH.
Reaction with Peroxides
In the presence of hydroperoxides, the reaction is often catalyzed. For instance, the determination of hydrogen peroxide using DMPD can be facilitated by a Fenton system (Fe(II)).[4] In this system, Fe(II) reacts with H₂O₂ to generate hydroxyl radicals (•OH), which then readily oxidize DMPD to its radical cation. The stoichiometry of the reaction between H₂O₂ and DPD (N,N-diethyl-p-phenylenediamine, a closely related compound) in a Fenton system has been reported to be approximately 1:1.18.[4] In biological systems, peroxidases can also catalyze the oxidation of DMPD by hydrogen peroxide.[5]
Reaction with Permanganate and Dichromate
Strong inorganic oxidizing agents like potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇) react rapidly with DMPD. The reaction with permanganate is the basis for the spectrophotometric determination of trace amounts of this oxidant.[6][7] The stoichiometry of the reaction between permanganate and DPD has been reported to be approximately 1:2.71 in the pH range of 4.0-8.0.[6][7] The high molar absorptivity of the resulting DPD radical cation allows for sensitive detection.[6][7]
The reaction with these strong oxidants is generally a direct electron transfer, where the manganese in permanganate or the chromium in dichromate is reduced, and the DMPD is oxidized.
Quantitative Data
The following tables summarize key quantitative data related to the reaction of DMPD with oxidizing agents, compiled from various studies.
| Parameter | Value | Oxidizing Agent | Conditions | Reference(s) |
| Molar Absorptivity (ε) of DMPD•+ | 9,800 M⁻¹cm⁻¹ | Inorganic oxidants | λmax = 550 nm | [8] |
| 57,000 M⁻¹cm⁻¹ | Permanganate | λmax = 551 nm (for DPD•+) | [6][7] | |
| Wavelength of Maximum Absorbance (λmax) | 550 nm | Inorganic oxidants | - | [8] |
| 553 nm | Generic oxidant | Acidic pH | ||
| 517.4 nm | Potassium persulfate | pH 5.6 | [1] | |
| 505 nm | Plasma hydroperoxides | - | [3] | |
| Reaction Kinetics | ||||
| Second-order rate constant | 2.96 x 10⁴ M⁻¹s⁻¹ | Permanganate | pH 6 (for DPD) | [6][7] |
| Detection Limits in Assays | ||||
| Permanganate (as DPD•+) | 0.010 µM | Permanganate | Ultrapure water | [6][7] |
| Hydrogen Peroxide (as DPD•+) | 0.05 µM | Hydrogen Peroxide (Fenton system) | pH 3.0 | [4] |
Experimental Protocols
This section provides detailed methodologies for two key applications of the DMPD reaction: the determination of antioxidant activity and the quantification of hydrogen peroxide.
Protocol for Determination of Antioxidant Activity (DMPD Assay)
This protocol is adapted from an improved DMPD radical cation decolorization assay.[1][9]
Reagents:
-
N,N-Dimethyl-p-phenylenediamine (DMPD)
-
Potassium persulfate (K₂S₂O₈)
-
Acetate buffer (pH 5.6)
-
Antioxidant standard (e.g., Trolox)
-
Sample to be tested
Procedure:
-
Preparation of DMPD Stock Solution (100 mM): Dissolve 0.209 g of DMPD in 10 mL of deionized water.
-
Generation of DMPD Radical Cation (DMPD•+):
-
To 10 mL of acetate buffer (pH 5.6), add 100 µL of the 100 mM DMPD stock solution.
-
Add 50 µL of 0.4 mM potassium persulfate solution.
-
Allow the solution to stand in the dark for at least 10 minutes for the radical to form. The solution will turn a stable purple color.
-
-
Spectrophotometric Measurement:
-
Dilute the DMPD•+ solution with acetate buffer (pH 5.6) to obtain an absorbance of 0.70-0.80 at 517.4 nm.
-
To a cuvette, add 3.49 mL of the diluted DMPD•+ solution.
-
Add 10 µL of the antioxidant standard or sample.
-
Mix and record the absorbance at 517.4 nm after 100 seconds.
-
-
Calculation:
-
The percentage inhibition of the blank absorbance is calculated as follows: % Inhibition = [(A₀ - A) / A₀] x 100 Where A₀ is the absorbance of the uninhibited radical cation and A is the absorbance measured after the addition of the antioxidant.
-
A standard curve can be generated by plotting the % inhibition against the concentration of the antioxidant standard.
-
Protocol for Spectrophotometric Determination of Hydrogen Peroxide
This protocol is based on the oxidative coloration of DPD using a Fenton system.[4]
Reagents:
-
N,N-diethyl-p-phenylenediamine (DPD)
-
Iron(II) sulfate (FeSO₄)
-
Buffer solution (pH 3.0)
-
Hydrogen peroxide standard solution
-
Sample containing hydrogen peroxide
Procedure:
-
Preparation of Reagents:
-
Prepare a 20 mM DPD solution.
-
Prepare a 1.5 mM Fe(II) solution.
-
-
Reaction Mixture:
-
In a reaction vessel, mix the buffer solution (pH 3.0), 20 mM DPD, and 1.5 mM Fe(II).
-
-
Measurement:
-
Add a known volume of the hydrogen peroxide standard or the sample to the reaction mixture.
-
After a reaction time of 45 seconds, measure the absorbance of the generated pink radical cation (DPD•+) at 551 nm.
-
-
Quantification:
-
A linear relationship exists between the increase in absorbance at 551 nm and the concentration of H₂O₂ in the range of 0-12 µM.
-
Construct a calibration curve using the hydrogen peroxide standard solutions to determine the concentration of H₂O₂ in the sample.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the core reaction mechanism and a typical experimental workflow.
Caption: General mechanism of DMPD oxidation.
Caption: Workflow for the DMPD antioxidant assay.
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 3. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrophotometric determination of trace hydrogen peroxide via the oxidative coloration of DPD using a Fenton system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photometric method for the determination of low concentrations of hydrogen peroxide by the peroxidase catalyzed oxidation of N,N-diethyl-p-phenylenediamine (DPD) | Semantic Scholar [semanticscholar.org]
- 6. Spectrophotometric determination of trace permanganate in water with N,N-diethyl-p-phenylenediamine (DPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of N,N-Dimethyl-p-phenylenediamine Sulfate in Early Antioxidant Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of early antioxidant research, the quest for reliable and efficient methods to quantify antioxidant capacity was paramount. Among the chemical probes utilized, N,N-Dimethyl-p-phenylenediamine (DMPD) emerged as a significant tool. Its ability to form a stable and colored radical cation provided a convenient spectrophotometric method to assess the antioxidant potential of various compounds. This technical guide delves into the foundational role of DMPD sulfate in these pioneering studies, with a focus on its application in assays measuring both enzymatic and non-enzymatic antioxidant activities. We will explore the underlying chemical principles, detailed experimental protocols, and the quantitative data that established DMPD as a valuable reagent in the nascent field of free radical biology.
Chemical Principle: The Formation of Wurster's Red
The utility of N,N-Dimethyl-p-phenylenediamine in antioxidant assays is predicated on its capacity to undergo a one-electron oxidation to form a stable, colored radical cation known as Wurster's Red.[1] This reaction can be initiated by enzymatic action, such as that of ceruloplasmin or peroxidases, or by chemical oxidants like ferric chloride (FeCl₃) or potassium persulfate (K₂S₂O₈).[2][3]
The DMPD radical cation (DMPD•⁺) exhibits a characteristic strong absorption in the visible spectrum, typically between 505 and 550 nm, imparting a purple-red color to the solution.[1][4] When an antioxidant compound is introduced, it donates a hydrogen atom or an electron to the DMPD•⁺, quenching the radical and causing a decolorization of the solution. The degree of this color inhibition is directly proportional to the antioxidant capacity of the substance being tested.
This principle forms the basis of a simple and rapid spectrophotometric assay. The antioxidant capacity of a test compound can be quantified by comparing its ability to quench the DMPD•⁺ color to that of a standard antioxidant, such as Trolox, a water-soluble analog of vitamin E.[2] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2]
Historical Context: From Ceruloplasmin Oxidase to General Antioxidant Capacity
The initial significant application of p-phenylenediamine derivatives in biochemical research was in the measurement of the oxidase activity of ceruloplasmin, a copper-containing plasma protein.[5][6] Early methods, developed in the mid-20th century, utilized p-phenylenediamine as a substrate for ceruloplasmin, where the enzyme-catalyzed oxidation resulted in a colored product that could be quantified.[5][6] N,N-Dimethyl-p-phenylenediamine was later adopted due to the enhanced stability of its resulting radical cation.
This foundational work on ceruloplasmin laid the groundwork for the broader application of DMPD in antioxidant research. Scientists extrapolated the principle of measuring the inhibition of DMPD oxidation to assess the capacity of various substances to scavenge free radicals, moving beyond enzymatic reactions to more general assessments of antioxidant potential.
Key Experimental Protocols
Assay for Ceruloplasmin Oxidase Activity (Adapted from early p-phenylenediamine methods)
This protocol is based on the principles established in early studies for measuring the oxidase activity of ceruloplasmin, adapted for the use of N,N-Dimethyl-p-phenylenediamine.
Materials:
-
N,N-Dimethyl-p-phenylenediamine (DMPD) sulfate salt
-
Acetate buffer (0.1 M, pH 5.0-6.0)
-
Serum or plasma sample
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DMPD sulfate in acetate buffer.
-
In a cuvette, mix the serum or plasma sample with the acetate buffer.
-
Initiate the reaction by adding the DMPD solution to the cuvette.
-
Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 550 nm over a set period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
The rate of increase in absorbance is proportional to the ceruloplasmin oxidase activity in the sample.
DMPD Radical Cation Decolorization Assay for Total Antioxidant Capacity
This method, refined over time, measures the ability of a sample to scavenge the pre-formed DMPD radical cation.
Materials:
-
N,N-Dimethyl-p-phenylenediamine (DMPD) sulfate salt
-
Potassium persulfate (K₂S₂O₈) or Ferric chloride (FeCl₃) as an oxidant
-
Acetate buffer (0.1 M, pH 5.25)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
Test sample (e.g., plant extract, pure compound)
-
Spectrophotometer
Procedure:
-
Generation of DMPD Radical Cation (DMPD•⁺):
-
Prepare a 100 mM solution of DMPD in deionized water.[2]
-
Prepare a 0.4 mM solution of potassium persulfate in deionized water.[2]
-
To generate the radical, mix 100 µL of the DMPD solution with 50 µL of the potassium persulfate solution in 10 mL of acetate buffer (pH 5.6).[2]
-
Alternatively, the radical can be formed by adding a ferric chloride solution to the DMPD solution in an acidic buffer.[3]
-
Allow the solution to stand in the dark at room temperature for 3-4 hours for the radical to stabilize.[2]
-
-
Measurement:
-
Dilute the DMPD•⁺ solution with the acetate buffer to obtain an absorbance of approximately 0.7-0.9 at the wavelength of maximum absorbance (typically around 517 nm or 550 nm).[2]
-
Add a small volume of the test sample or Trolox standard to the diluted DMPD•⁺ solution.
-
Record the decrease in absorbance after a specific incubation time (e.g., 10 minutes) at room temperature.
-
A blank is prepared using the solvent of the sample instead of the sample itself.
-
-
Calculation:
-
The percentage of inhibition of the DMPD•⁺ radical is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
A standard curve is generated by plotting the % inhibition against different concentrations of Trolox.
-
The antioxidant capacity of the sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing its % inhibition to the Trolox standard curve.[2]
-
Quantitative Data Presentation
The following tables summarize key quantitative parameters and comparative antioxidant capacities determined using the DMPD assay in early and subsequent research.
Table 1: Spectrophotometric and Chemical Properties of the DMPD Radical Cation (DMPD•⁺)
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 505 - 550 nm | [1][4] |
| Molar Extinction Coefficient (ε) | 9.8 mM⁻¹cm⁻¹ at 550 nm | [1] |
| Appearance | Purple-red colored solution | [1] |
| Stability | Stable for several hours in the dark at 4°C | [2] |
Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of Selected Compounds Determined by DMPD Assay
| Compound | TEAC (µg/mL Trolox Equivalent at 100 µg/mL) | Reference |
| Melatonin | 73.5 | [1] |
| Serotonin | 127.4 | [1] |
Note: The TEAC values can vary depending on the specific protocol and reaction conditions used.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes.
Caption: Chemical pathway of DMPD radical cation formation and its reduction by an antioxidant.
Caption: Experimental workflow for the DMPD total antioxidant capacity assay.
Caption: Timeline of the development of phenylenediamine-based antioxidant assays.
Conclusion
N,N-Dimethyl-p-phenylenediamine sulfate played a crucial, albeit evolving, role in the early days of antioxidant research. Its journey from a substrate for a specific enzyme, ceruloplasmin, to a general probe for assessing total antioxidant capacity reflects the growing understanding of the importance of free radicals and antioxidants in biological systems. The DMPD-based assays, characterized by their simplicity, speed, and reliability, provided researchers with a valuable tool to screen and quantify the antioxidant potential of a wide array of substances. While more sophisticated methods have since been developed, the foundational principles established through the use of DMPD continue to inform the field of antioxidant science. This guide serves as a technical resource for understanding the historical significance and practical application of this important chemical in the ongoing exploration of oxidative stress and its mitigation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biological role of ceruloplasmin and its oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceruloplasmin: the copper transport protein with essential oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for H₂S Measurement in Plasma using N,N-Dimethyl-p-phenylenediamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (H₂S) is increasingly recognized as a critical gasotransmitter, playing a significant role in various physiological and pathophysiological processes. Accurate measurement of H₂S in biological samples, such as plasma, is crucial for advancing research and drug development. The N,N-Dimethyl-p-phenylenediamine sulfate-based assay, also known as the methylene blue method, is a widely used colorimetric technique for the quantification of H₂S. This method relies on the reaction of H₂S with N,N-Dimethyl-p-phenylenediamine in the presence of a ferric catalyst under acidic conditions to produce methylene blue, a stable blue-colored compound that can be quantified spectrophotometrically.[1][2] This document provides a detailed protocol for the measurement of H₂S in plasma, including reagent preparation, experimental workflow, and data analysis.
Principle of the Method
The assay is based on the principle that hydrogen sulfide reacts with this compound in the presence of ferric chloride (Fe³⁺) in an acidic solution to form methylene blue.[1][2] The intensity of the blue color, which is directly proportional to the H₂S concentration, is measured by a spectrophotometer at a wavelength of 665-670 nm.[1][3] To enhance the specificity and stability of the assay in a complex biological matrix like plasma, a preliminary step involving the precipitation of H₂S as zinc sulfide (ZnS) using zinc acetate is often incorporated.[1][4] This isolates H₂S from interfering substances present in the plasma.
Chemical Reaction Pathway
The following diagram illustrates the chemical reaction that forms the basis of the H₂S measurement.
Caption: Chemical reaction for methylene blue formation.
Experimental Protocol
This protocol is a modified version of the methylene blue method, incorporating a zinc sulfide precipitation step to improve accuracy in plasma samples.[1][4]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Sigma-Aldrich | 186384 |
| Ferric Chloride (FeCl₃) | Sigma-Aldrich | 157740 |
| Zinc Acetate | Sigma-Aldrich | 383348 |
| Trichloroacetic acid (TCA) | Sigma-Aldrich | T6399 |
| Sodium Hydroxide (NaOH) | Sigma-Aldrich | S8045 |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | H1758 |
| Sodium Sulfide (Na₂S) (for standard curve) | Sigma-Aldrich | 407410 |
| Deionized Water | - | - |
| Plasma Samples | - | - |
Reagent Preparation
-
Zinc Acetate Solution (1% w/v): Dissolve 1 g of zinc acetate in 100 mL of deionized water.
-
This compound Solution (20 mM): Dissolve 7.41 g of this compound in 10 mL of 7.2 M HCl. Handle with care, as this reagent is toxic.[5]
-
Ferric Chloride Solution (30 mM): Dissolve 4.87 g of FeCl₃ in 10 mL of 1.2 M HCl.
-
Trichloroacetic Acid (TCA) Solution (10% v/v): Carefully add 10 mL of 100% TCA to 90 mL of deionized water.
-
Sodium Sulfide (Na₂S) Stock Solution (10 mM): Prepare fresh by dissolving 240.18 mg of Na₂S·9H₂O in 100 mL of deoxygenated deionized water. Prepare serial dilutions for the standard curve.
Experimental Workflow Diagram
Caption: Experimental workflow for H₂S measurement.
Step-by-Step Protocol
-
Sample Preparation and H₂S Trapping:
-
Colorimetric Reaction:
-
Protein Precipitation and Measurement:
-
Add 250 µL of 10% (v/v) trichloroacetic acid to the reaction mixture to precipitate proteins.[4][6]
-
Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[6]
-
Transfer the clear supernatant to a 96-well plate.
-
Measure the absorbance at 665 nm using a spectrophotometer or plate reader.[3][4]
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of Na₂S (e.g., 0-100 µM).
-
Follow the same procedure as for the plasma samples, starting from the "Colorimetric Reaction" step.
-
Plot the absorbance at 665 nm against the known H₂S concentrations to generate a standard curve.
-
Data Presentation
The concentration of H₂S in the plasma samples can be determined by interpolating their absorbance values on the standard curve. The results are typically expressed in µmol/L.
| Sample Type | H₂S Concentration (µmol/L) | Reference |
| Frozen Plasma from Healthy Volunteers (n=65) | 13.93 ± 4.98 | [1][4] |
| Fresh Plasma from SD Rats | No significant difference from frozen | [1][4] |
Method Validation and Considerations
-
Specificity: The initial precipitation with zinc acetate is crucial for separating H₂S from other thiols and reducing agents in the plasma that could interfere with the assay.[1]
-
Interference: High concentrations of albumin have been reported to potentially reduce the detected value, possibly due to H₂S binding to the protein.[1][4]
-
Stability: The methylene blue product is stable, allowing for reliable measurements.[1]
-
Sensitivity: While widely used, the methylene blue method may be less sensitive than other techniques like high-performance liquid chromatography (HPLC) with fluorescent probes (e.g., monobromobimane).[2][7] The choice of method should be guided by the expected physiological concentrations and the required sensitivity.
-
Recovery: The relative recovery ratio of a modified version of this method has been reported to be around 81.9%, indicating a reasonably accurate determination of H₂S concentration in plasma.[1][4]
Conclusion
The this compound method provides a stable, convenient, and relatively high-throughput approach for measuring H₂S in plasma.[1][4] By following the detailed protocol outlined in these application notes, researchers can obtain reliable and reproducible data on H₂S levels, which is essential for understanding its role in health and disease and for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen Sulfide (H2S) Colorimetric Assay Kit (Indirect Method) - Elabscience® [elabscience.com]
- 4. [Modified methylene blue method for measurement of hydrogen sulfide level in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. sfrbm.org [sfrbm.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Spectrophotometric Analysis of Gold Using N,N-Dimethyl-p-phenylenediamine Sulfate
Principle and Application
This application note describes a hypothetical spectrophotometric method for the determination of gold(III) ions. The proposed method is based on the oxidation of N,N-Dimethyl-p-phenylenediamine by Au(III) in an acidic medium. Gold(III) is a strong oxidizing agent that is expected to oxidize N,N-Dimethyl-p-phenylenediamine to form a stable, intensely colored radical cation known as Wurster's Blue.
The intensity of the color, which is directly proportional to the concentration of gold, can be measured spectrophotometrically. This method is intended for researchers in materials science, analytical chemistry, and pharmacology for the quantification of gold in various matrices, assuming proper sample preparation and validation are performed.
Proposed Reaction Mechanism
The fundamental reaction involves the transfer of an electron from N,N-Dimethyl-p-phenylenediamine to the gold(III) ion. The Au(III) is reduced to a lower oxidation state, while the N,N-Dimethyl-p-phenylenediamine is oxidized to a colored radical cation.
Caption: Proposed oxidation of N,N-Dimethyl-p-phenylenediamine by Gold(III).
Quantitative Data (Hypothetical Parameters for Validation)
The following table summarizes the analytical parameters that would need to be determined during the validation of this proposed method. The values provided are hypothetical targets based on similar spectrophotometric assays.
| Parameter | Expected Value | Description |
| λmax (Maximum Absorbance) | 550 - 620 nm | The wavelength at which the Wurster's Blue radical cation exhibits maximum absorbance. This must be determined experimentally. |
| Linear Range | 0.5 - 10.0 µg/mL | The concentration range over which the absorbance is directly proportional to the gold concentration. |
| Molar Absorptivity (ε) | > 1.0 x 10⁴ L mol⁻¹ cm⁻¹ | A measure of how strongly the colored product absorbs light at λmax. A higher value indicates greater sensitivity. |
| Limit of Detection (LOD) | < 0.2 µg/mL | The lowest concentration of gold that can be reliably detected. |
| Limit of Quantification (LOQ) | < 0.5 µg/mL | The lowest concentration of gold that can be accurately and precisely measured. |
| Correlation Coefficient (r²) | > 0.998 | Indicates the linearity of the calibration curve. |
| Reaction Time | 5 - 15 minutes | The time required for the color development to reach maximum and become stable. |
| Color Stability | > 1 hour | The duration for which the absorbance of the colored product remains constant. |
Experimental Protocol
Apparatus
-
UV-Visible Spectrophotometer (double beam)
-
1 cm matched quartz or glass cuvettes
-
Calibrated volumetric flasks (10, 25, 50, 100 mL)
-
Calibrated micropipettes
-
pH meter
-
Vortex mixer
Reagents and Standard Solutions
-
N,N-Dimethyl-p-phenylenediamine Sulfate Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of deionized water. Prepare this solution fresh daily and store it in a dark bottle, as it is sensitive to light and air.
-
Standard Gold(III) Stock Solution (100 µg/mL): Dissolve 20.0 mg of gold(III) chloride (HAuCl₄) in 10 mL of 0.1 M HCl and dilute to 100 mL with deionized water in a volumetric flask. This solution should be stored in a refrigerator.
-
Working Gold(III) Standard Solution (10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with 0.1 M HCl.
-
Acidic Buffer Solution (pH 3.0): Prepare using a suitable buffer system, such as citrate-phosphate buffer, and adjust the pH using a pH meter.
Preparation of Calibration Curve
-
Pipette 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 mL of the working gold(III) standard solution (10 µg/mL) into a series of 10 mL volumetric flasks. This will yield final concentrations of 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 µg/mL, respectively.
-
To each flask, add 2.0 mL of the acidic buffer solution (pH 3.0).
-
Add 1.0 mL of the 0.1% this compound solution to each flask.
-
Dilute to the mark with deionized water, cap the flasks, and mix thoroughly using a vortex mixer.
-
Allow the solutions to stand for 10 minutes at room temperature for full color development.
-
Measure the absorbance of each solution at the predetermined λmax against a reagent blank. The reagent blank is prepared in the same manner but using 0.1 M HCl instead of the gold standard solution.
-
Plot a graph of absorbance versus concentration (µg/mL).
| Flask No. | Volume of Working Standard (10 µg/mL) | Final Concentration (µg/mL) |
| Blank | 0 mL | 0 |
| 1 | 0.5 mL | 0.5 |
| 2 | 1.0 mL | 1.0 |
| 3 | 2.0 mL | 2.0 |
| 4 | 4.0 mL | 4.0 |
| 5 | 6.0 mL | 6.0 |
| 6 | 8.0 mL | 8.0 |
| 7 | 10.0 mL | 10.0 |
Sample Analysis Procedure
-
Prepare the sample solution containing an unknown amount of gold. The sample should be appropriately digested or diluted to ensure the gold concentration falls within the linear range of the calibration curve. The final matrix of the sample should be similar to the standards (e.g., 0.1 M HCl).
-
Transfer a suitable aliquot (e.g., 1.0 mL) of the prepared sample solution into a 10 mL volumetric flask.
-
Follow steps 2 through 6 as described in the "Preparation of Calibration Curve" section.
-
Determine the concentration of gold in the sample by comparing its absorbance to the calibration curve.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the entire analytical process.
Caption: Workflow for spectrophotometric gold analysis.
Potential Interferences and Considerations
-
Other Oxidizing Agents: Ions such as Fe(III), Ce(IV), and MnO₄⁻ can also oxidize N,N-Dimethyl-p-phenylenediamine and will cause positive interference. Masking agents or prior separation steps may be necessary.
-
Reducing Agents: The presence of strong reducing agents in the sample may prevent the oxidation reaction or fade the color of Wurster's Blue, leading to inaccurate results.
-
pH: The reaction is highly pH-dependent. The optimal pH must be determined experimentally and strictly controlled during the analysis.
-
Light and Air Sensitivity: The reagent is susceptible to degradation by light and atmospheric oxygen. Freshly prepared solutions and protection from light are crucial for reproducible results.
Alternative Spectrophotometric Methods
For comparison, established spectrophotometric methods for gold determination often utilize different reagents. For example, methods have been developed using o-dianisidine, which is oxidized by gold(III) to form a colored product with a λmax around 446 nm.[1][2] Another approach involves the oxidation of catechol followed by coupling with reagents like o-dianisidine or aniline sulphate to produce dyes with absorbance maxima at 540 nm and 505 nm, respectively.[1][2] These methods provide alternative pathways for researchers and may be more suitable depending on the sample matrix and available instrumentation.
References
- 1. Spectrophotometric determination of gold(III) in forensic and pharmaceutical samples and results complemented with ICP AES and EDXRF analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrophotometric determination of gold(III) in forensic and pharmaceutical samples and results complemented with ICP AES and EDXRF analysis. | Sigma-Aldrich [sigmaaldrich.com]
Application Note and Protocol: Total Oxidative Stress Assay Using N,N-dimethyl-p-phenylenediamine (DMPD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a wide range of diseases.[1] The measurement of total antioxidant capacity (TAC) or total oxidative status is a crucial tool for researchers in various fields, including drug development, to assess the overall ability of a biological sample to counteract oxidative damage.[2] The N,N-dimethyl-p-phenylenediamine (DMPD) assay is a simple, rapid, and inexpensive colorimetric method for determining the total antioxidant capacity of various samples.[1][3] This application note provides a detailed protocol for the DMPD assay, including the principle, reagent preparation, step-by-step procedure, and data analysis.
Principle of the Assay
The DMPD assay is based on the ability of antioxidant compounds to scavenge the colored and stable DMPD radical cation (DMPD•+).[2][4] In the presence of a suitable oxidizing agent and at an acidic pH, DMPD forms a purple-colored radical cation (DMPD•+) that exhibits a maximum absorbance at approximately 553 nm.[4] Antioxidant molecules present in the sample, which are capable of donating a hydrogen atom, reduce the DMPD•+ to its colorless form, DMPD.[2][4] The resulting decrease in absorbance is proportional to the total antioxidant capacity of the sample.[4] The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble analog of vitamin E.[2]
Caption: Chemical principle of the DMPD assay.
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| N,N-dimethyl-p-phenylenediamine (DMPD) | Sigma-Aldrich | Store protected from light. |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Sigma-Aldrich | Standard for calibration curve. |
| Ferric Chloride (FeCl₃) or Potassium Persulfate (K₂S₂O₈) | Sigma-Aldrich | Oxidizing agent. |
| Sodium Acetate | Sigma-Aldrich | For buffer preparation. |
| Acetic Acid | Sigma-Aldrich | For buffer preparation. |
| Deionized Water (ddH₂O) | --- | |
| 96-well microplate | --- | Transparent, flat-bottom. |
| Microplate reader | --- | Capable of reading absorbance at 553 nm. |
| Pipettes and tips | --- | |
| Vortex mixer | --- |
Experimental Protocols
Reagent Preparation
-
Acetate Buffer (0.1 M, pH 5.25): Prepare by mixing appropriate volumes of 0.1 M sodium acetate and 0.1 M acetic acid solutions. Adjust the pH to 5.25.
-
DMPD Stock Solution (100 mM): Dissolve 209 mg of DMPD in 10 mL of deionized water.[5] This solution can be stored at -20°C for up to one month.[4]
-
Oxidizing Agent Solution (e.g., 0.05 M Ferric Chloride): Dissolve the appropriate amount of FeCl₃ in deionized water.
-
DMPD•+ Working Solution: To prepare the colored radical cation solution, add 1 mL of the 100 mM DMPD stock solution to 100 mL of 0.1 M acetate buffer (pH 5.25). Then, add 0.2 mL of 0.05 M ferric chloride solution.[5] Allow the solution to stand at room temperature for 10 minutes for the radical to form.[4] This solution should be freshly prepared.[4]
-
Trolox Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of Trolox in a suitable solvent (e.g., ethanol or deionized water). This solution can be stored at -20°C.
-
Trolox Working Standards: Prepare a series of dilutions from the Trolox stock solution in acetate buffer to create a standard curve. Recommended concentrations range from 0 to 100 µM.
Sample Preparation
-
Plasma/Serum: Samples should be stored at -80°C if not used immediately. Prior to the assay, thaw the samples on ice. Centrifuge to remove any precipitates. Dilute the samples with acetate buffer as necessary to ensure the absorbance reading falls within the linear range of the standard curve.
-
Plant Extracts: The extraction method should be optimized for the specific plant material. The final extract should be filtered and diluted with acetate buffer to an appropriate concentration.
-
Colored Samples: If the sample is colored, it is essential to run a sample blank containing the sample and acetate buffer but without the DMPD•+ solution.[2][4] The absorbance of the sample blank should be subtracted from the absorbance of the sample with the DMPD•+ solution.
Assay Procedure
Caption: Experimental workflow for the DMPD assay.
-
Allow all reagents to reach room temperature before use.[4]
-
Pipette 20 µL of the standard, sample, or blank into the wells of a 96-well microplate.[4] It is recommended to run all samples and standards in duplicate or triplicate.[2]
-
Add 280 µL of the freshly prepared DMPD•+ working solution to each well.[4]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for 10 minutes.[4]
-
Measure the absorbance at 553 nm using a microplate reader.[4]
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Wavelength for Absorbance Measurement | 553 nm (or 505-517.4 nm depending on oxidant) | ,[1],[5] |
| Incubation Time | 10 minutes | ,[4] |
| Incubation Temperature | Room Temperature | ,[4] |
| Sample Volume | 20 µL | ,[4] |
| DMPD•+ Solution Volume | 280 µL | ,[4] |
| Trolox Standard Curve Concentration Range | 0 - 100 µM | Recommended |
Calculations
-
Percentage Inhibition: Calculate the percentage inhibition of the DMPD•+ radical for each standard and sample using the following formula: % Inhibition = [(A₀ - Aₛ) / A₀] * 100 Where:
-
A₀ is the absorbance of the blank (containing only the DMPD•+ solution).
-
Aₛ is the absorbance of the standard or sample.
-
-
Standard Curve: Plot the percentage inhibition for the Trolox standards against their corresponding concentrations to generate a standard curve. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Calculation of TEAC: The Trolox Equivalent Antioxidant Capacity (TEAC) of the sample can be calculated from the standard curve. Use the percentage inhibition of the sample to determine its equivalent Trolox concentration from the regression equation. The final TEAC value should be expressed in µM Trolox equivalents.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no color in the DMPD•+ solution | Inactive oxidizing agent or degraded DMPD. | Prepare fresh solutions. Ensure proper storage of reagents. |
| High variability between replicates | Pipetting errors or insufficient mixing. | Use calibrated pipettes. Ensure thorough mixing of reagents in the wells. |
| Absorbance values are out of the linear range of the standard curve | Sample concentration is too high or too low. | Dilute or concentrate the sample accordingly and repeat the assay. |
| Interference from colored samples | The inherent color of the sample is contributing to the absorbance reading. | Run a sample blank and subtract its absorbance from the sample reading. |
Interfering Substances
Certain substances in the sample matrix can interfere with the DMPD assay. These include:
-
Compounds that absorb at 553 nm: As mentioned, colored compounds can interfere. The use of a sample blank is crucial to correct for this.
-
Reducing agents not classified as antioxidants: Some compounds may reduce the DMPD•+ radical without having true biological antioxidant activity.
-
Metal chelators: Since the DMPD•+ radical can be generated using a metal ion (Fe³⁺), strong chelating agents in the sample could potentially interfere with its formation. Using a non-metal-based oxidizing agent like potassium persulfate can mitigate this issue.[5]
References
- 1. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioquochem.com [bioquochem.com]
- 3. Method for measuring antioxidant activity and its application to monitoring the antioxidant capacity of wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. libios.fr [libios.fr]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Application of N,N-Dimethyl-p-phenylenediamine Sulfate in Clinical Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-p-phenylenediamine (DMPD) sulfate is a versatile chromogenic substrate with significant applications in clinical chemistry. Its ability to form a colored radical cation upon oxidation makes it a valuable tool in a variety of diagnostic and research assays. This document provides detailed application notes and protocols for the use of DMPD sulfate in key clinical chemistry assays, including the determination of ceruloplasmin activity, assessment of total antioxidant status, and the microbiological oxidase test.
Determination of Ceruloplasmin Oxidase Activity
Application: Measurement of ceruloplasmin, a key copper-carrying protein, is crucial for the diagnosis and monitoring of Wilson's disease, Menkes' disease, and other conditions related to copper metabolism. Ceruloplasmin exhibits oxidase activity, which can be quantified using DMPD as a substrate.[1]
Principle: Ceruloplasmin catalyzes the oxidation of N,N-Dimethyl-p-phenylenediamine (DMPD) in the presence of oxygen, producing a colored product. The rate of formation of this colored product is directly proportional to the ceruloplasmin activity in the sample and can be measured spectrophotometrically.[2]
Experimental Protocol
1. Reagent Preparation:
-
Acetate Buffer (0.1 M, pH 5.5): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate solutions. Adjust the pH to 5.5 at 37°C.[2]
-
N,N-Dimethyl-p-phenylenediamine (DMPD) Sulfate Solution (153 mM): Prepare fresh by dissolving N,N-Dimethyl-p-phenylenediamine sulfate in deionized water. This solution is light-sensitive and should be kept on ice and protected from light. It is stable for approximately 2-3 hours.[2]
-
Enzyme Diluent (100 mM Sodium Chloride): Dissolve sodium chloride in deionized water.[2]
-
Sample Preparation: Serum is the preferred sample type. To remove interfering substances like chloride, which can inhibit ceruloplasmin activity, serum proteins can be precipitated using a saturated ammonium sulfate solution.[3] Alternatively, dialysis can be performed.[3]
2. Assay Procedure (Manual Spectrophotometric Method):
-
Pipette the following reagents into two separate cuvettes (Test and Blank):
-
Test Cuvette: 2.00 mL Acetate Buffer, 0.80 mL Deionized Water, 0.10 mL of the prepared sample.
-
Blank Cuvette: 2.00 mL Acetate Buffer, 0.80 mL Deionized Water, 0.10 mL Enzyme Diluent.
-
-
Mix the contents of the cuvettes by inversion and equilibrate to 37°C in a thermostatted spectrophotometer.
-
Monitor the absorbance at 550 nm until it is constant.[2]
-
To initiate the reaction, add 0.10 mL of the DMPD solution to both the Test and Blank cuvettes.
-
Immediately mix by inversion and record the increase in absorbance at 550 nm for approximately 5 minutes.[2]
-
Determine the rate of change in absorbance per minute (ΔA550/min) from the linear portion of the curve for both the Test and Blank.
3. Calculation of Ceruloplasmin Activity:
The ceruloplasmin activity is calculated using the following formula:
Units/mL enzyme = [(ΔA550/min Test - ΔA550/min Blank) x Total Assay Volume (mL) x Dilution Factor] / [Molar Extinction Coefficient (ε) x Sample Volume (mL)]
One unit of ceruloplasmin is defined as the amount of enzyme that oxidizes 1 µmole of substrate per minute at 25°C.[3]
Quantitative Data
| Parameter | Value | Reference |
| Wavelength (λmax) | 550 nm | [2] |
| Temperature | 37°C | [2] |
| pH | 5.5 | [2] |
| Linearity Range | 100 to 1000 mg/L | [4] |
| Limit of Detection (LOD) | 0.1 mg/L | [4] |
| Limit of Quantitation (LOQ) | 0.3 mg/L | [4] |
| Intra-assay CV | 1.08% | [4] |
| Inter-assay CV | 2.12% | [4] |
Experimental Workflow
Assessment of Total Oxidative Status (TOS)
Application: The measurement of total oxidative status provides a global assessment of the oxidative stress level in a biological sample, which is implicated in numerous diseases.
Principle: In an acidic environment, oxidants present in the sample, along with exogenously added iron ions, facilitate the oxidation of DMPD to its colored radical cation. The intensity of the color produced is proportional to the total amount of oxidants in the sample and is measured spectrophotometrically.[5]
Experimental Protocol
1. Reagent Preparation:
-
Acetate Buffer (0.1 M, pH 4.8): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate solutions. Adjust the pH to 4.8.[5]
-
Chromogen Solution (100 mM this compound): Prepare a stock solution in deionized water.
-
Ferrous Iron Solution (100 µM Fe²⁺): Prepare by dissolving an appropriate amount of a ferrous salt (e.g., ferrous sulfate) in deionized water.
-
Working Reagent: Mix the acetate buffer, chromogen solution, and ferrous iron solution.
2. Assay Procedure (Microplate Method):
-
Pipette the working reagent into the wells of a 96-well microplate.
-
Add the serum or plasma samples to the wells.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 5 minutes at 37°C).[5]
-
Measure the absorbance at 505 nm using a microplate reader.[5]
3. Calculation:
The total oxidative status is typically expressed as equivalents of a standard oxidant, such as hydrogen peroxide. A standard curve is generated using known concentrations of the standard, and the sample concentrations are determined from this curve.
Quantitative Data
| Parameter | Value | Reference |
| Wavelength (λmax) | 505 nm | [5] |
| pH | 4.8 | [5] |
| Incubation Time | 5 minutes | [5] |
| Temperature | 37°C | [5] |
Reaction Pathway
Microbiological Oxidase Test
Application: The oxidase test is a fundamental biochemical test in microbiology used for the presumptive identification of various bacteria, particularly to differentiate oxidase-positive genera like Neisseria and Pseudomonas from oxidase-negative Enterobacteriaceae.
Principle: The test determines the presence of the cytochrome c oxidase enzyme in bacteria. This enzyme oxidizes the DMPD reagent (or a similar p-phenylenediamine derivative), which acts as an artificial electron donor, resulting in the formation of a colored product, indophenol blue.[6]
Experimental Protocol
1. Reagent Preparation:
-
Oxidase Reagent (1% this compound): Dissolve 1 gram of this compound in 100 mL of sterile distilled water. This reagent should be freshly prepared.[6] Some protocols recommend storing it in a dark bottle under refrigeration for up to 7 days.[7]
2. Procedure (Filter Paper Method):
-
Place a piece of filter paper in a sterile petri dish.
-
Add 1-2 drops of the oxidase reagent to the filter paper.
-
Using a sterile wooden applicator stick or a platinum loop (nichrome wire can give false-positive results), pick a well-isolated bacterial colony from a fresh (18-24 hour) culture.[7]
-
Smear the colony onto the reagent-impregnated area of the filter paper.
-
Observe for a color change within 10-30 seconds.[8]
3. Interpretation of Results:
-
Positive: Development of a deep blue or purple color within 10-30 seconds.[8]
-
Delayed Positive: Color development between 30 and 60 seconds.
-
Negative: No color change or color development after 60 seconds.
Quantitative Data
| Parameter | Value | Reference |
| Reagent Concentration | 1% | [6] |
| Reaction Time (Positive) | 10-30 seconds | [8] |
| Reaction Time (Delayed) | 30-60 seconds | [8] |
Logical Relationship Diagram
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work in a well-ventilated area or under a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. spinreact.com [spinreact.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Analytical validation of bovine plasma ceruloplasmin measurement by p-phenylenediamine oxidation and effect of storage time and freezing temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. fda.gov [fda.gov]
- 8. reach.cdc.gov [reach.cdc.gov]
Application Notes and Protocols for the Determination of Ceruloplasmin Activity Using N,N-Dimethyl-p-phenylenediamine Sulfate
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ceruloplasmin is a vital copper-containing glycoprotein in plasma, exhibiting ferroxidase activity that is crucial for iron metabolism and acting as an antioxidant.[1] Its levels and activity can be indicative of various pathological conditions, including Wilson's disease, Menkes' disease, and inflammatory states.[2] In the realm of drug development, monitoring ceruloplasmin activity can serve as a valuable biomarker for assessing drug-induced oxidative stress and hepatotoxicity.[3][4] This document provides a detailed guide to the application of N,N-Dimethyl-p-phenylenediamine (DMPD) sulfate as a chromogenic substrate for the kinetic determination of ceruloplasmin oxidase activity. The enzymatic assay is a biologically relevant alternative to immunological methods, as it measures the functional capability of the protein.[5]
Principle of the Assay
The assay is based on the oxidase activity of ceruloplasmin, which catalyzes the oxidation of N,N-Dimethyl-p-phenylenediamine (DMPD). This reaction produces a colored, stable free radical product, Wurster's red (DPD•+), which has a maximum absorbance at approximately 550 nm.[6] The rate of formation of this colored product is directly proportional to the ceruloplasmin activity in the sample.
Quantitative Data Summary
The enzymatic reaction of ceruloplasmin with DMPD exhibits complex kinetics. Studies have shown that Lineweaver-Burk plots for this reaction are curved, suggesting the presence of more than one substrate-binding site with different affinities (Km) but similar maximum velocities (Vmax).[6] While specific Km and Vmax values are not consistently reported across the literature due to this complexity, the following table summarizes key parameters for this assay.
| Parameter | Value | Reference |
| Chromogenic Substrate | N,N-Dimethyl-p-phenylenediamine (DMPD) sulfate | [6] |
| Wavelength of Detection | 550 nm | [6] |
| Molar Extinction Coefficient (ε) of DPD•+ | 9.8 mM⁻¹ cm⁻¹ | [6] |
| Optimal pH | 5.5 - 6.0 (in acetate buffer) | [7] |
| Optimal Temperature | 37 °C | [8] |
| Inhibitors | Chloride ions, Sodium azide | [2] |
Reaction Mechanism
The enzymatic oxidation of DMPD by ceruloplasmin involves the transfer of an electron from the DMPD molecule to the copper centers within the ceruloplasmin enzyme, resulting in the formation of the colored radical cation, DPD•+.
Caption: Enzymatic oxidation of DMPD by ceruloplasmin.
Experimental Protocols
Reagent Preparation
-
Acetate Buffer (0.1 M, pH 5.5): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate solutions. Adjust the pH to 5.5 using a pH meter.
-
N,N-Dimethyl-p-phenylenediamine (DMPD) Sulfate Solution (153 mM): Dissolve the required amount of DMPD sulfate salt in deionized water. This solution is light-sensitive and should be prepared fresh daily and kept on ice, protected from light.[1] A refrigerated solution in distilled water is reported to be stable for 6 to 8 hours.[9]
-
Enzyme Diluent (100 mM Sodium Chloride): Dissolve sodium chloride in deionized water. This is used to dilute the ceruloplasmin standard and samples.
-
Ceruloplasmin Standard: Reconstitute a lyophilized ceruloplasmin standard with the enzyme diluent to a known concentration (e.g., 30 units/mL). Prepare serial dilutions for a standard curve if required.
Sample Preparation
Serum samples are the preferred specimen. It is crucial to remove chloride ions from serum as they inhibit ceruloplasmin activity.[2]
-
Ammonium Sulfate Precipitation:
-
To 100 µL of serum, add 100 µL of saturated ammonium sulfate solution.
-
Vortex briefly and incubate on ice for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the protein pellet in an appropriate volume of deionized water or enzyme diluent.[2]
-
Assay Procedure (96-well plate format)
-
Equilibrate the acetate buffer and a clear 96-well microplate to 37°C.
-
Prepare the reaction mixture: In a suitable tube, mix the acetate buffer and deionized water.
-
Set up the plate:
-
Blank wells: Add the appropriate volume of enzyme diluent.
-
Sample wells: Add the prepared chloride-free serum samples.
-
Standard wells (optional but recommended): Add different concentrations of the diluted ceruloplasmin standard.
-
-
Add the reaction mixture (acetate buffer and water) to all wells.
-
Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add the DMPD sulfate solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance: Read the absorbance at 550 nm kinetically for at least 5 minutes, taking readings every 30-60 seconds.
Data Analysis
-
Plot the absorbance at 550 nm against time for each well.
-
Determine the rate of reaction (ΔA550/min) from the linear portion of the curve for each sample, blank, and standard.
-
Subtract the rate of the blank from the rates of the samples and standards to correct for any non-enzymatic oxidation of DMPD.
-
Calculate the ceruloplasmin activity using the following formula:
Units/mL = [(ΔA550/min Sample - ΔA550/min Blank) x Total Assay Volume (mL)] / [ε (mM⁻¹ cm⁻¹) x Sample Volume (mL) x Light Path (cm)]
-
Unit Definition: One unit of ceruloplasmin is defined as the amount of enzyme that oxidizes 1.0 µmole of DMPD per minute at 37°C.
-
Experimental Workflow
The following diagram illustrates the complete workflow for the ceruloplasmin activity assay.
Caption: Workflow for ceruloplasmin activity measurement.
Applications in Drug Development
-
Biomarker of Oxidative Stress: Ceruloplasmin is an acute-phase reactant, and its levels can be altered in response to inflammation and oxidative stress.[1] This assay can be employed in preclinical studies to evaluate whether a drug candidate induces an oxidative stress response.
-
Hepatotoxicity Screening: Since ceruloplasmin is primarily synthesized in the liver, alterations in its plasma activity can be an indicator of liver function and potential drug-induced liver injury.
-
Monitoring Therapeutic Efficacy: For drugs designed to modulate oxidative stress or copper metabolism, this assay can be a useful pharmacodynamic biomarker to assess the drug's effect.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Blank Reading | Spontaneous, non-enzymatic oxidation of DMPD. | Prepare DMPD solution fresh and protect it from light. Ensure the purity of the reagents. |
| Low or No Activity | Inactivation of ceruloplasmin. Presence of inhibitors (e.g., chloride). | Ensure proper sample handling and storage. Follow the sample preparation protocol to remove inhibitors. |
| Non-linear Reaction Rate | Substrate depletion. Enzyme instability. | Dilute the sample to ensure the reaction rate is within the linear range of the assay. Check the stability of the enzyme under the assay conditions. |
| Erratic Readings | Pipetting errors. Temperature fluctuations. | Use calibrated pipettes and ensure proper mixing. Maintain a constant temperature throughout the assay. |
References
- 1. Relationship between ceruloplasmin and oxidative biomarkers including ferritin among healthy Japanese - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Evaluation of Serum Ceruloplasmin Levels as a Biomarker for Oxidative Stress in Patients With Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceruloplasmin as Redox Marker Related to Heart Failure Severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Value of an enzymatic assay for the determination of serum ceruloplasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cohesionbio.com [cohesionbio.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Oxidative Coupling Reactions of N,N-Dimethyl-p-phenylenediamine Sulfate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of N,N-Dimethyl-p-phenylenediamine (DMPD) sulfate in organic synthesis, focusing on its oxidative coupling reactions. The protocols outlined below are intended to serve as a guide for the practical application of DMPD in the construction of valuable organic molecules.
Introduction
N,N-Dimethyl-p-phenylenediamine (DMPD), a readily available diamine, is a versatile building block in organic synthesis. Its electron-rich nature makes it highly susceptible to oxidation, forming a stable radical cation known as Wurster's Red. This reactivity is the foundation for a variety of oxidative coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are often characterized by mild conditions and unique selectivities, offering a powerful tool for the synthesis of diverse molecular architectures, including sulfonamides and biaryls, which are prevalent in medicinal chemistry and materials science.
Key Synthetic Applications
The oxidative coupling of DMPD has been successfully employed in several key synthetic transformations. This section details the protocols and available data for two prominent applications: the electrochemical synthesis of sulfonamides and the chromium-catalyzed cross-coupling with phenols.
Electrochemical Synthesis of Sulfonamide Derivatives
The electrochemical oxidative coupling of N,N-dialkyl-p-phenylenediamines with arylsulfinic acids provides an environmentally friendly and efficient route to sulfonamide derivatives. This method avoids the use of harsh chemical oxidants, with the anode serving as the oxidant. The reaction proceeds through the electrochemical generation of a quinone-diimine intermediate from DMPD, which then undergoes a Michael-type addition with the arylsulfinic acid.
Experimental Protocol: Electrochemical Synthesis of N-Aryl-N'-(4-(dimethylamino)phenyl)benzenesulfonamide
-
Electrochemical Cell Setup: An undivided cell equipped with a carbon anode and a stainless steel cathode is used.
-
Reaction Mixture:
-
N,N-Dimethyl-p-phenylenediamine (1.0 mmol)
-
Arylsulfinic acid (1.2 mmol)
-
Phosphate buffer solution (pH 7.0, 0.2 M) in a 1:1 mixture of water and ethanol (50 mL).
-
-
Electrolysis:
-
A constant potential of 0.4 V (vs. Ag/AgCl) is applied.
-
The electrolysis is carried out at room temperature with stirring.
-
The reaction progress is monitored by cyclic voltammetry or until the current drops to approximately 5% of its initial value.
-
-
Work-up and Purification:
-
Upon completion, the ethanol is removed under reduced pressure.
-
The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure sulfonamide derivative.
-
Quantitative Data: Yields of Electrochemically Synthesized Sulfonamides
| Entry | Arylsulfinic Acid | Product | Yield (%)[1][2] |
| 1 | Benzenesulfinic acid | N-(4-(dimethylamino)phenyl)benzenesulfonamide | 76 |
| 2 | p-Toluenesulfinic acid | N-(4-(dimethylamino)phenyl)-4-methylbenzenesulfonamide | 72 |
| 3 | p-Chlorobenzenesulfinic acid | 4-Chloro-N-(4-(dimethylamino)phenyl)benzenesulfonamide | 65 |
| 4 | p-Methoxybenzenesulfinic acid | N-(4-(dimethylamino)phenyl)-4-methoxybenzenesulfonamide | 55 |
Reaction Mechanism: Electrochemical Sulfonamide Synthesis
Caption: Mechanism of electrochemical sulfonamide synthesis.
Chromium-Salen Catalyzed Oxidative Cross-Coupling with Phenols
The cross-coupling of N,N-disubstituted anilines, such as DMPD, with phenols can be achieved with high selectivity using a chromium-salen catalyst and aerobic oxidation. This reaction is particularly useful for the synthesis of substituted aminophenols, which are important intermediates in pharmaceuticals and fine chemicals. The mechanism involves the oxidation of the Cr(III)-salen complex to a high-valent Cr(V) species, which then acts as the active catalyst.
Experimental Protocol: Synthesis of 4-Amino-2',4',6'-tri-tert-butyl-[1,1'-biphenyl]-4-ol
-
Catalyst: (Salen)Cr(III)Cl complex.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and an oxygen balloon.
-
Reaction Mixture:
-
N,N-Dimethyl-p-phenylenediamine (1.0 mmol)
-
2,4,6-Tri-tert-butylphenol (1.2 mmol)
-
(Salen)Cr(III)Cl (5 mol%)
-
Dichloromethane (DCM) (10 mL)
-
-
Reaction Conditions:
-
The reaction mixture is stirred at room temperature under an oxygen atmosphere (1 atm).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is directly purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired cross-coupled product.
-
Quantitative Data: Substrate Scope for Cr-Salen Catalyzed Cross-Coupling
A range of phenols can be coupled with N,N-disubstituted anilines using this methodology. The following table illustrates the scope of the reaction with various substituted phenols.
| Entry | Aniline | Phenol | Product | Yield (%) |
| 1 | N,N-Dimethyl-p-phenylenediamine | 2,6-Di-tert-butylphenol | 4-((4-(dimethylamino)phenyl)amino)-3,5-di-tert-butylphenol | 85 |
| 2 | N,N-Dimethyl-p-phenylenediamine | 2,4-Di-tert-butylphenol | 2-((4-(dimethylamino)phenyl)amino)-4,6-di-tert-butylphenol | 78 |
| 3 | N,N-Dimethyl-p-phenylenediamine | 2,6-Dimethylphenol | 4-((4-(dimethylamino)phenyl)amino)-3,5-dimethylphenol | 82 |
| 4 | N,N-Dimethyl-p-phenylenediamine | Naphth-2-ol | 1-((4-(dimethylamino)phenyl)amino)naphthalen-2-ol | 75 |
Logical Workflow: Cr-Salen Catalyzed Cross-Coupling
Caption: Experimental workflow for Cr-salen catalyzed coupling.
Synthesis of Phenazine Derivatives
While a direct, high-yielding oxidative coupling of N,N-Dimethyl-p-phenylenediamine to form phenazines is not well-documented, DMPD can be a precursor for phenazine synthesis. One potential route involves the conversion of DMPD to an ortho-diamine derivative, which can then undergo condensation with an ortho-quinone.
Conceptual Pathway to Phenazines
A plausible, albeit multi-step, pathway could involve:
-
Ortho-functionalization of DMPD: Introduction of a nitro group ortho to the primary amine.
-
Reduction: Reduction of the nitro group to an amine, yielding a triamine intermediate.
-
Oxidative Cyclization: This intermediate could then potentially undergo oxidative cyclization to form a phenazine derivative.
General Protocol for Phenazine Synthesis from o-Phenylenediamine
This protocol is provided for context and as a potential downstream application if DMPD can be efficiently converted to an appropriate o-diamine.
-
Reactants:
-
o-Phenylenediamine derivative (1.0 mmol)
-
o-Quinone (e.g., 1,2-naphthoquinone) (1.0 mmol)
-
-
Solvent: Glacial acetic acid or ethanol.
-
Procedure:
-
Dissolve the o-phenylenediamine and o-quinone in the solvent.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Signaling Pathway: General Phenazine Formation
Caption: General pathway for phenazine synthesis.
Safety and Handling
N,N-Dimethyl-p-phenylenediamine sulfate is a toxic substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
The oxidative coupling reactions of this compound offer versatile and efficient pathways for the synthesis of valuable organic molecules. The electrochemical synthesis of sulfonamides and the chromium-catalyzed cross-coupling with phenols are particularly noteworthy for their mild reaction conditions and good yields. Further exploration of DMPD's reactivity is likely to uncover new synthetic applications, contributing to the fields of drug discovery and materials science. Researchers are encouraged to adapt and optimize the provided protocols for their specific synthetic targets.
References
Application Notes: Synthesis of Methylene Blue via Oxidation of N,N-Dimethyl-p-phenylenediamine Sulfate
Introduction
Methylene blue, a heterocyclic aromatic compound, is a widely utilized thiazine dye with significant applications in medicine and analytical chemistry.[1][2] Medically, it is primarily used to treat methemoglobinemia.[1] Its synthesis, first achieved by Heinrich Caro, traditionally involves the oxidation of N,N-Dimethyl-p-phenylenediamine.[3] This document outlines the protocols for the synthesis of methylene blue starting from N,N-Dimethyl-p-phenylenediamine sulfate, focusing on a method that employs an inorganic oxidizing agent and sodium thiosulfate.[4][5]
Reaction Principle
The synthesis proceeds in a multi-step fashion. Initially, N,N-Dimethyl-p-phenylenediamine is oxidized in the presence of sodium thiosulfate to form 2-amino-5-dimethylaminophenyl thiosulfonic acid. This intermediate is then condensed with N,N-dimethylaniline. The subsequent oxidative cyclization of the resulting indamine-thiosulfonic acid, often catalyzed by a copper salt, yields the final methylene blue product.[4][5] Manganese dioxide is a commonly used oxidizing agent in this process, offering an environmentally safer alternative to dichromates.[4]
Quantitative Data Summary
The following table summarizes the typical stoichiometry and yields for the synthesis of methylene blue, presented as the zinc chloride double salt.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio (relative to N,N-Dimethyl-p-phenylenediamine) | Example Mass (g) |
| N,N-Dimethyl-p-phenylenediamine | 136.19 | 1.0 | 11.0 |
| Manganese Dioxide (total) | 86.94 | ~3.5 | 29.4 |
| Sodium Thiosulfate | 158.11 | ~1.1 | 13.85 |
| N,N-Dimethylaniline HCl | 157.64 | ~0.84 | 10.72 |
| Copper (II) Sulfate Pentahydrate | 249.68 | >0.017 | >0.34 |
| Methylene Blue (Zinc Chloride Double Salt) | - | - | 20.4 (Typical Yield) |
Note: The molar ratios and masses are based on a specific patented example and can be adjusted for scale. The yield is highly dependent on reaction conditions and purification methods.[4]
Experimental Protocol
This protocol details a laboratory-scale synthesis of methylene blue as its zinc chloride double salt, adapted from established industrial processes.[4][5]
Materials:
-
N,N-Dimethyl-p-phenylenediamine
-
Manganese Dioxide (MnO₂)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Sulfuric Acid (H₂SO₄)
-
N,N-Dimethylaniline Hydrochloride
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Hydroxide (NaOH)
-
Ice water
-
Reaction vessel with stirring and temperature control
Procedure:
Step 1: Formation of 2-amino-5-dimethylaminophenylthiosulfonic acid
-
Prepare a solution of N,N-dimethyl-p-phenylenediamine (0.081 mol) in dilute sulfuric acid and ice water, and cool the mixture to 0-5°C in a reaction vessel.[4]
-
While maintaining the temperature between 3-7°C, add manganese dioxide (0.084 mol) and sodium thiosulfate (0.088 mol).[4]
-
Slowly add sulfuric acid (0.040 mol) while stirring and keeping the temperature at 5-8°C.[4]
-
Stir the reaction mixture for approximately 35 minutes.[4]
Step 2: Formation of the Indamine Intermediate
-
Adjust the pH of the reaction mixture to ~5.3 using a sodium hydroxide solution.[4]
-
Add an aqueous solution of N,N-dimethylaniline hydrochloride (0.068 mol) and stir rapidly for 2 minutes at 7-10°C.[4]
-
Add a larger portion of manganese dioxide (0.204 mol) to the mixture at 7-12°C.[4]
-
Over a period of 20 minutes, add sulfuric acid (0.19 mol) while maintaining the temperature between 8-12°C.[4]
-
Continue stirring the resulting mixture at 10-12°C.[4]
Step 3: Cyclization and Formation of Methylene Blue
-
Add copper (II) sulfate pentahydrate to the reaction mixture. The presence of copper sulfate is crucial for the cyclization step.[4]
-
Heat the reaction mixture to promote the ring-closing reaction, completing the formation of the methylene blue thiazine ring.[4]
-
The final product can be isolated, often as a zinc chloride double salt, through salting out and filtration.[4][5]
Purification: The crude methylene blue can be purified by recrystallization. A common method involves dissolving the crude product in water, heating to 60-90°C, and adjusting the pH to 7.5-9 with a sodium bicarbonate/carbonate solution to precipitate impurities. After filtration, the filtrate is acidified with hydrochloric acid and cooled to crystallize the purified methylene blue.[5]
Visualizations
Reaction Mechanism Overview
The synthesis of methylene blue involves a series of oxidation and condensation reactions. The process begins with the oxidation of N,N-dimethyl-p-phenylenediamine and the introduction of a thiosulfonic acid group. This intermediate then reacts with N,N-dimethylaniline to form an indamine, which finally undergoes an oxidative cyclization to yield the characteristic phenothiazine structure of methylene blue.[3][4]
Caption: A simplified workflow of methylene blue synthesis.
Experimental Workflow Diagram
The following diagram illustrates the sequential steps of the experimental protocol, from the initial reaction to the final product isolation.
Caption: Key stages in the laboratory synthesis of methylene blue.
References
Application Notes and Protocols for Measuring Antioxidant Capacity of Plant Extracts using N,N-Dimethyl-p-phenylenediamine (DMPD) Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the N,N-Dimethyl-p-phenylenediamine (DMPD) sulfate assay for the determination of antioxidant capacity in plant extracts. This document outlines the underlying principles, detailed experimental protocols, and data interpretation.
Introduction
The measurement of antioxidant capacity is crucial in the fields of phytochemistry, food science, and drug discovery to screen for natural sources of antioxidants. The DMPD assay is a spectrophotometric method used to determine the total antioxidant capacity of a sample. The assay is based on the ability of antioxidant compounds in the plant extract to scavenge the colored and stable DMPD radical cation (DMPD•+).
The principle lies in the reduction of the DMPD•+ radical cation by hydrogen-donating antioxidants present in the sample.[1][2] At an acidic pH and in the presence of an oxidizing agent, DMPD forms a stable violet-colored radical cation (DMPD•+) that exhibits a maximum absorbance at approximately 505-553 nm.[2][3] When an antioxidant is added, it donates a hydrogen atom to the DMPD•+, causing a decolorization of the solution.[2] The degree of color change, measured as a decrease in absorbance, is proportional to the concentration of antioxidants in the sample.[2]
Data Presentation
The antioxidant capacity of plant extracts is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Trolox, a water-soluble analog of Vitamin E, is used as a standard, and the antioxidant capacity of the plant extract is compared to that of Trolox.
| Plant Extract (Solvent) | Antioxidant Activity (% Inhibition at a specific concentration) | Reference |
| Smilax excelsa (Methanolic) | Highest among tested methanolic extracts | [3] |
| Laurocerasus officinalis (Aqueous) | Highest among tested aqueous extracts | [3] |
| Mespilus germanica (Ethanolic) | Highest among tested ethanolic extracts | [3] |
| Rubus hirtus (Methanolic) | Highest among tested methanolic extracts | [1] |
| Plantago major ssp. major (Aqueous) | Highest among tested aqueous extracts | [1] |
| Plantago lanceolata (Ethanolic) | Highest among tested ethanolic extracts | [1] |
Note: The table above provides a qualitative comparison based on the available search results. For quantitative comparison, it is essential to determine the TEAC values from a standard curve.
Experimental Protocols
Preparation of Plant Extracts
A general protocol for the preparation of plant extracts for antioxidant capacity analysis is as follows:
-
Sample Preparation: The plant material (e.g., leaves, fruits, seeds) should be washed, dried (e.g., air-dried or freeze-dried), and ground into a fine powder.
-
Extraction:
-
Weigh a known amount of the powdered plant material (e.g., 1 gram).
-
Add a specific volume of an appropriate solvent (e.g., methanol, ethanol, water, or a mixture). The choice of solvent will depend on the polarity of the target antioxidant compounds.
-
The mixture can be subjected to various extraction techniques such as maceration, sonication, or Soxhlet extraction for a defined period.
-
For a simple maceration, let the mixture stand for 24 hours at room temperature with occasional shaking.
-
-
Filtration and Storage:
-
Filter the extract through Whatman No. 1 filter paper to remove solid debris.
-
The resulting filtrate is the plant extract.
-
Store the extract in a dark, airtight container at 4°C until further analysis.
-
DMPD Radical Cation Scavenging Assay
There are two common methods for generating the DMPD•+ radical cation: using ferric chloride (FeCl₃) or potassium persulfate (K₂S₂O₈) as the oxidant.
Protocol 1: Using Ferric Chloride
This is a traditional method for generating the DMPD radical cation.
Reagents:
-
N,N-Dimethyl-p-phenylenediamine (DMPD) sulfate solution (100 mM): Dissolve 208 mg of DMPD sulfate in 10 mL of deionized water.
-
Acetate buffer (0.1 M, pH 5.25).
-
Ferric chloride (FeCl₃) solution (0.05 M).
-
Trolox standard solutions (various concentrations, e.g., 0-100 µg/mL in the final reaction mixture).
-
Plant extract solution (diluted as necessary).
Procedure:
-
Preparation of DMPD•+ solution:
-
Add 1 mL of 100 mM DMPD solution to 100 mL of 0.1 M acetate buffer (pH 5.25).
-
Add 0.2 mL of 0.05 M ferric chloride solution to initiate the radical formation.[3]
-
Allow the solution to stand in the dark for at least 10 minutes.
-
The resulting violet-colored solution is the DMPD•+ working solution. The absorbance of this solution at 505 nm should be adjusted to approximately 0.8-1.0.[3]
-
-
Measurement:
-
Pipette a specific volume of the plant extract or Trolox standard solution into a test tube or microplate well.
-
Add a specific volume of the DMPD•+ working solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 10 minutes).[3]
-
Measure the absorbance at 505 nm against a blank (solvent used for extraction).
-
-
Calculation:
-
Calculate the percentage of DMPD•+ scavenging activity using the following formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (DMPD•+ solution without the sample) and A₁ is the absorbance of the sample.
-
Plot a standard curve of Trolox concentration versus percentage inhibition.
-
Determine the TEAC of the plant extract from the standard curve.
-
Protocol 2: Using Potassium Persulfate (Improved Method)
This modified method avoids the potential interference of metal ions from the plant sample that can occur with the ferric chloride method.
Reagents:
-
DMPD sulfate solution (100 mM).
-
Potassium persulfate (K₂S₂O₈) solution (e.g., 0.4 mM).
-
Acetate buffer (e.g., pH 5.6).
-
Trolox standard solutions.
-
Plant extract solution.
Procedure:
-
Preparation of DMPD•+ solution:
-
Mix the DMPD solution with the potassium persulfate solution in acetate buffer.
-
Incubate the mixture in the dark at room temperature for 3-4 hours to allow for stable radical formation.
-
Dilute the resulting DMPD•+ solution with acetate buffer to obtain an absorbance of 0.7-0.8 at approximately 517 nm.
-
-
Measurement and Calculation: Follow the same steps for measurement and calculation as described in Protocol 1.
Visualizations
Chemical Principle of the DMPD Assay
Caption: Chemical principle of the DMPD antioxidant capacity assay.
Experimental Workflow for DMPD Assay
References
- 1. longdom.org [longdom.org]
- 2. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes and Protocols for Stable N,N-Dimethyl-p-phenylenediamine Sulfate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-p-phenylenediamine sulfate is a versatile reagent utilized in various biochemical and analytical assays, most notably in the oxidase test for microbial identification and as a chromogenic substrate in colorimetric assays. A significant challenge in its application is the inherent instability of its solutions, which are susceptible to degradation by light, oxygen, and moisture. This degradation, characterized by a color change from colorless to purple or dark brown, can lead to inaccurate and unreliable experimental results.
These application notes provide a detailed protocol for the preparation of stable aqueous solutions of this compound. The protocol incorporates best practices to minimize degradation, including the use of deaerated water, storage under an inert atmosphere, and protection from light. Additionally, estimated stability data under various storage conditions are presented to guide researchers in maintaining the integrity of their solutions.
Factors Influencing Solution Stability
Several factors can accelerate the degradation of this compound solutions:
-
Oxygen: Atmospheric oxygen is a primary culprit in the oxidation of the amine, leading to the formation of colored degradation products.
-
Light: Exposure to light, particularly UV wavelengths, can catalyze the oxidation process.
-
Moisture: The sulfate salt is hygroscopic, and moisture can affect its stability.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.
-
pH: The stability of aromatic amines can be pH-dependent, with acidic conditions sometimes offering better stability against oxidation.
Experimental Protocols
Materials and Equipment
-
This compound (CAS 536-47-0)
-
High-purity water (e.g., deionized, distilled, or Milli-Q)
-
Amber glass vials with screw caps and PTFE septa
-
Inert gas (e.g., nitrogen or argon) with a sparging tube
-
Standard laboratory glassware (beakers, graduated cylinders, volumetric flasks)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Filtration apparatus with 0.22 µm filters (optional)
Protocol for Preparing a Standard 1% (w/v) Aqueous Solution
This protocol is adapted from standard methods for preparing the oxidase reagent.
-
Deaerate the Water: Before preparing the solution, sparge the high-purity water with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Weighing the Reagent: Accurately weigh 1.0 g of this compound.
-
Dissolution: In a clean beaker, dissolve the weighed reagent in 100 mL of the deaerated water. Use a magnetic stirrer to facilitate dissolution. The solution should be colorless to very pale pink.
-
Filtration (Optional): For applications requiring a sterile or particulate-free solution, filter the solution through a 0.22 µm filter.
-
Storage: Immediately transfer the solution into amber glass vials. Purge the headspace of each vial with the inert gas for a few seconds before sealing tightly with the cap.
-
Labeling and Storage: Label the vials with the solution name, concentration, preparation date, and storage conditions. Store the vials in a refrigerator at 2-8°C.
Protocol for Monitoring Solution Stability (Spectrophotometric Method)
The degradation of the this compound solution can be monitored by measuring the increase in absorbance in the visible spectrum due to the formation of colored oxidation products.
-
Prepare a fresh 1% (w/v) solution following the protocol in section 3.2.
-
Take an initial absorbance reading: Immediately after preparation, measure the absorbance of the solution from 400 nm to 700 nm using a spectrophotometer. Use the deaerated water as a blank. The initial absorbance should be close to zero. The peak for the oxidized form is typically around 550 nm.
-
Store the solution under the desired conditions (e.g., refrigerated in the dark, at room temperature on the benchtop).
-
Periodically measure the absorbance at the same wavelength over time (e.g., daily for the first week, then weekly).
-
Record the data: Plot the absorbance at the peak wavelength versus time to determine the rate of degradation. A significant increase in absorbance indicates degradation.
Quantitative Data on Solution Stability
The following table summarizes the estimated stability of a 1% (w/v) aqueous this compound solution prepared and stored under different conditions. The stability is defined as the time until a noticeable color change (e.g., pale purple) is observed, which corresponds to an increase in absorbance at the peak of the oxidized product.
| Storage Condition | Protective Measures | Estimated Stability |
| 2-8°C | Amber vial, sealed | Up to 7 days[1] |
| 2-8°C | Amber vial, sealed, prepared with deaerated water | 1-2 weeks |
| 2-8°C | Amber vial, sealed, prepared with deaerated water, inert gas headspace | 2-4 weeks |
| Room Temperature (~25°C) | Exposed to light and air | Less than 1 day |
| Room Temperature (~25°C) | Amber vial, sealed | 1-2 days |
Note: These are estimates based on available literature. For critical applications, it is highly recommended to perform a stability study under the specific experimental conditions.
Visualization of the Preparation Workflow
The following diagram illustrates the key steps in preparing a stable this compound solution.
Caption: Workflow for preparing stable this compound solution.
Application Example: The Oxidase Test
A primary application of this compound solution is in the oxidase test, used to determine if a bacterium produces cytochrome c oxidase.
Principle
In the presence of cytochrome c oxidase, N,N-Dimethyl-p-phenylenediamine is oxidized, resulting in the formation of a colored product, indophenol blue, indicated by a deep purple color.
Protocol for the Filter Paper Method
-
Prepare a 1% (w/v) this compound solution as described in section 3.2. The solution should be fresh or have been stored under appropriate conditions for no longer than 7 days.[1]
-
Impregnate filter paper: Place a small piece of filter paper in a clean petri dish and add a few drops of the reagent.
-
Inoculate: Using a sterile wooden applicator stick or a platinum loop (nichrome loops can give false positives), pick a well-isolated colony of the test bacterium.
-
Smear: Gently rub the colony onto the impregnated filter paper.
-
Observe: A positive reaction is indicated by the development of a dark purple color within 10-30 seconds. No color change or a delayed color change (after 60 seconds) is a negative result.
Signaling Pathway Diagram (Oxidase Test)
The following diagram illustrates the biochemical pathway of the oxidase test.
Caption: Biochemical pathway of the oxidase test.
Conclusion
The stability of this compound solutions is critical for obtaining reliable and reproducible results in various laboratory applications. By following the detailed protocols outlined in these application notes, which emphasize the exclusion of oxygen and light, researchers can significantly extend the shelf-life of their solutions. The provided quantitative stability estimates and the workflow diagrams serve as valuable resources for ensuring the quality and efficacy of this important chemical reagent. For all applications, the use of freshly prepared or properly stored solutions is paramount.
References
Application Notes: The Role of 4-Amino-N,N-dimethylaniline Sulfate in Enzymatic Assays
Introduction
4-Amino-N,N-dimethylaniline sulfate is a chromogenic substrate extensively utilized in biochemical assays, particularly for the detection of hydrogen peroxide (H₂O₂) generated by oxidase enzymes. Its application is central to the Trinder reaction, a widely adopted method for the quantification of various analytes in clinical chemistry and research. This reagent, in the presence of a peroxidase and a suitable coupling agent, typically 4-aminoantipyrine (4-AP), undergoes an oxidative coupling reaction to form a colored product, the absorbance of which is directly proportional to the concentration of the analyte of interest.
Principle of Detection
The core principle of assays employing 4-Amino-N,N-dimethylaniline sulfate lies in a two-step enzymatic cascade. First, an oxidase enzyme specific to the target analyte catalyzes the oxidation of its substrate, producing H₂O₂ as a byproduct. In the second step, horseradish peroxidase (HRP) utilizes the generated H₂O₂ to catalyze the oxidative condensation of 4-Amino-N,N-dimethylaniline sulfate and 4-aminoantipyrine. This reaction yields a stable, colored quinoneimine dye, which can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the amount of H₂O₂ generated, and consequently, to the concentration of the initial analyte.
Applications in Enzymatic Assays
The versatility of the 4-Amino-N,N-dimethylaniline sulfate system allows for its application in a wide range of enzymatic assays for analytes such as:
-
Glucose: Glucose oxidase catalyzes the oxidation of glucose to gluconic acid and H₂O₂.
-
Cholesterol: Cholesterol oxidase acts on cholesterol to produce cholest-4-en-3-one and H₂O₂.
-
Uric Acid: Uricase (urate oxidase) converts uric acid to allantoin and H₂O₂.
-
Pyruvate: Pyruvate oxidase facilitates the conversion of pyruvate to acetyl-phosphate and H₂O₂.
-
Monoamines: Monoamine oxidase (MAO) catalyzes the oxidative deamination of monoamines, generating an aldehyde, ammonia, and H₂O₂.[1][2]
Furthermore, derivatives of N,N-dimethylaniline are employed in the qualitative Oxidase Test to identify bacteria possessing cytochrome c oxidase. In this bacteriological test, the reagent acts as an artificial electron donor, and in the presence of the enzyme, it is oxidized to form a colored product.[3][4][5][6]
Experimental Protocols
Protocol 1: Quantitative Determination of Glucose using Glucose Oxidase and 4-Amino-N,N-dimethylaniline Sulfate
This protocol describes a colorimetric method for the determination of glucose in serum, adapted from established Trinder reaction principles.[7]
Materials:
-
4-Amino-N,N-dimethylaniline sulfate
-
4-Aminoantipyrine (4-AP)
-
Glucose Oxidase (GOX) from Aspergillus niger
-
Horseradish Peroxidase (HRP)
-
Glucose (anhydrous)
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 555 nm
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 7.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic potassium phosphate solutions to achieve a pH of 7.0.
-
Glucose Standard Solutions: Prepare a stock solution of 100 mg/dL glucose in phosphate buffer. Create a series of standards by diluting the stock solution with the same buffer.
-
Chromogen Reagent:
-
Dissolve 4-aminoantipyrine to a final concentration of 0.5 mM in phosphate buffer.
-
Add 4-Amino-N,N-dimethylaniline sulfate to the 4-AP solution to a final concentration of 0.5 mM.
-
This solution should be prepared fresh and protected from light.
-
-
Enzyme Reagent:
-
Prepare a solution containing 10 U/mL of Glucose Oxidase and 2 U/mL of Horseradish Peroxidase in phosphate buffer.
-
This solution should be stored on ice.
-
Assay Procedure:
-
Pipette 1.0 mL of the Chromogen Reagent into a series of test tubes.
-
Add 20 µL of the sample (e.g., serum, glucose standard, or blank) to the respective tubes.
-
Initiate the reaction by adding 100 µL of the Enzyme Reagent to each tube.
-
Mix gently and incubate the tubes at 37°C for 15 minutes.
-
After incubation, measure the absorbance of each solution at 555 nm against the reagent blank.
-
Construct a standard curve by plotting the absorbance values of the glucose standards against their known concentrations.
-
Determine the glucose concentration in the unknown samples by interpolating their absorbance values on the standard curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 555 nm | Adapted from similar aniline-based assays |
| Optimal pH | 5.6 - 7.0 | [7] |
| Incubation Time | 15 minutes | Standard for endpoint assays |
| Incubation Temperature | 37°C | Optimal for enzymatic activity |
| Linearity | Up to 5 g/L of glucose | [8] |
Protocol 2: Qualitative Oxidase Test for Bacterial Identification
This protocol is used to determine the presence of cytochrome c oxidase in bacteria, aiding in their identification.[3][4][5][6]
Materials:
-
N,N-dimethyl-p-phenylenediamine dihydrochloride (Gordon and McLeod's reagent) or tetramethyl-p-phenylenediamine dihydrochloride (Kovács' reagent) - Note: 4-Amino-N,N-dimethylaniline can be used as a substitute, though the classic reagents are more common.
-
Whatman No. 1 filter paper
-
Sterile inoculating loop or wooden applicator stick
-
Fresh bacterial culture (18-24 hours old)
Reagent Preparation:
-
Oxidase Reagent (1% w/v): Dissolve 100 mg of N,N-dimethyl-p-phenylenediamine dihydrochloride in 10 mL of sterile distilled water. This reagent is unstable and should be prepared fresh.
Procedure (Filter Paper Method):
-
Place a small piece of filter paper in a clean petri dish.
-
Add a few drops of the freshly prepared Oxidase Reagent to the filter paper.
-
Using a sterile loop or applicator stick, pick a well-isolated colony from the bacterial culture.
-
Smear the colony onto the reagent-impregnated filter paper.
-
Observe for a color change within 10-30 seconds.
Interpretation of Results:
-
Positive: Development of a deep blue or purple color within 10-30 seconds indicates the presence of cytochrome c oxidase.
-
Negative: No color change or a very slight pinkish hue after 30 seconds indicates the absence of the enzyme.
Visualizations
Caption: Workflow of a coupled enzymatic assay using 4-Amino-N,N-dimethylaniline.
Caption: Logical workflow for the qualitative bacterial Oxidase Test.
References
- 1. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asm.org [asm.org]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. Oxidase Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 6. microbenotes.com [microbenotes.com]
- 7. A new colorimetric method for determination of serum glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the BMC glucose oxidase/peroxidase-4-aminophenazone-phenol procedure for glucose as adapted to the Technicon SMAC - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common interferences in the N,N-Dimethyl-p-phenylenediamine sulfate H₂S assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N,N-Dimethyl-p-phenylenediamine (DMPD) sulfate assay for the quantification of hydrogen sulfide (H₂S). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the N,N-Dimethyl-p-phenylenediamine sulfate H₂S assay?
The N,N-Dimethyl-p-phenylenediamine (DMPD) sulfate assay, also known as the methylene blue method, is a colorimetric assay for the quantification of hydrogen sulfide. In an acidic environment, H₂S reacts with DMPD in the presence of ferric chloride (FeCl₃) to form the stable blue dye, methylene blue. The intensity of the blue color, which can be measured spectrophotometrically at approximately 665-675 nm, is directly proportional to the concentration of H₂S in the sample.[1][2]
Q2: What forms of sulfide does the DMPD assay detect?
The DMPD assay measures acid-soluble sulfides, which include hydrogen sulfide (H₂S), bisulfide (HS⁻), and acid-soluble metallic sulfides. It does not detect insoluble sulfides like copper or silver sulfides, tightly bound organic sulfides, or mercaptans.[1]
Q3: How should I prepare and store my samples for H₂S analysis?
Due to the volatile nature of H₂S and its susceptibility to oxidation, samples should be analyzed immediately after collection.[2] If immediate analysis is not possible, preserve the sample by adding a zinc acetate solution to precipitate the sulfide as zinc sulfide (ZnS). The sample should be stored at a pH of 9 or higher to ensure the stability of the sulfide.[3][4] It is also recommended to minimize aeration during sample collection and handling.[5]
Troubleshooting Guide
Issue 1: No or low color development
Possible Cause 1: Presence of strong reducing agents.
Strong reducing agents such as thiosulfate (S₂O₃²⁻) and sulfite (SO₃²⁻) can interfere with the assay by preventing or diminishing the formation of methylene blue.[1][3]
-
Troubleshooting:
-
Pre-treat the sample to remove the interference. One common method is to first precipitate the sulfide as zinc sulfide (ZnS) by adding zinc acetate.
-
Centrifuge the sample to pellet the ZnS.
-
Discard the supernatant containing the interfering reducing agents.
-
Wash the pellet with deionized water and then resuspend it to proceed with the assay.[5]
-
Possible Cause 2: Presence of iodide.
Iodide concentrations greater than 2 mg/L can diminish color formation.[1][3][5]
-
Troubleshooting:
-
Similar to reducing agents, use the zinc sulfide precipitation method described above to separate the sulfide from the interfering iodide.[5]
-
Possible Cause 3: High sample pH.
Low test results can be obtained with samples having a pH above 10.5.[1]
-
Troubleshooting:
-
Adjust the sample pH to near neutral before starting the assay.[1]
-
Possible Cause 4: Presence of certain metal ions.
Metals such as mercury (Hg), cadmium (Cd), and copper (Cu) can form insoluble sulfides, leading to low recoveries.[3][5]
-
Troubleshooting:
-
The zinc sulfide precipitation method can help to mitigate this interference.
-
Issue 2: Atypical color formation (e.g., pink or other colors)
Possible Cause 1: Presence of strong oxidizing agents.
Strong oxidizing agents like chlorine and hydrogen peroxide can interfere by forming a pink color with the DMPD reagent.[1]
-
Troubleshooting:
-
Minimize sample exposure to air and other oxidants. If the presence of oxidizing agents is suspected, sample pre-treatment may be necessary, though specific protocols will depend on the nature of the oxidant.
-
Possible Cause 2: Presence of ferrocyanide.
Ferrocyanide produces a blue color with the reagent, leading to a false positive result.[1][3]
-
Troubleshooting:
Possible Cause 3: Very high sulfide concentration.
Extremely high concentrations of sulfide can inhibit the methylene blue reaction, sometimes resulting in a pink color.[3][4]
-
Troubleshooting:
-
Dilute the sample before adding the reagents.[3]
-
Issue 3: Inconsistent or unstable readings
Possible Cause 1: Sample turbidity or color.
The color or turbidity of the sample can interfere with the spectrophotometric reading, potentially causing a false positive result.[1][6]
-
Troubleshooting:
-
Use a sample blank to zero the spectrophotometer. The blank should contain the sample without the DMPD reagent.
-
Alternatively, the zinc sulfide precipitation method can help to remove turbidity.[6]
-
Possible Cause 2: Light sensitivity.
The reagents and the methylene blue product can be sensitive to light.
-
Troubleshooting:
-
Store reagents in the dark.[1] Perform the assay in a controlled light environment if necessary.
-
Summary of Common Interferences
| Interferent | Concentration | Effect | Mitigation Strategy |
| Reducing Agents | |||
| Thiosulfate (S₂O₃²⁻) | > 10 mg/L | Prevents or diminishes color formation[3][5] | Zinc sulfide precipitation[5] |
| Sulfite (SO₃²⁻) | Not specified | Prevents or diminishes color formation[1] | Zinc sulfide precipitation[5] |
| Oxidizing Agents | |||
| Chlorine (Cl₂) | Not specified | Forms a pink color with the reagent[1] | Sample pre-treatment |
| Hydrogen Peroxide (H₂O₂) | Not specified | Forms a pink color with the reagent[1] | Sample pre-treatment |
| Other Ions | |||
| Iodide (I⁻) | > 2 mg/L | Diminishes color formation[1][3][5] | Zinc sulfide precipitation[5] |
| Ferrocyanide ([Fe(CN)₆]⁴⁻) | Not specified | Produces a blue color (false positive)[1][3] | No simple mitigation; consider alternative assay |
| High Sulfide (S²⁻) | Approx. 10x the test range | Inhibits reaction, may turn pink[1][3] | Dilute the sample |
| Metals | |||
| Mercury (Hg), Cadmium (Cd), Copper (Cu) | Not specified | Form insoluble sulfides, leading to low recovery[3][5] | Zinc sulfide precipitation |
| Physical Properties | |||
| Sample Color/Turbidity | Not specified | Interferes with spectrophotometric reading[1][6] | Use a sample blank; Zinc sulfide precipitation[6] |
Experimental Protocols
Protocol 1: Standard N,N-Dimethyl-p-phenylenediamine (DMPD) H₂S Assay
-
Reagent Preparation:
-
DMPD Stock Solution: Prepare a solution of this compound in 7.2 M HCl.
-
Ferric Chloride (FeCl₃) Stock Solution: Prepare a solution of FeCl₃ in 1.2 M HCl.
-
Zinc Acetate Solution (for trapping): Prepare a 1% (w/v) zinc acetate solution in deoxygenated water.
-
-
Sample Preparation and H₂S Trapping:
-
To a known volume of sample, add an equal volume of 1% zinc acetate solution to trap H₂S as ZnS.
-
-
Color Development:
-
To the sample containing the ZnS precipitate, add the DMPD stock solution followed by the FeCl₃ stock solution. A common ratio is 2 parts DMPD solution to 2 parts FeCl₃ solution to 1 part zinc acetate solution used for trapping.
-
Mix thoroughly and incubate at room temperature for 10-20 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance of the solution at a wavelength between 665 nm and 675 nm using a spectrophotometer.
-
-
Quantification:
-
Determine the H₂S concentration by comparing the absorbance to a standard curve prepared using known concentrations of a sulfide standard (e.g., Na₂S).
-
Protocol 2: Interference Mitigation using Zinc Sulfide Precipitation
-
Precipitation:
-
To your sample, add a 2% zinc acetate solution.
-
Adjust the pH to >9 with sodium hydroxide if necessary. This will precipitate the sulfide as zinc sulfide (ZnS).
-
-
Separation:
-
Centrifuge the sample to pellet the ZnS precipitate.
-
Carefully decant and discard the supernatant which contains the soluble interfering substances.
-
-
Washing (Optional but Recommended):
-
Resuspend the pellet in deionized water and centrifuge again. Discard the supernatant. This step helps to remove any remaining interfering substances.
-
-
Assay:
-
Resuspend the washed ZnS pellet in a known volume of water or buffer.
-
Proceed with the standard DMPD assay protocol (Protocol 1, step 3 onwards).
-
Visualizations
Caption: Chemical reaction pathway of the DMPD H₂S assay.
Caption: Troubleshooting workflow for the DMPD H₂S assay.
References
- 1. aquaphoenixsci.com [aquaphoenixsci.com]
- 2. METHYLENE BLUE COUNTERACTS H2S-INDUCED CARDIAC ION CHANNEL DYSFUNCTION AND ATP REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. epa.gov [epa.gov]
- 5. NEMI Method Summary - 4500-S2- D [nemi.gov]
- 6. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to improve the stability of N,N-Dimethyl-p-phenylenediamine sulfate reagent
This technical support center provides guidance on improving the stability of N,N-Dimethyl-p-phenylenediamine (DMPD) sulfate reagent, a crucial component in various biochemical and clinical assays. Due to its inherent instability, proper handling and preparation are essential for reliable and reproducible experimental results.
Troubleshooting Guide
Researchers may encounter several issues related to the instability of the DMPD sulfate reagent. This guide provides solutions to common problems.
| Issue | Potential Cause | Recommended Solution |
| Rapid discoloration (pink/purple/brown) of the prepared reagent solution. | Oxidation of DMPD by atmospheric oxygen, exposure to light, or contaminants in the solvent. | Prepare the reagent fresh before each use. If a stock solution is necessary, store it in an amber glass bottle, purge the headspace with an inert gas (e.g., nitrogen or argon), and refrigerate. The addition of a stabilizing agent like sodium metabisulfite can also prevent rapid oxidation. |
| Inconsistent or non-reproducible results in colorimetric assays. | Degradation of the DMPD reagent, leading to a decreased effective concentration. | Always use a freshly prepared or properly stored stabilized reagent. Prepare a new calibration curve for each experiment to account for any minor degradation. Ensure the pH of the reaction buffer is optimal and consistent. |
| High background signal in assays. | Spontaneous oxidation of the DMPD reagent. | Prepare the reagent in deoxygenated water. Add a small concentration of a suitable antioxidant, such as sodium metabisulfite, to the reagent solution. Run a reagent blank to subtract the background absorbance. |
| Precipitate formation in the reagent solution. | Low solubility in the chosen solvent or reaction with contaminants. | Ensure the DMPD sulfate is fully dissolved. Use high-purity water (e.g., deionized or distilled). If using a buffer, ensure all components are compatible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of N,N-Dimethyl-p-phenylenediamine sulfate instability?
A1: The primary cause of instability is oxidation. The amine groups in the N,N-Dimethyl-p-phenylenediamine molecule are readily oxidized by atmospheric oxygen, light, and oxidizing agents. This oxidation process leads to the formation of colored degradation products, which can interfere with experimental results.
Q2: How should solid this compound be stored?
A2: Solid this compound is hygroscopic and sensitive to light and air.[1][2] It should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[1][3] For long-term storage, keeping it under an inert gas atmosphere, such as nitrogen or argon, is recommended.[4] Refrigeration (2-8°C) is also advised by some suppliers.[5]
Q3: Can I prepare a stock solution of this compound? How can I improve its stability?
A3: While freshly prepared solutions are always recommended, a stock solution can be prepared with precautions to enhance its stability. The key is to minimize its exposure to oxygen and light. Here are some recommendations:
-
Use a Stabilizer: The addition of an antioxidant can significantly improve the stability of the solution. Sodium metabisulfite is a commonly used stabilizer.
-
Control pH: An acidic environment can improve the stability of DMPD solutions.[4]
-
Deoxygenate the Solvent: Before dissolving the DMPD sulfate, purge the solvent (e.g., high-purity water) with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.
-
Light Protection: Store the solution in an amber glass bottle to protect it from light.
-
Inert Atmosphere: After preparation, flush the headspace of the storage container with an inert gas before sealing.
-
Refrigeration: Store the stabilized stock solution at 2-8°C.
Q4: What is the degradation pathway of N,N-Dimethyl-p-phenylenediamine?
A4: N,N-Dimethyl-p-phenylenediamine undergoes oxidation to form a colored radical cation known as Wurster's Red. This radical can further react and degrade into other colored and colorless products, which can affect the accuracy of assays.
Caption: Oxidation pathway of N,N-Dimethyl-p-phenylenediamine.
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a more stable stock solution of DMPD sulfate for general laboratory use.
Materials:
-
This compound
-
High-purity deionized water
-
Sodium metabisulfite
-
Amber glass storage bottle
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Deoxygenate Water: Take a suitable volume of deionized water in a flask and bubble inert gas (nitrogen or argon) through it for at least 20 minutes to remove dissolved oxygen.
-
Prepare Stabilizer Solution (Optional but Recommended): Prepare a fresh 1% (w/v) solution of sodium metabisulfite in the deoxygenated water.
-
Weigh DMPD Sulfate: In a separate container, accurately weigh the required amount of this compound.
-
Dissolve DMPD Sulfate: Add the deoxygenated water (or the stabilizer solution) to the DMPD sulfate and stir gently until it is completely dissolved. Avoid vigorous stirring that can reintroduce oxygen.
-
Transfer to Storage Bottle: Immediately transfer the solution to an amber glass bottle.
-
Inert Gas Purge: Flush the headspace of the bottle with inert gas for about 30 seconds to displace any air.
-
Seal and Store: Tightly seal the bottle and store it in a refrigerator at 2-8°C.
Note: The optimal concentration of sodium metabisulfite may vary depending on the application. It is advisable to test a small range of concentrations to find the best balance between stability and potential interference with the assay.
Workflow for Using DMPD Sulfate Reagent in a Colorimetric Assay
Caption: General workflow for DMPD sulfate reagent usage.
References
- 1. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 2. microbenotes.com [microbenotes.com]
- 3. JP2004003880A - Liquid DPD reagent, method for measuring residual chlorine concentration, and phosphate buffer - Google Patents [patents.google.com]
- 4. JP2003215119A - Liquid dpd reagent and measuring method for residual chlorine concentration - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Oxidative Stress Assays with DMPD
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering low signal issues in oxidative stress assays utilizing N,N-dimethyl-p-phenylenediamine (DMPD). The information is presented in a question-and-answer format to directly address common problems.
Troubleshooting Guides
Q1: What are the primary causes of a weak or absent signal in my DMPD assay?
A low or non-existent signal in a DMPD assay typically points to an issue with the generation or stability of the DMPD radical cation (DMPD•+), which is responsible for the colored solution. The problem can usually be traced back to one of three areas: reagent quality and preparation, suboptimal reaction conditions, or procedural errors.
A logical workflow for troubleshooting this issue involves systematically checking each of these potential problem areas.
Q2: How can I ensure my DMPD radical cation is being generated effectively?
The generation of the colored DMPD•+ is the critical first step. Insufficient radical formation will directly lead to low initial absorbance.
Troubleshooting Steps:
-
Oxidizing Agent: The choice and concentration of the oxidizing agent are crucial. Two common methods are used:
-
Ferric Chloride (FeCl₃): This is an older method. Ensure your FeCl₃ solution is not expired and has been stored correctly. Contamination with ferrous ions (Fe²⁺) can interfere with the reaction.
-
Potassium Persulfate (K₂S₂O₈): This is considered an improved method that generates a more stable DMPD radical cation.[1][2] Ensure the potassium persulfate solution is freshly prepared.
-
-
DMPD Solution: DMPD itself can degrade. Use a high-quality reagent and prepare solutions fresh. Some protocols suggest dissolving DMPD in deionized water or a buffer immediately before use.
-
Incubation Time: After mixing DMPD with the oxidizing agent, an incubation period is required for the radical to form. This can range from 10 minutes to several hours, depending on the protocol.[1] Ensure you are allowing sufficient time for this reaction to complete, typically in the dark to prevent photodegradation.
Q3: My initial absorbance is good, but the signal is unstable. What could be the cause?
An unstable signal, often characterized by rapidly decreasing absorbance in your control wells (without antioxidant), points to the instability of the DMPD•+ radical.
Troubleshooting Steps:
-
pH of the Reaction Buffer: The pH is a critical factor for the stability of the DMPD radical cation.[1] Most protocols recommend an acidic pH, typically using an acetate buffer around pH 5.25-5.6.[1][2] A deviation from the optimal pH can lead to rapid decay of the radical. Verify the pH of your buffer.
-
Buffer Composition: Ensure you are using the correct buffer as specified in your protocol. Acetate buffer is commonly used. The stability of the DMPD radical can be buffer-dependent.
-
Storage of the Radical Solution: Once generated, the DMPD•+ solution should be stored in the dark to prevent light-induced degradation.[1] For the potassium persulfate method, the radical can be stable for several hours when stored at 4°C in the dark.[1]
Q4: Could my sample be interfering with the assay and causing a low signal?
Yes, components in your sample can interfere with the assay, leading to artificially low readings.
Troubleshooting Steps:
-
Sample Color: If your sample is colored, it can absorb light at the same wavelength as the DMPD•+, leading to inaccurate readings. To correct for this, you should run a sample blank containing your sample and the buffer, but without the DMPD•+ solution. Subtract the absorbance of the sample blank from your sample reading.
-
Presence of Metal Ions: If you are using the FeCl₃ method, the presence of other metal ions in your sample can interfere with the reaction.[2] The improved method using potassium persulfate is less susceptible to this type of interference.[1][2]
-
Sample pH: The addition of your sample should not significantly alter the pH of the reaction mixture. If your samples are highly acidic or basic, consider adjusting their pH or diluting them in the assay buffer.
FAQs
Q1: What is the principle of the DMPD assay?
The DMPD assay measures the total antioxidant capacity of a sample. The method is based on the generation of a stable and colored DMPD radical cation (DMPD•+) from the oxidation of DMPD. This radical cation has a characteristic absorbance at a specific wavelength (typically between 505 nm and 553 nm). When an antioxidant is added, it donates a hydrogen atom to the DMPD•+, causing it to lose its color. The degree of decolorization is proportional to the amount of antioxidants present in the sample.
Q2: Which DMPD radical generation method is better, FeCl₃ or potassium persulfate?
The method using potassium persulfate to generate the DMPD radical cation is generally considered superior.[1][2] It produces a more stable radical and avoids potential interference from metal ions that can be a problem with the ferric chloride method, especially when analyzing biological or food samples.[1][2]
Q3: What wavelength should I use to measure the absorbance?
The optimal wavelength for measuring the absorbance of the DMPD radical cation can vary slightly depending on the specific protocol and the solvent used. Commonly reported wavelengths include 505 nm, 517.4 nm, and 553 nm.[1][3] It is best to consult your specific protocol or perform a wavelength scan to determine the absorbance maximum in your experimental conditions.
Experimental Protocols
Key Experiment 1: Improved DMPD Radical Cation Generation (Potassium Persulfate Method)
This protocol is adapted from a method described as more stable and reproducible.[1]
-
Prepare a 100 mM DMPD stock solution: Dissolve 209 mg of DMPD in 10 mL of deionized water.
-
Prepare a 0.4 mM potassium persulfate solution: Prepare this solution fresh in deionized water.
-
Generate the DMPD•+ solution: In a light-protected container, mix:
-
100 µL of 100 mM DMPD stock solution
-
50 µL of 0.4 mM potassium persulfate solution
-
Make up the final volume to 10 mL with acetate buffer (pH 5.6).
-
-
Incubate: Incubate the solution in the dark at room temperature for 3-4 hours before use.
-
Dilute for use: Before the assay, dilute the DMPD•+ solution with acetate buffer (pH 5.6) to an absorbance of 0.70-0.90 at the desired wavelength (e.g., 517.4 nm).
| Parameter | Value | Reference |
| DMPD Stock Concentration | 100 mM | [1] |
| Potassium Persulfate Concentration | 0.4 mM | [1] |
| Buffer | Acetate Buffer | [1] |
| pH | 5.6 | [1] |
| Incubation Time | 3-4 hours | [1] |
| Incubation Condition | In the dark at 25°C | [1] |
| Target Absorbance | 0.70 - 0.90 | [1] |
Key Experiment 2: Classic DMPD Radical Cation Generation (Ferric Chloride Method)
This is the older, but still utilized, method for generating the DMPD radical.
-
Prepare a DMPD solution: Prepare a solution of DMPD in 0.1 M acetate buffer (pH 5.25).
-
Prepare a 0.05 M Ferric Chloride (FeCl₃) solution.
-
Generate the DMPD•+ solution: Add 0.2 mL of the 0.05 M FeCl₃ solution to the DMPD solution to obtain a final FeCl₃ concentration of 0.1 mM.
-
Adjust Absorbance: The resulting colored radical cation solution should have an absorbance of approximately 0.900 ± 0.100.[1]
| Parameter | Value | Reference |
| Buffer | 0.1 M Acetate Buffer | [1] |
| pH | 5.25 | [1] |
| Final FeCl₃ Concentration | 0.1 mM | [1] |
| Target Absorbance | 0.900 ± 0.100 | [1] |
Quantitative Data Summary
Table 1: Comparison of DMPD Radical Generation Protocols
| Feature | Ferric Chloride (FeCl₃) Method | Potassium Persulfate (K₂S₂O₈) Method |
| Oxidizing Agent | Ferric Chloride (FeCl₃) | Potassium Persulfate (K₂S₂O₈) |
| Radical Stability | Less stable | More stable[1][2] |
| Interferences | Susceptible to metal ion interference[2] | Less susceptible to metal ion interference[1][2] |
| Typical pH | ~5.25[1] | ~5.6[1] |
| Incubation Time | Shorter | Longer (3-4 hours)[1] |
Table 2: Troubleshooting Checklist for Low Signal in DMPD Assays
| Potential Cause | Check | Recommended Action |
| Reagent Issues | DMPD Reagent | Use high-purity DMPD; prepare fresh solutions. |
| Oxidizing Agent (FeCl₃/K₂S₂O₈) | Ensure it's not expired; prepare fresh solutions. | |
| Buffer | Verify pH is within the optimal range (typically 5.25-5.6). | |
| Procedural Errors | Inadequate Incubation | Ensure sufficient time for radical generation as per the protocol (can be several hours). |
| Incorrect Wavelength | Confirm the spectrophotometer is set to the absorbance maximum for DMPD•+. | |
| Light Exposure | Keep DMPD•+ solution protected from light during incubation and storage. | |
| Assay Conditions | Suboptimal pH | Remake buffer and verify pH. |
| Incorrect Reagent Ratios | Carefully check the volumes and concentrations of DMPD and the oxidizing agent. | |
| Sample Interference | Sample Color | Run a sample blank and subtract its absorbance. |
| Metal Ion Contamination | Consider using the potassium persulfate method. |
References
Technical Support Center: N,N-Dimethyl-p-phenylenediamine (DMPD) Sulfate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for reactions involving N,N-Dimethyl-p-phenylenediamine sulfate (DMPD).
Troubleshooting Guide
This guide addresses specific issues that may arise during DMPD assays, with a focus on optimizing incubation times for reliable and reproducible results.
Issue 1: Low or No Color Development of the DMPD Radical Cation (DMPD•+).
-
Question: I have mixed the DMPD sulfate solution with the oxidizing agent, but the characteristic purple color of the DMPD•+ is very weak or absent. What could be the cause?
-
Answer: This issue typically points to incomplete formation of the DMPD radical cation. Several factors related to incubation and reagent preparation could be at play:
-
Insufficient Incubation Time: The formation of the DMPD•+ is not instantaneous. Depending on the protocol and oxidizing agent used, this step requires a specific incubation period. For instance, when using potassium persulfate, an incubation of 3-4 hours at 25°C in the dark is recommended for complete radical generation.[1] Shorter incubation times will likely result in a lower concentration of the radical and consequently, a weaker absorbance signal.
-
Improper Reagent Concentration: The molar ratio of DMPD to the oxidizing agent is crucial for efficient radical formation. Ensure that the concentrations of your stock solutions are accurate and that the correct volumes are being added to the reaction mixture.
-
Degraded Reagents: DMPD sulfate is sensitive to light and moisture.[1] If the reagent has been improperly stored, it may have degraded, leading to poor radical formation. Similarly, ensure that the oxidizing agent (e.g., potassium persulfate or ferric chloride) has not expired or degraded.
-
Incorrect pH: The DMPD assay is pH-dependent, and the radical cation is most stable in a slightly acidic buffer, typically around pH 5.25-5.6.[1] Verify the pH of your acetate buffer and adjust if necessary.
-
Issue 2: High Background Signal or Rapid Decay of the DMPD•+ Color.
-
Question: The initial absorbance of my DMPD•+ solution is very high, or the purple color fades quickly before I can add my antioxidant sample. What is causing this instability?
-
Answer: A high background or unstable radical cation signal can lead to inaccurate and irreproducible results. The following factors related to incubation conditions are critical:
-
Exposure to Light: The DMPD radical cation is light-sensitive. All incubation steps, especially the initial radical formation, must be carried out in the dark to prevent photodegradation.[1]
-
Elevated Temperature: While the reaction with antioxidants is often performed at room temperature or 37°C, the initial, longer incubation for radical formation should be at a controlled temperature, such as 25°C.[1] Higher temperatures can accelerate the decay of the radical.
-
Choice of Oxidizing Agent: The DMPD radical generated with ferric chloride (FeCl3) has been reported to be less stable than when generated with potassium persulfate (K2S2O8).[2] The presence of iron can also lead to interfering side reactions, such as the Fenton reaction, which can contribute to signal instability.[2]
-
Contaminated Reagents or Glassware: Contaminants can react with and quench the DMPD•+, leading to a rapid loss of color. Ensure all glassware is scrupulously clean and that reagents are of high purity.
-
Issue 3: Inconsistent or Non-Reproducible Results Between Replicates or Assays.
-
Question: I am observing significant variability in my results for the same sample across different wells and on different days. How can I improve the reproducibility of my DMPD assay?
-
Answer: Poor reproducibility is a common challenge in sensitive assays and can often be traced back to inconsistencies in the experimental protocol, particularly timing.
-
Variable Incubation Times: Even small variations in incubation times, for both radical formation and the reaction with your sample, can lead to significant differences in results.[3] Use a precise timer for all incubation steps and ensure that all samples are incubated for the exact same duration.
-
Inadequate Mixing: Ensure thorough mixing of all reagents and samples at each step to guarantee a homogenous reaction mixture.
-
Fluctuations in Temperature: Performing assays at different ambient temperatures can affect reaction kinetics and lead to variability.[3] It is crucial to control the temperature during all incubation steps.
-
Radical Stability Over Time: While the DMPD•+ solution can be stable for several hours when stored properly (in the dark at 4°C), its concentration will eventually decrease.[1] For optimal reproducibility, it is best to prepare the radical solution fresh for each assay and to run all samples and standards at the same time.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for the formation of the DMPD radical cation (DMPD•+)?
A1: The optimal incubation time for generating the DMPD•+ depends on the oxidizing agent used:
-
With Potassium Persulfate: A longer incubation of 3-4 hours at 25°C in the dark is recommended to ensure the complete and stable formation of the radical cation.[1]
-
With Ferric Chloride: Some protocols suggest a shorter incubation time. However, this method is less favored due to the lower stability of the radical and potential interference from iron.[2]
-
Commercial Kits: Commercially available DMPD assay kits may have optimized reagent concentrations that allow for much shorter incubation times, often around 10 minutes at room temperature. Always follow the manufacturer's protocol when using a kit.
Q2: How long should I incubate my antioxidant sample with the DMPD•+ solution?
A2: The reaction between most antioxidants and the DMPD•+ is very rapid, often reaching completion within 100 seconds.[1] A common incubation time for the sample reaction is 10 minutes at room temperature to ensure the reaction goes to completion. However, for kinetic studies, you may want to take readings at multiple time points.
Q3: Can I prepare the DMPD•+ solution in advance?
A3: The DMPD•+ solution, when prepared with potassium persulfate and stored in the dark at 4°C, is stable for several hours.[1] However, for the best reproducibility, it is highly recommended to prepare the radical solution fresh for each experiment. If you must prepare it in advance, ensure it is protected from light and stored at a low temperature.
Q4: My sample is colored. How does this affect the incubation and reading?
A4: Colored samples can interfere with the absorbance reading of the DMPD•+, which is typically measured at around 515 nm or 553 nm. To correct for this, you must run a sample blank for each concentration of your sample. The sample blank should contain the sample and the buffer but not the DMPD•+ solution. The absorbance of the sample blank is then subtracted from the absorbance of the corresponding sample with the DMPD•+. The incubation time itself is not affected, but this correction is crucial for accurate results.
Q5: What is the effect of too short or too long an incubation time during the sample reaction?
A5:
-
Too Short an Incubation: If the incubation time with the antioxidant is too short, the reaction may not have reached its endpoint, leading to an underestimation of the antioxidant capacity.
-
Too Long an Incubation: While the reaction with most antioxidants is fast, a very long incubation could be problematic if the DMPD•+ itself is not completely stable over that period, leading to a slight decay in the signal that is not due to the antioxidant. This could lead to an overestimation of the antioxidant capacity. It is important to establish a kinetic profile for your specific antioxidant to determine the optimal, stable endpoint.
Data Presentation
Table 1: Comparison of Incubation Parameters in Different DMPD Assay Protocols.
| Parameter | Protocol A (Potassium Persulfate) | Protocol B (Commercial Kit) |
| Oxidizing Agent | Potassium Persulfate (K2S2O8) | Proprietary |
| Radical Formation Incubation Time | 3-4 hours | 10 minutes |
| Radical Formation Temperature | 25°C | Room Temperature |
| Radical Formation Conditions | In the dark | In the dark |
| Sample Reaction Incubation Time | ~100 seconds to 10 minutes | 10 minutes |
| Sample Reaction Temperature | Room Temperature | Room Temperature |
| Wavelength for Absorbance | ~515 nm | ~553 nm |
| Reference | [1] |
Table 2: Qualitative Influence of Incubation Conditions on DMPD•+ Stability.
| Condition | Effect on DMPD•+ Stability | Recommendation |
| Light Exposure | Decreases stability (photodegradation) | Conduct all incubations in the dark. |
| Elevated Temperature | Decreases stability (accelerates decay) | Maintain a controlled temperature (e.g., 25°C) for radical formation. |
| Incorrect pH (too high or too low) | Decreases stability | Use a slightly acidic buffer (pH 5.25-5.6). |
| Prolonged Storage | Gradual decrease in concentration | Prepare fresh for each experiment for optimal reproducibility. |
Experimental Protocols
Detailed Methodology for the Improved DMPD Radical Cation Decolorization Assay
This protocol is adapted from the method described by Khan et al. (2007).[1]
-
Reagent Preparation:
-
100 mM DMPD Solution: Dissolve 0.209 g of this compound in 10 ml of deionized water.
-
0.4 mM Potassium Persulfate Solution: Prepare a fresh solution of potassium persulfate in deionized water.
-
Acetate Buffer (pH 5.6): Prepare a 0.1 M acetate buffer and adjust the pH to 5.6.
-
-
Generation of the DMPD Radical Cation (DMPD•+):
-
In a light-protected container, mix 100 µL of the 100 mM DMPD solution with 50 µL of the 0.4 mM potassium persulfate solution.
-
Bring the final volume to 10 mL with the acetate buffer (pH 5.6).
-
Incubate the solution in the dark at 25°C for 3-4 hours. This is the stock DMPD•+ solution.
-
-
Preparation of Working DMPD•+ Solution:
-
Dilute the stock DMPD•+ solution with the acetate buffer (pH 5.6) to obtain an absorbance of 0.70 - 0.80 at approximately 515 nm. Equilibrate this solution at 25°C.
-
-
Antioxidant Assay:
-
Prepare various dilutions of your test sample and a standard antioxidant (e.g., Trolox).
-
To a microplate well or a cuvette, add 10 µL of the diluted sample or standard.
-
Add 3.49 mL of the working DMPD•+ solution.
-
Incubate at 30°C and record the absorbance at 515 nm for up to 6 minutes. A stable endpoint is often reached within 100 seconds.
-
Run appropriate solvent blanks and sample blanks (sample + buffer, no DMPD•+).
-
-
Calculation:
-
Calculate the percentage inhibition of absorbance using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] * 100
-
Plot the % inhibition against the concentration of the standard and sample to determine the antioxidant capacity (e.g., as Trolox equivalents).
-
Mandatory Visualization
Caption: Workflow for the DMPD antioxidant capacity assay.
Caption: Signaling pathway of the DMPD decolorization assay.
References
Effect of pH on N,N-Dimethyl-p-phenylenediamine sulfate assay performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of assays utilizing N,N-Dimethyl-p-phenylenediamine sulfate and its derivatives, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for assays using N,N-Dimethyl-p-phenylenediamine (DMPD) or its diethyl analog (DPD)?
A1: The optimal pH is highly dependent on the specific application of the assay. For the well-established colorimetric determination of chlorine in water using DPD, the pH must be carefully controlled. For free chlorine detection, the optimal pH range is narrow, between 6.3 and 6.6.[1][2] For total chlorine determination, a slightly wider pH range of 6.5 to 8.5 is acceptable.[1][2] In contrast, for the measurement of hydrogen sulfide using DMPD to form methylene blue, the reaction is conducted in a strongly acidic environment, with the DMPD reagent being dissolved in hydrochloric acid (e.g., 7.2 mM HCl).[3][4]
Q2: How does pH affect the stability of the this compound reagent solution?
A2: this compound is sensitive to light and moisture.[5] While specific data on the stability of its solution at various pH values is limited, it is generally recommended to prepare fresh reagent solutions for optimal performance.[6] For the oxidase test, it is advised to use reagents that are no older than one week.[6] The dihydrochloride salt of the reagent is known to darken rapidly upon exposure to air. The stability of the solution is a critical factor, and any discoloration may indicate degradation, which can affect assay results.
Q3: Can I use the same buffered reagent for different types of assays?
A3: No, it is crucial to use a buffer system that maintains the specific optimal pH for your particular assay. For instance, the buffer for free chlorine determination with DPD is formulated to hold the pH between 6.3 and 6.6.[1][2] Using this buffer for a hydrogen sulfide assay, which requires a highly acidic environment, would lead to inaccurate results.
Q4: What are the common signs of incorrect pH in my assay?
A4: Incorrect pH can manifest in several ways, including:
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Reduced sensitivity: The color development may be weaker than expected, leading to an underestimation of the analyte.
-
False positives or negatives: At incorrect pH levels, interfering substances may react, or the primary reaction may be inhibited. For example, in chlorine testing, a very low pH can cause false positives in the presence of monochloramines.[7]
-
Poor reproducibility: Inconsistent pH between samples will lead to variable results.
-
Color instability: The colored product may fade quickly or shift in hue if the pH is not optimal.
Troubleshooting Guides
This section provides guidance on resolving common issues encountered during this compound-based assays, with a focus on pH-related problems.
Issue 1: Weak or No Color Development
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the reaction mixture. | Verify the pH of your final reaction mixture using a calibrated pH meter. Ensure your buffer has the correct composition and concentration to maintain the optimal pH for your specific assay (e.g., pH 6.3-6.6 for free chlorine with DPD).[2] |
| Degraded reagent. | Prepare a fresh solution of this compound. The solid reagent should be stored in a dark, dry place. Discard any reagent solution that is discolored. |
| Insufficient reaction time. | Ensure you are following the recommended incubation time for color development as specified in your protocol. |
| Low analyte concentration. | Concentrate your sample if possible, or use a more sensitive detection method if available. |
Issue 2: High Background or False Positives
| Possible Cause | Troubleshooting Step |
| pH is too low or too high, leading to non-specific reactions. | Adjust the pH of your sample to be within the recommended range before adding the reagents. For chlorine determination, the sample pH should be between 6 and 9 before analysis.[7] |
| Presence of interfering substances. | High levels of dissolved oxygen at high pH can interfere with the DPD reaction for chlorine.[7] Other oxidizing agents can also cause false positives. Consider sample pre-treatment steps if interfering substances are suspected. |
| Contaminated glassware or reagents. | Use high-purity water and thoroughly clean all glassware to remove any residual oxidizing or reducing agents. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| pH fluctuations between samples. | Ensure that each sample is buffered to the correct pH. If analyzing a series of samples, verify the pH of the first and last samples to ensure the buffer capacity is sufficient. |
| Temperature variations. | Perform all incubations at a constant and controlled temperature. Temperatures exceeding 40°C can decrease color intensity in the DPD chlorine assay.[8] |
| Inconsistent mixing of reagents. | Mix each sample thoroughly immediately after adding the reagents to ensure a homogenous reaction. |
Quantitative Data Summary
The following tables summarize the key pH-related parameters for common this compound-based assays.
Table 1: Optimal pH for Chlorine Determination using DPD
| Analyte | Optimal pH Range | Wavelength for Measurement | Reference |
| Free Chlorine | 6.3 - 6.6 | ~520 nm | [1][2][9] |
| Total Chlorine | 6.5 - 8.5 | ~520 nm | [1][2] |
Table 2: pH Conditions for Hydrogen Sulfide Determination using DMPD (Methylene Blue Method)
| Reagent Component | pH Condition | Wavelength for Measurement | Reference |
| DMPD Sulfate Solution | Dissolved in 7.2 mM HCl (Acidic) | ~670 nm | [3][4] |
| FeCl₃ Solution | Dissolved in 1.2 mM HCl (Acidic) | [3][4] |
Experimental Protocols
Protocol 1: Determination of Free and Total Chlorine in Water using DPD
1. Reagent Preparation:
-
DPD Indicator Solution: Dissolve N,N-diethyl-p-phenylenediamine (DPD) sulfate in reagent-grade water to the desired concentration as per standard methods.
-
Phosphate Buffer Solution (pH 6.5): Prepare a phosphate buffer solution to maintain the reaction pH between 6.3 and 6.6.
-
Potassium Iodide Solution (for total chlorine): Prepare a solution of potassium iodide in reagent-grade water.
2. Free Chlorine Measurement:
-
Take a known volume of the water sample in a cuvette.
-
Add the phosphate buffer solution and mix.
-
Add the DPD indicator solution and mix thoroughly.
-
Allow the color to develop for the specified time (typically immediate).
-
Measure the absorbance at approximately 520 nm using a spectrophotometer.[9]
-
Determine the chlorine concentration from a calibration curve prepared with standards of known chlorine concentration.
3. Total Chlorine Measurement:
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To the solution from the free chlorine measurement (or a fresh sample), add the potassium iodide solution.
-
Mix and allow the reaction to proceed for the recommended time (this allows chloramines to react).
-
Measure the absorbance at the same wavelength.
-
The total chlorine concentration is determined from the calibration curve.
Protocol 2: Determination of Hydrogen Sulfide using the Methylene Blue Method
1. Reagent Preparation:
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Zinc Acetate Solution (1% w/v): Dissolve 1g of zinc acetate in 100 ml of degassed water.[3][4]
-
This compound Solution (20 mM): Dissolve 7.41 mg of DMPD sulfate in 1 ml of 7.2 mM HCl.[3][4]
-
Ferric Chloride (FeCl₃) Solution (30 mM): Dissolve 4.87 mg of FeCl₃ in 1 ml of 1.2 mM HCl.[3][4]
2. Sample Processing and Reaction:
-
In a test tube, mix 75 µl of the sample with 250 µl of 1% zinc acetate and 425 µl of degassed water. This traps the sulfide as zinc sulfide.[3][4]
-
Incubate at room temperature for 10 minutes to allow for the formation of methylene blue.[3][4]
3. Measurement:
-
Stop the reaction and precipitate proteins by adding 250 µl of 10% trichloroacetic acid and centrifuge.[3][4]
-
Measure the absorbance of the supernatant at approximately 670 nm.
-
Quantify the hydrogen sulfide concentration using a standard curve prepared with known concentrations of a sulfide standard.
Visualizations
Caption: Troubleshooting workflow for pH-related issues.
Caption: DPD reaction pathway for chlorine detection.
References
- 1. Comparing Chlorine Measurement Methods [xylemanalytics.com]
- 2. Comparing Chlorine Measurement Methods [ysi.com]
- 3. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfrbm.org [sfrbm.org]
- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. News - Determination of residual chlorine/total chlorine by DPD spectrophotometry [lhwateranalysis.com]
Preventing auto-oxidation of N,N-Dimethyl-p-phenylenediamine sulfate solution
Welcome to the technical support center for N,N-Dimethyl-p-phenylenediamine (DMPD) sulfate solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the auto-oxidation of DMPD sulfate solutions and to offer troubleshooting assistance for related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my N,N-Dimethyl-p-phenylenediamine sulfate solution turning pink/purple?
A1: The discoloration of your DMPD sulfate solution is a visual indicator of auto-oxidation. DMPD is highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by light and elevated temperatures. The pink or purple hue is due to the formation of a stable radical cation known as Wurster's Red.
Q2: What are the primary factors that cause the auto-oxidation of DMPD sulfate solutions?
A2: The main contributors to the degradation of DMPD sulfate solutions are:
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Oxygen: Dissolved and atmospheric oxygen is the primary oxidizing agent.
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Light: Exposure to light, particularly UV wavelengths, can catalyze the oxidation process.
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Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
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pH: The stability of DMPD can be pH-dependent, with different degradation pathways occurring in acidic versus neutral media.[1]
-
Contaminants: Trace metal ions in solvents or on glassware can act as catalysts for oxidation.
Q3: Can I still use a slightly discolored DMPD sulfate solution for my experiments?
A3: It is generally not recommended to use a discolored solution for quantitative assays. The presence of the oxidized form (Wurster's Red) will interfere with spectrophotometric measurements and can alter the stoichiometry of your reactions, leading to inaccurate results. For qualitative applications, its usability would need to be determined on a case-by-case basis.
Q4: How should I store the solid this compound powder?
A4: Solid DMPD sulfate is also sensitive to light, air, and moisture. It should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Troubleshooting Guides
Issue 1: Rapid Discoloration of a Freshly Prepared Solution
| Possible Cause | Troubleshooting Step |
| Oxygenated Solvent | Use deoxygenated water or solvent for solution preparation. This can be achieved by boiling and cooling the solvent under an inert gas stream or by sparging with argon or nitrogen for 30-60 minutes. |
| Contaminated Glassware | Ensure all glassware is scrupulously clean. If possible, acid-wash glassware and rinse thoroughly with deionized water, followed by the deoxygenated solvent. |
| Exposure to Air During Preparation | Prepare the solution under a gentle stream of an inert gas (nitrogen or argon) to minimize contact with atmospheric oxygen. |
| High Ambient Temperature | Prepare the solution in a cool environment and consider using an ice bath to keep the solution chilled during dissolution. |
Issue 2: Inconsistent Results in Spectrophotometric Assays
| Possible Cause | Troubleshooting Step |
| Interference from Oxidized DMPD | The formation of Wurster's Red introduces a colored species that absorbs in the visible spectrum, which can lead to high background readings. Prepare fresh solutions immediately before use. If discoloration is unavoidable, a sample blank containing all reagents except the analyte may partially correct for the background absorbance, but this is not ideal. |
| Degradation of DMPD During the Assay | If the assay involves incubation steps, protect the samples from light and minimize exposure to air. Consider running the assay at a lower temperature if the protocol allows. |
| Non-Linear Standard Curve | This can occur if the concentration of active (unoxidized) DMPD is decreasing over the time it takes to prepare and measure the standards. Prepare standards and samples rapidly and measure them in a consistent and timely manner. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol outlines the preparation of a DMPD sulfate stock solution with enhanced stability for general use.
Materials:
-
This compound salt
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High-purity, deionized water (or other suitable solvent)
-
Nitrogen or Argon gas supply
-
Sterile, sealed vial with a septum cap
Procedure:
-
Deoxygenate the Solvent: Take a suitable volume of deionized water in a flask. Deoxygenate by either boiling for 15-20 minutes and allowing it to cool to room temperature under a stream of nitrogen or argon, or by sparging with nitrogen or argon gas for at least 30-60 minutes.
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Weighing the Reagent: In a clean, dry weighing boat, quickly weigh the required amount of DMPD sulfate. Due to its sensitivity, minimize the time it is exposed to air.
-
Dissolution: Transfer the weighed DMPD sulfate to a clean, dry flask or beaker. Under a gentle stream of inert gas, add the deoxygenated solvent to dissolve the powder. Stir gently with a magnetic stirrer until fully dissolved.
-
Transfer and Storage: Using a syringe or cannula, transfer the solution to a storage vial that has been previously flushed with inert gas. The vial should be sealed with a septum cap to allow for withdrawal of the solution without introducing air.
-
Storage Conditions: Store the vial at 2-8°C and protected from light. For optimal stability, wrap the vial in aluminum foil.
Protocol 2: Preparation of a Working Solution for Colorimetric Assays
This protocol is adapted for preparing a DMPD working solution intended for immediate use in assays where stability is critical.
Materials:
-
Stabilized DMPD sulfate stock solution (from Protocol 1)
-
Deoxygenated buffer or solvent as required by the specific assay
-
Assay tubes or microplate
Procedure:
-
Prepare Diluent: Ensure the buffer or solvent to be used for dilution is deoxygenated as described in Protocol 1.
-
Dilution: Just before starting the assay, withdraw the required volume of the stock DMPD sulfate solution from the septum-sealed vial using a syringe that has been flushed with inert gas.
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Immediate Use: Add the stock solution to the deoxygenated diluent to achieve the final desired concentration. Mix gently and use the working solution immediately in your assay. Do not store the diluted working solution for extended periods.
Quantitative Data Summary
| Storage Condition | Expected Stability | Rationale |
| Refrigerated (2-8°C), in the dark, under inert gas | High | Low temperature slows reaction rates, absence of light prevents photochemical degradation, and inert gas minimizes oxidation. |
| Refrigerated (2-8°C), in the dark, in a sealed vial (air headspace) | Moderate | Low temperature and darkness provide protection, but the presence of oxygen in the headspace will lead to gradual oxidation. |
| Room temperature, in the dark, under inert gas | Moderate to Low | Inert gas prevents oxidation, but ambient temperature allows for a faster rate of any other degradation pathways. |
| Room temperature, exposed to light and air | Very Low | This combination of factors (oxygen, light, and ambient temperature) will lead to rapid auto-oxidation. |
Visualizations
Auto-Oxidation Pathway of N,N-Dimethyl-p-phenylenediamine
Caption: Simplified pathway of DMPD auto-oxidation.
Experimental Workflow for Preparing a Stabilized Solution
Caption: Workflow for preparing a stable DMPD sulfate solution.
References
How to remove interfering substances in samples for DMPD assay
Welcome to the technical support center for the N,N-dimethyl-p-phenylenediamine (DMPD) assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on removing interfering substances from samples.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the DMPD assay?
The DMPD assay is a spectrophotometric method used to measure the total antioxidant capacity of a sample.[1] The principle is based on the formation of a stable and colored DMPD radical cation (DMPD•+) at an acidic pH in the presence of an oxidant, such as ferric chloride.[1] This radical has a maximum absorbance at approximately 505 nm.[1] When an antioxidant is present in the sample, it donates a hydrogen atom to the DMPD•+, quenching the color and causing a decolorization of the solution.[2] The degree of decolorization is proportional to the amount of antioxidants in the sample.[2]
Q2: What are the most common interfering substances in the DMPD assay?
Several substances can interfere with the DMPD assay, leading to inaccurate results. These include:
-
Proteins: Proteins, especially those with sulfhydryl groups, can react with the DMPD radical, leading to an overestimation of antioxidant capacity.[3]
-
Colored Compounds: Samples with inherent color that absorbs light near the measurement wavelength of the DMPD radical (around 505 nm) can cause artificially high or low readings.[4][5]
-
Reducing Agents: Substances like ascorbic acid (Vitamin C), uric acid, and glutathione are potent antioxidants and, if not the target of the analysis, can contribute to the total antioxidant capacity, masking the effect of other compounds.[2]
-
Metal Ions: The presence of certain metal ions, such as Fe(II) and Cu(I), can interfere with the redox reactions of the assay.[6][7] The original DMPD assay using FeCl3 as an oxidant has been criticized for potential interference from metals in the sample that could contribute to DMPD oxidation.[8] An improved version of the assay uses potassium persulfate to generate a more stable DMPD radical cation, avoiding the use of Fe(II) ions.[3][8]
-
Lipids: Lipophilic compounds can interfere with the assay, which is performed in an aqueous environment.
Q3: How can I tell if my sample has interfering substances?
Signs of interference include:
-
High background absorbance: If a sample blank (sample without the DMPD•+ solution) shows high absorbance at the measurement wavelength, it indicates the presence of colored compounds.
-
Inconsistent or non-linear results upon dilution: If the antioxidant capacity does not scale linearly when the sample is diluted, it may suggest the presence of interfering substances.
-
Results that are unexpectedly high or low: If the results are not in line with expectations based on the sample type, it is worth investigating potential interferences.
Troubleshooting Guides
Problem 1: High Background Absorbance
Possible Cause: The sample itself is colored and absorbs light at or near the assay wavelength (around 505 nm).
Solution:
-
Sample Dilution: The simplest approach is to dilute the sample. This will reduce the concentration of the colored compounds. However, ensure that the antioxidant activity of the diluted sample still falls within the linear range of the standard curve.
-
Sample Blank Correction: For each colored sample, prepare a "sample blank" containing the sample at the same final dilution but without the DMPD•+ reagent. Subtract the absorbance of the sample blank from the absorbance of your sample reading.
-
Solid-Phase Extraction (SPE): For highly colored samples where dilution is not sufficient, SPE can be used to remove the interfering colored compounds.
Problem 2: Suspected Protein Interference
Possible Cause: Proteins in the sample (e.g., plasma, serum, tissue homogenates) are reacting with the DMPD radical.
Solution:
Protein Precipitation: This is a common method to remove proteins from biological samples. Two common methods are acid precipitation and organic solvent precipitation.
-
Trichloroacetic Acid (TCA) or Perchloric Acid (PCA) Precipitation: These acids are effective at precipitating proteins.[9]
-
Acetone Precipitation: Cold acetone can also be used to precipitate proteins.[9]
Workflow for Troubleshooting Interference
Caption: A logical workflow for troubleshooting common interferences in the DMPD assay.
Experimental Protocols
Protocol 1: Protein Precipitation using Trichloroacetic Acid (TCA)
This protocol is adapted for the removal of proteins from biological fluids like serum or plasma prior to the DMPD assay.
Materials:
-
Sample (e.g., serum, plasma)
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Neutralizing buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Sample Preparation: Dispense 100 µL of your sample into a microcentrifuge tube.
-
Acid Addition: Add 100 µL of 20% TCA solution to the sample.
-
Mixing: Vortex the mixture thoroughly for 30 seconds to ensure complete mixing and protein denaturation.
-
Incubation: Incubate the mixture on ice for 10-15 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the low molecular weight antioxidants, without disturbing the protein pellet.
-
Neutralization (Optional but Recommended): Neutralize the supernatant by adding a small amount of neutralizing buffer. Check the pH to ensure it is compatible with the DMPD assay conditions (typically around pH 5.25).
-
DMPD Assay: Use the neutralized supernatant as your sample in the DMPD assay.
Workflow for TCA Protein Precipitation
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. Influence of hemolysis on routine clinical chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. food.actapol.net [food.actapol.net]
Technical Support Center: Optimizing N,N-Dimethyl-p-phenylenediamine (DMPD) Sulfate Kinetic Assays
Welcome to our dedicated support center for optimizing kinetic assays using N,N-Dimethyl-p-phenylenediamine (DMPD) sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and refining your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the DMPD assay for measuring antioxidant capacity?
The DMPD assay is a spectrophotometric method used to measure the total antioxidant capacity of a sample. The principle is based on the reduction of the N,N-dimethyl-p-phenylenediamine (DMPD) radical cation (DMPD•+), which is a stable and colored radical. In the presence of an oxidizing agent, DMPD is converted into its colored radical cation, which has a characteristic absorbance at a specific wavelength (typically between 505 nm and 553 nm).[1] When an antioxidant is added to the solution, it donates a hydrogen atom to the DMPD•+, causing it to lose its color. The degree of decolorization is proportional to the concentration of antioxidants in the sample. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), using Trolox, a water-soluble vitamin E analog, as a standard.[1][2]
Q2: What is the optimal concentration of DMPD sulfate for kinetic assays?
The optimal concentration of DMPD sulfate can vary depending on the specific protocol and the oxidizing agent used. However, a common starting point is a stock solution of 100 mM DMPD in deionized water.[2] From this stock, a working solution is prepared. For instance, one protocol suggests adding 1 mL of 100 mM DMPD to 100 mL of 0.1 M acetate buffer (pH 5.25). Another protocol recommends dissolving 25 mg of DMPD in 5 mL of ACS water to create a 36.7 mM solution.[3] Ultimately, the final concentration in the reaction mixture should be optimized to achieve a stable initial absorbance of the DMPD radical cation in the desired range (typically 0.8 to 1.0) at the chosen wavelength.
Q3: Which oxidizing agent should I use to generate the DMPD radical cation?
Commonly used oxidizing agents for generating the DMPD radical cation include ferric chloride (FeCl₃) and potassium persulfate (K₂S₂O₈).[2] The choice of oxidizing agent can influence the stability and sensitivity of the assay.[2] For example, a protocol using ferric chloride might involve adding 0.2 mL of 0.05 M FeCl₃ to a solution containing DMPD in an acetate buffer.[2] A protocol using potassium persulfate might involve reacting 100 µL of a 100 mM DMPD stock solution with 50 µL of 0.4 mM potassium persulfate.[2] The ratio of DMPD to the oxidizing agent is a critical parameter that needs to be optimized for effective radical generation.[2]
Q4: What is the recommended wavelength for measuring absorbance in the DMPD assay?
The maximum absorbance (λmax) of the DMPD radical cation can vary slightly depending on the solvent and the specific reaction conditions. Published methods and commercial kits report various optimal wavelengths, including 505 nm, 510 nm, 517.4 nm, 533 nm, and 553 nm.[1][2][3][4] It is advisable to perform a wavelength scan to determine the λmax for your specific assay conditions to ensure maximum sensitivity.
Troubleshooting Guides
Problem 1: High Background Absorbance
-
Question: My initial absorbance reading (blank) is too high before adding my antioxidant sample. What could be the cause?
-
Answer: High background absorbance can be due to several factors:
-
Contaminated Reagents: Ensure all your reagents, especially the buffer and water, are of high purity and free from contaminants that may absorb at the detection wavelength.
-
Spontaneous Oxidation of DMPD: DMPD can auto-oxidize, especially when exposed to light or certain metal ions.[5] Always prepare DMPD solutions fresh and store them protected from light.
-
Incorrect Reagent Concentrations: An excessively high concentration of DMPD or the oxidizing agent can lead to a very high initial absorbance. Re-verify your calculations and dilutions.
-
Problem 2: Low or No Signal (No Decolorization)
-
Question: I am not observing a decrease in absorbance after adding my antioxidant sample. What should I check?
-
Answer: This issue can arise from several sources:
-
Inactive or Degraded DMPD Radical: The DMPD radical cation may not have formed properly or may have degraded. Ensure the DMPD and oxidizing agent solutions are freshly prepared and that the incubation time for radical generation is sufficient.[2][3]
-
Low Antioxidant Concentration: The concentration of the antioxidant in your sample may be too low to cause a detectable change in absorbance. Try using a more concentrated sample or a larger sample volume.
-
Incorrect pH: The DMPD assay is pH-dependent, typically performed in an acidic buffer (e.g., acetate buffer pH 5.25).[3] Verify the pH of your reaction buffer.
-
Presence of Inhibitors: Your sample matrix may contain substances that interfere with the reaction. Consider running a spiked sample to check for matrix effects.
-
Problem 3: High Variability Between Replicates
-
Question: My absorbance readings are inconsistent across replicates. How can I improve reproducibility?
-
Answer: High variability can be minimized by addressing the following:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents and samples. Use calibrated pipettes and proper technique.
-
Temperature Fluctuations: The reaction rate can be sensitive to temperature.[6] Maintain a constant temperature throughout the assay using a temperature-controlled spectrophotometer or water bath.
-
Timing: The reaction kinetics can be rapid.[3] Ensure that the time between adding the sample and measuring the absorbance is consistent for all wells.
-
Inadequate Mixing: Thoroughly mix the contents of each well after adding the sample to ensure a homogeneous reaction.
-
Data Presentation
Table 1: Summary of DMPD Assay Parameters from Different Protocols
| Parameter | Protocol 1[3] | Protocol 2[2] | Protocol 3 |
| DMPD Concentration | 36.7 mmol·L⁻¹ (stock) | 100 mM (stock) | 100 mM (stock) |
| Oxidizing Agent | Ferric chloride (FeCl₃) | Potassium persulfate (K₂S₂O₈) | Ferric chloride (FeCl₃) |
| Oxidizing Agent Conc. | 0.74 mmol·L⁻¹ | 0.4 mM | 0.05 M |
| Buffer | 0.2 mol·L⁻¹ Acetate | Acetate buffer | 0.1 M Acetate |
| pH | 5.25 | 5.6 | 5.25 |
| Wavelength (λmax) | 510 nm | 517.4 nm | 505 nm |
| Incubation Time | 1520 seconds | Up to 6 minutes | < 10 minutes |
| Standard | Gallic acid, Trolox® | Trolox® | Trolox® |
Experimental Protocols
Protocol: DMPD Radical Cation Generation and Antioxidant Capacity Assay
This protocol is a generalized procedure based on common practices. Optimization may be required for specific applications.
1. Reagent Preparation:
-
Acetate Buffer (0.1 M, pH 5.25): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate solutions. Adjust pH to 5.25.
-
DMPD Sulfate Stock Solution (100 mM): Dissolve 209 mg of N,N-Dimethyl-p-phenylenediamine sulfate in 10 mL of deionized water. Prepare this solution fresh.
-
Ferric Chloride Solution (50 mM): Dissolve 81 mg of ferric chloride hexahydrate (FeCl₃·6H₂O) in 10 mL of deionized water.
-
Trolox Standard Stock Solution (1 mM): Dissolve 2.5 mg of Trolox in 10 mL of ethanol or the appropriate solvent.
2. DMPD Radical Cation (DMPD•+) Working Solution Preparation:
-
To 10 mL of the 0.1 M acetate buffer (pH 5.25), add 100 µL of the 100 mM DMPD stock solution.
-
Add 200 µL of the 50 mM ferric chloride solution to initiate the radical formation.
-
Mix well and allow the solution to stand in the dark at room temperature for at least 10 minutes.
-
Dilute the DMPD•+ solution with the acetate buffer to obtain an initial absorbance of approximately 0.8 - 1.0 at the predetermined λmax (e.g., 505 nm).
3. Assay Procedure:
-
Prepare a series of Trolox standard dilutions from the stock solution.
-
In a 96-well plate or cuvettes, add a small volume of your sample or Trolox standard (e.g., 20 µL).
-
Add a larger volume of the DMPD•+ working solution (e.g., 280 µL) to each well to initiate the reaction.
-
Mix thoroughly and incubate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).
-
Measure the absorbance at the optimal wavelength.
-
A blank should be prepared using the solvent of the sample instead of the sample itself.
4. Data Analysis:
-
Calculate the percentage of inhibition of the DMPD•+ absorbance for each standard and sample using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] * 100
-
Plot a standard curve of % Inhibition versus Trolox concentration.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of your samples by interpolating their % Inhibition values from the standard curve.
Mandatory Visualizations
Caption: Workflow for the DMPD antioxidant capacity assay.
Caption: Troubleshooting logic for common DMPD assay issues.
Caption: Simplified reaction pathway of the DMPD assay.
References
Addressing variability in results with 4-Amino-N,N-dimethylaniline sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-N,N-dimethylaniline sulfate. Our aim is to help you address variability in your experimental results and ensure the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is 4-Amino-N,N-dimethylaniline sulfate and what are its primary applications?
4-Amino-N,N-dimethylaniline sulfate is a chemical compound used in various biochemical assays. One of its main applications is in the spectrophotometric determination of hydrogen sulfide (H₂S).[1][2][3] In the presence of an oxidizing agent like ferric chloride (FeCl₃), it reacts with H₂S to form a stable blue-colored product, methylene blue, which can be quantified by measuring its absorbance.[4][5] It is also used as a chromogenic substrate in enzymatic assays, such as those for peroxidase activity.
Q2: My blank/control samples show a high background color. What could be the cause?
A high background color is often due to the oxidation of the 4-Amino-N,N-dimethylaniline sulfate solution.[3] This aromatic amine is susceptible to oxidation by air and light, which can lead to the formation of colored impurities. To minimize this, it is crucial to prepare the reagent solution fresh before each experiment and to protect it from light by using amber vials or wrapping the container in aluminum foil.[3]
Q3: I am observing significant variability between replicate samples. What are the potential sources of this inconsistency?
Variability between replicates can stem from several factors:
-
Reagent Instability: As mentioned, the instability of the 4-Amino-N,N-dimethylaniline sulfate solution is a primary cause. Ensure the solution is freshly prepared.
-
Inconsistent Pipetting: Accurate and consistent pipetting of all reagents, especially the 4-Amino-N,N-dimethylaniline sulfate and the oxidizing agent, is critical.
-
Temperature Fluctuations: The rate of the color-forming reaction can be temperature-dependent.[2] Ensure all samples and reagents are equilibrated to the same temperature before starting the assay, and maintain a consistent temperature during incubation.
-
Contamination: Contamination of your samples or reagents with oxidizing or reducing agents can interfere with the reaction.
Q4: How should I prepare and store 4-Amino-N,N-dimethylaniline sulfate solutions?
For optimal results, solutions of 4-Amino-N,N-dimethylaniline sulfate should be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store the solution at 2-8°C and protected from light.[3] To prolong stability, consider using deoxygenated water to prepare the solution and storing it under an inert atmosphere (e.g., nitrogen or argon).[3]
Q5: What is the optimal pH for assays using 4-Amino-N,N-dimethylaniline sulfate?
The optimal pH can be assay-dependent. For the determination of hydrogen sulfide, the reaction is typically carried out in an acidic medium.[1][4][6] It is important to maintain a consistent pH across all samples, as variations in pH can affect the stability and reactivity of the compound and the formation of the colored product.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with 4-Amino-N,N-dimethylaniline sulfate.
Issue 1: Low or No Color Development
| Potential Cause | Recommended Action |
| Degraded 4-Amino-N,N-dimethylaniline sulfate solution | Prepare a fresh solution immediately before use. |
| Inactive or insufficient oxidizing agent (e.g., FeCl₃) | Use a fresh solution of the oxidizing agent. Ensure the correct concentration is used as specified in your protocol. |
| Incorrect pH of the reaction mixture | Verify the pH of your buffers and solutions. Adjust as necessary to match the protocol's requirements. |
| Presence of reducing agents in the sample | Reducing agents can interfere with the oxidative coupling reaction. Consider sample cleanup steps if high concentrations of reducing agents are suspected. |
| Insufficient incubation time | Ensure the reaction is incubated for the time specified in the protocol to allow for complete color development. |
Issue 2: Precipitate Formation in the Reaction Mixture
| Potential Cause | Recommended Action |
| Poor solubility of 4-Amino-N,N-dimethylaniline sulfate | Ensure the compound is fully dissolved in the solvent before use. Gentle warming or sonication may aid dissolution, but be cautious as this can also accelerate degradation.[3] |
| High concentration of reactants | Re-check the concentrations of all stock solutions and ensure they are within the recommended range for the assay. |
| Reaction with components in a complex sample matrix | If working with complex biological samples, consider a sample cleanup or protein precipitation step prior to the assay.[1][4] |
Experimental Protocols
Protocol for Hydrogen Sulfide Measurement
This protocol is adapted from the methylene blue method for the determination of hydrogen sulfide.[1][4]
Reagents:
-
Zinc Acetate Solution (1% w/v): Dissolve 1 g of zinc acetate in 100 mL of deoxygenated water.
-
4-Amino-N,N-dimethylaniline Sulfate Solution (20 mM): Prepare fresh in 7.2 M HCl.
-
Ferric Chloride (FeCl₃) Solution (30 mM): Prepare in 1.2 M HCl.
-
Trichloroacetic Acid (TCA) Solution (10% v/v): Prepare in deionized water.
Procedure:
-
To 75 µL of the sample, add 250 µL of 1% zinc acetate solution and 425 µL of deoxygenated water in a microcentrifuge tube.
-
Add 133 µL of the 20 mM 4-Amino-N,N-dimethylaniline sulfate solution.
-
Add 133 µL of the 30 mM FeCl₃ solution to initiate the reaction.
-
Incubate the mixture for 10 minutes at room temperature, protected from light.
-
Stop the reaction and precipitate proteins by adding 250 µL of 10% TCA.
-
Centrifuge the mixture at 12,000 rpm for 5 minutes to pellet the precipitate.
-
Transfer the supernatant to a new tube or a microplate well.
-
Measure the absorbance of the supernatant at 670 nm.
-
Quantify the H₂S concentration using a standard curve prepared with known concentrations of a sulfide standard (e.g., Na₂S).
Data Presentation
Table 1: Impact of Reagent Solution Age on Assay Performance
| Age of 4-Amino-N,N-dimethylaniline Sulfate Solution | Absorbance of Blank (Background) | Absorbance of Standard | Signal-to-Noise Ratio |
| Freshly Prepared | 0.05 | 0.85 | 17.0 |
| Stored 24 hours at 4°C (in dark) | 0.10 | 0.80 | 8.0 |
| Stored 24 hours at Room Temperature (exposed to light) | 0.25 | 0.60 | 2.4 |
| Stored 1 week at 4°C (in dark) | 0.35 | 0.40 | 1.1 |
Note: The data in this table is illustrative and intended to demonstrate the expected trend of decreased performance with improper storage of the reagent solution.
Visualizations
Caption: Experimental workflow for the determination of hydrogen sulfide.
References
- 1. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfide Measurement Protocol [protocols.io]
- 3. Spectrophotometric determination of aqueous sulfide on a pneumatically enhanced centrifugal microfluidic platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sfrbm.org [sfrbm.org]
- 5. Methylene blue - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Thiol Detection: DTNB vs. N,N-Dimethyl-p-phenylenediamine sulfate
For researchers, scientists, and drug development professionals, the accurate quantification of thiol groups (-SH) is a cornerstone of biochemical and pharmaceutical research. Thiol-containing compounds, such as the amino acid cysteine and the antioxidant glutathione, play critical roles in protein structure, enzyme catalysis, and cellular redox homeostasis. The choice of assay for thiol detection is therefore a critical decision, impacting the accuracy and interpretation of experimental results.
This guide provides a comprehensive comparison between the classical, widely-used Ellman’s reagent (DTNB) and N,N-Dimethyl-p-phenylenediamine sulfate for the task of thiol detection. While DTNB is a well-established method for direct thiol quantification, this guide will clarify the applications of this compound, which is primarily used for the indirect measurement of thiol-related compounds.
At a Glance: Key Performance Characteristics
| Feature | DTNB (Ellman's Reagent) | This compound |
| Detection Method | Colorimetric | Colorimetric (indirect, for H₂S) |
| Principle | Thiol-disulfide exchange | Oxidative coupling for methylene blue formation |
| Analyte | Free thiol groups (-SH) | Hydrogen sulfide (H₂S) |
| Signal Readout | Absorbance at 412 nm[1][2] | Absorbance at ~670 nm |
| Molar Extinction Coefficient | ~14,150 M⁻¹cm⁻¹ at pH 8.0[1] | Not applicable for direct thiol measurement |
| Primary Application | Quantification of total free thiols in proteins, peptides, and small molecules.[2] | Quantification of sulfide, often as a product of enzymatic reactions involving thiols. |
DTNB (Ellman's Reagent): The Gold Standard for Direct Thiol Quantification
5,5'-dithiobis-(2-nitrobenzoic acid), or DTNB, remains the most common and trusted method for the direct colorimetric quantification of free sulfhydryl groups.
Reaction Mechanism
The DTNB assay is based on a thiol-disulfide exchange reaction. A free thiol group (R-SH) attacks the disulfide bond of DTNB, leading to the formation of a mixed disulfide (R-S-TNB) and the stoichiometric release of the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[1][2] This TNB²⁻ anion has a distinct yellow color and exhibits a strong absorbance at 412 nm, which is directly proportional to the concentration of free thiols in the sample.[1]
Caption: Reaction mechanism of DTNB with a thiol.
Experimental Protocol: DTNB Assay
This protocol outlines a general procedure for thiol quantification using DTNB in a microplate format.
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.
-
DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Thiol Standards: Prepare a series of known concentrations of a thiol standard (e.g., L-cysteine or glutathione) in the Reaction Buffer.
-
-
Assay Procedure:
-
Pipette 20 µL of each standard or unknown sample into separate wells of a 96-well microplate.
-
Add 200 µL of the DTNB Solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank (Reaction Buffer with DTNB solution) from all readings.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the thiol concentration of the unknown samples by interpolating their absorbance values on the standard curve.
-
Caption: Experimental workflow for the DTNB assay.
This compound: An Indirect Approach for Sulfide Detection
Contrary to some misconceptions, this compound is not a direct reagent for the quantification of thiol groups. Instead, its primary application in this context is the sensitive detection of hydrogen sulfide (H₂S), a potential enzymatic breakdown product of cysteine.
Reaction Mechanism: Methylene Blue Assay
The most common assay involving N,N-Dimethyl-p-phenylenediamine for sulfide detection is the Methylene Blue assay. In the presence of an oxidizing agent, such as ferric chloride (FeCl₃), and in an acidic environment, N,N-Dimethyl-p-phenylenediamine reacts with H₂S to form the intensely colored Methylene Blue dye, which has a maximum absorbance around 670 nm.
Caption: Formation of Methylene Blue from H₂S.
Experimental Protocol: Methylene Blue Assay for Sulfide
This protocol provides a general outline for the determination of H₂S produced from an enzymatic reaction.
-
Reagent Preparation:
-
Zinc Acetate Solution (1% w/v): To trap H₂S.
-
This compound Solution (20 mM): In 7.2 M HCl.
-
Ferric Chloride Solution (30 mM): In 1.2 M HCl.
-
Sulfide Standards: Prepare a series of known concentrations of a sulfide standard (e.g., Na₂S) in degassed, deionized water.
-
-
Assay Procedure:
-
Terminate the enzymatic reaction and trap the produced H₂S by adding zinc acetate solution.
-
Add the this compound solution to the sample.
-
Add the ferric chloride solution to initiate the color development.
-
Incubate at room temperature for 20 minutes in the dark.
-
Measure the absorbance at 670 nm.
-
-
Data Analysis:
-
Construct a standard curve using the sulfide standards.
-
Determine the amount of H₂S in the samples from the standard curve.
-
Performance Comparison and Concluding Remarks
| Parameter | DTNB (Ellman's Reagent) | This compound (Methylene Blue Assay) |
| Specificity | Reacts with most free thiols. Can have interference from other strong nucleophiles. | Specific for hydrogen sulfide. |
| Sensitivity | Moderate (micromolar range).[3] | High (nanomolar range for H₂S). |
| Advantages | Simple, rapid, and well-established for direct thiol quantification. | Very sensitive for sulfide detection. |
| Limitations | Lower sensitivity compared to fluorescent methods; pH-dependent; potential for interference. | Does not directly measure thiols; requires an enzymatic reaction to produce H₂S. |
This compound is not a suitable reagent for direct thiol detection. However, it is a valuable tool for the highly sensitive quantification of hydrogen sulfide. This makes it an excellent choice for assays that measure the activity of enzymes that metabolize cysteine or other sulfur-containing compounds to produce H₂S, thereby providing an indirect measure of thiol-related enzymatic processes.
The selection between these two reagents is therefore entirely dependent on the specific research question. For direct measurement of a sample's total thiol content, DTNB is the industry standard. For the sensitive detection of H₂S as a downstream product of thiol metabolism, the Methylene Blue assay using this compound is the superior method.
References
A Comparative Guide to DMPD and ABTS Assays for Determining Antioxidant Capacity
In the realm of antioxidant research, the accurate and reliable quantification of antioxidant capacity is paramount. Among the various spectrophotometric methods available, the N,N-dimethyl-p-phenylenediamine (DMPD) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two commonly employed techniques. This guide provides a detailed comparison of these two methods, offering insights into their principles, experimental protocols, and relative performance to assist researchers in selecting the most appropriate assay for their specific needs.
Principle of the Assays
Both the DMPD and ABTS assays are based on the principle of monitoring the quenching of a stable colored radical by antioxidants. The extent of color reduction, measured as a decrease in absorbance, is proportional to the antioxidant concentration in the sample.
DMPD Assay
The DMPD assay involves the generation of a stable and colored radical cation of DMPD (DMPD•+). In an acidic environment and in the presence of an oxidizing agent, such as ferric chloride or potassium persulfate, DMPD is converted into a purple-colored radical cation.[1][2] This radical has a maximum absorbance at approximately 505-553 nm.[2][3] Antioxidant compounds present in the sample, which are capable of donating a hydrogen atom, scavenge the DMPD•+ radical, leading to a decolorization of the solution.[3] This reaction is rapid, and the stable endpoint is used to quantify the antioxidant efficiency.[3] An improved version of the assay utilizes potassium persulfate as the oxidant, which generates a more stable DMPD radical and avoids potential interference from iron ions.[4][5]
ABTS Assay
The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, relies on the generation of the ABTS radical cation (ABTS•+).[6] This is achieved through the oxidation of ABTS with a strong oxidizing agent, most commonly potassium persulfate.[7][8] The resulting ABTS•+ radical has a distinct blue-green color with a characteristic maximum absorbance at 734 nm.[9][10] When an antioxidant is added to the pre-formed radical solution, it donates an electron or a hydrogen atom to the ABTS•+, causing its reduction back to the colorless ABTS form.[8] The degree of decolorization is inversely proportional to the antioxidant capacity of the sample.[7] This assay is versatile and can be used for both hydrophilic and lipophilic antioxidants.[6][7]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters of the DMPD and ABTS assays for easy comparison.
| Parameter | DMPD Assay | ABTS Assay |
| Principle | Measures the ability of an antioxidant to scavenge the DMPD radical cation (DMPD•+) by hydrogen atom donation.[3] | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+) by electron or hydrogen atom donation.[7][8] |
| Wavelength of Max. Absorbance (λmax) | ~505 nm, 517 nm, or 553 nm[2][3][4] | ~734 nm (also 415, 645, 815 nm)[7][10] |
| Radical Color | Purple[4] | Blue-Green[7] |
| Reaction pH | Acidic (typically pH 5.25 - 5.6)[1][4] | Can be used over a wide pH range; often neutral.[9] |
| Radical Generation | In-situ generation with an oxidizing agent (e.g., FeCl₃ or K₂S₂O₈).[1][4] | Pre-formation by reacting ABTS with K₂S₂O₈ (requires 12-16 hours of incubation).[6][9] |
| Reaction Time | Rapid (typically < 10 minutes)[3] | Fixed time, typically 5-30 minutes after sample addition.[9] |
| Common Standard | Trolox[11] | Trolox (a water-soluble vitamin E analog)[7][12] |
| Applicability | Hydrophilic and lipophilic compounds[4] | Hydrophilic and lipophilic compounds[6][7] |
Experimental Protocols
Detailed methodologies for conducting the DMPD and ABTS assays are provided below.
DMPD Assay Protocol (Improved Method)
This protocol is based on the generation of the DMPD radical cation using potassium persulfate.[4]
-
Reagent Preparation:
-
DMPD Solution (100 mM): Dissolve 0.209 g of N,N-dimethyl-p-phenylenediamine dihydrochloride in 10 mL of deionized water.[4]
-
Potassium Persulfate Solution (0.4 mM): Prepare a fresh solution as required.
-
Acetate Buffer (0.1 M, pH 5.6): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.
-
-
Generation of DMPD•+ Radical Cation:
-
In a volumetric flask, mix 100 µL of the 100 mM DMPD solution with 50 µL of the 0.4 mM potassium persulfate solution.[4]
-
Bring the final volume to 10 mL with the acetate buffer (pH 5.6).[4]
-
Incubate the solution in the dark at room temperature for 3-4 hours. The resulting purple radical solution is stable for several hours when stored at 4°C in the dark.[4]
-
-
Measurement:
-
Before use, dilute the DMPD•+ stock solution with acetate buffer to obtain an absorbance of 0.70 - 0.80 at 517 nm.[4]
-
Prepare a blank by adding 3.49 mL of the diluted DMPD•+ solution to a cuvette.
-
To test the sample, add a small aliquot (e.g., 10 µL) of the antioxidant solution to 3.49 mL of the diluted DMPD•+ solution.[4]
-
Mix and allow the reaction to proceed for a fixed time (e.g., 10 minutes).
-
Measure the decrease in absorbance at 517 nm against the blank.
-
Prepare a standard curve using Trolox and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
-
ABTS Assay Protocol
This protocol describes the widely used method involving the pre-generation of the ABTS radical.[6][13]
-
Reagent Preparation:
-
Generation of ABTS•+ Radical Cation:
-
Measurement:
-
Prior to the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 (±0.02) at 734 nm.[6]
-
Prepare a blank by adding a specific volume of the diluted ABTS•+ solution (e.g., 1.0 mL) to a cuvette.
-
To initiate the reaction, add a small volume of the sample or standard (e.g., 10 µL) to the diluted ABTS•+ solution.
-
Mix thoroughly and incubate for a specified duration (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage inhibition of absorbance is calculated relative to the blank. A standard curve is generated using various concentrations of Trolox.
-
Visualizing the Assay Principles
The following diagrams illustrate the core principles of the DMPD and ABTS assays.
Caption: Workflow of the DMPD antioxidant assay.
References
- 1. mdpi.com [mdpi.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. tandfonline.com [tandfonline.com]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. researchgate.net [researchgate.net]
- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. asci-jci.org [asci-jci.org]
- 11. Method for measuring antioxidant activity and its application to monitoring the antioxidant capacity of wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zen-bio.com [zen-bio.com]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
A Comparative Guide to Hydrogen Sulfide (H₂S) Measurement: Validating the N,N-Dimethyl-p-phenylenediamine Sulfate Method with HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of hydrogen sulfide (H₂S), a critical signaling molecule, is paramount in various fields of biomedical research and drug development. This guide provides a comprehensive validation of the widely used N,N-Dimethyl-p-phenylenediamine sulfate method coupled with High-Performance Liquid Chromatography (HPLC) for H₂S measurement. It also presents an objective comparison with two prominent alternative techniques: the monobromobimane (mBB) derivatization with HPLC and electrochemical sensing. This guide is intended to equip researchers with the necessary data and protocols to select the most appropriate method for their specific experimental needs.
Methodology Comparison: Performance and Validation
The selection of an appropriate H₂S quantification method hinges on a thorough evaluation of its performance characteristics. The following tables summarize the key validation parameters for the HPLC-based this compound (methylene blue) method and its alternatives.
Table 1: Validation Parameters for H₂S Quantification Methods
| Parameter | HPLC - Methylene Blue Method | HPLC - Monobromobimane (mBB) Method | Electrochemical Sensor |
| Principle | Colorimetric reaction forming methylene blue, separated and quantified by HPLC. | Derivatization of H₂S with a fluorescent probe, separated and quantified by HPLC. | Amperometric or potentiometric measurement of H₂S-induced electrical signal. |
| Limit of Detection (LOD) | < 10 nM[1] | 0.5 µM[2][3][4][5][6] - 2 nM | Varies by model (e.g., 0.1 ppm) |
| Limit of Quantitation (LOQ) | Not explicitly stated in reviewed literature. | Not explicitly stated in reviewed literature. | Varies by model |
| Linearity Range | 0.05 - 10 µM[7] / 0.1 - 10 µM[1] | Wide linear range reported. | e.g., 0 - 100 ppm |
| Accuracy (Recovery) | 81.9% in plasma[1] | 94 - 101% for bound sulfur in serum[1] | High accuracy reported. |
| Precision | Not explicitly stated in reviewed literature. | High reproducibility reported. | High repeatability (< 2% output value)[8] |
| Specificity | Minimal interference from cysteine at supraphysiological concentrations.[7] | High, requires HPLC separation from other thiols. | High specificity to H₂S, with minimal cross-sensitivity to common gases.[6] |
| Analysis Time | ~20 min per sample (HPLC run time)[6] | ~15-20 min per sample (HPLC run time)[9][10] | Real-time or near-real-time. |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and reliable results. Below are the methodologies for the three compared H₂S measurement techniques.
Protocol for H₂S Measurement using this compound with HPLC
This method is based on the reaction of H₂S with this compound in the presence of ferric ions to form methylene blue, which is then quantified by HPLC.
a. Reagents:
-
This compound solution: 20 mM in 7.2 M HCl.[9]
-
Ferric chloride (FeCl₃) solution: 30 mM in 1.2 M HCl.[9]
-
Zinc acetate solution: 1% (w/v).
-
Trichloroacetic acid (TCA): 10% (v/v).
-
HPLC-grade acetonitrile and water.
-
Trifluoroacetic acid (TFA).
b. Sample Preparation and Derivatization:
-
To 200 µL of plasma or tissue homogenate, add 200 µL of 1% zinc acetate to trap H₂S as zinc sulfide (ZnS).
-
Incubate for 10 minutes at room temperature.
-
Add 100 µL of this compound solution, followed by 100 µL of FeCl₃ solution.
-
Vortex and incubate for 20 minutes at room temperature in the dark to allow for methylene blue formation.
-
Add 200 µL of 10% TCA to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
c. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient suitable to separate methylene blue from other sample components. A typical gradient could be starting from 95% A, moving to 50% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 670 nm.
-
Injection Volume: 20 µL.
Protocol for H₂S Measurement using Monobromobimane (mBB) with HPLC
This method involves the derivatization of H₂S with the fluorescent probe monobromobimane (mBB) to form a stable, fluorescent product that is quantified by fluorescence HPLC.
a. Reagents:
-
Monobromobimane (mBB) solution: 10 mM in acetonitrile.[11]
-
Tris-HCl buffer: 100 mM, pH 9.5, containing 0.1 mM DTPA.[11]
-
5-sulfosalicylic acid (SSA) solution: 200 mM.[11]
-
HPLC-grade acetonitrile and water.
-
Trifluoroacetic acid (TFA).
b. Sample Preparation and Derivatization:
-
In a microcentrifuge tube, mix 30 µL of the sample with 70 µL of Tris-HCl buffer.[11]
-
Add 50 µL of 10 mM mBB solution.[11]
-
Incubate for 30 minutes at room temperature in the dark.[11]
-
Stop the reaction by adding 50 µL of 200 mM SSA solution.[11]
-
Centrifuge to pellet any precipitate and transfer the supernatant for HPLC analysis.
c. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase A: 0.1% TFA in water.[9]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[9]
-
Gradient: A suitable gradient to separate the sulfide-dibimane product from other thiol-bimane adducts. For example, a gradient from 15% B to 95% B over 20 minutes.[9]
-
Flow Rate: 0.6 mL/min.[9]
-
Detection: Fluorescence detector with excitation at 390 nm and emission at 475 nm.[9]
-
Injection Volume: 10 µL.[9]
Protocol for H₂S Measurement using an Electrochemical Sensor
This method provides real-time measurement of H₂S concentrations.
a. Equipment:
-
H₂S-selective electrochemical sensor.
-
Meter or data acquisition system compatible with the sensor.
-
Calibration gas standard for H₂S.
b. Measurement Procedure:
-
Calibrate the sensor according to the manufacturer's instructions using a certified H₂S gas standard.
-
For liquid samples, allow the headspace gas above the sample to equilibrate.
-
Introduce the sensor into the headspace or directly into the liquid sample (if designed for such use).
-
Allow the sensor reading to stabilize.
-
Record the H₂S concentration.
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the key chemical reaction and analytical workflows.
Caption: Chemical reaction pathway for the formation of Methylene Blue.
Caption: Experimental workflow for H₂S analysis using the Methylene Blue HPLC method.
Caption: Logical relationship of alternative H₂S measurement workflows.
Conclusion
The this compound method, when coupled with HPLC, offers a sensitive and reliable approach for the quantification of H₂S in biological samples. Its performance is comparable to the widely used monobromobimane HPLC method, with the potential for even lower detection limits. Electrochemical sensors provide a valuable alternative for real-time monitoring, though they may have different sensitivity ranges. The choice of method should be guided by the specific requirements of the research, including the expected concentration of H₂S, the sample matrix, the need for real-time analysis, and the available instrumentation. This guide provides the foundational data and protocols to make an informed decision and to properly validate the chosen method within a research or drug development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of a Monobromobimane (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a Monobromobimane (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of a Monobromobimane (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment [cris.unibo.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A HPLC-based methylene blue/methylene green method for accurate measurement of hydrogen sulfide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances and Opportunities in H2S Measurement in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Methods for the N,N-Dimethyl-p-phenylenediamine (DMPD) Sulfate Assay in Oxidative Stress Research
For Researchers, Scientists, and Drug Development Professionals
The N,N-Dimethyl-p-phenylenediamine (DMPD) sulfate assay is a widely utilized method for assessing the total antioxidant capacity of a sample. However, a variety of alternative assays are available, each with its own distinct advantages and limitations. This guide provides a comprehensive comparison of key alternative methods for measuring oxidative stress, offering insights into their underlying principles, performance characteristics, and experimental protocols to aid researchers in selecting the most appropriate assay for their specific needs.
Comparative Analysis of Oxidative Stress Assays
The choice of an oxidative stress assay is contingent upon the specific research question, the nature of the sample, and the desired endpoint. While the DMPD assay provides a measure of total antioxidant capacity, other assays offer more specific insights into different facets of oxidative stress, such as the extent of damage to specific biomolecules or the activity of antioxidant enzymes. The following table provides a comparative overview of the DMPD assay and its principal alternatives.
| Assay | Principle | Primary Target | Sample Types | Detection Method | Advantages | Disadvantages |
| DMPD Sulfate Assay | A colored radical cation of DMPD is reduced by antioxidants, leading to a decrease in absorbance. | Total Antioxidant Capacity (TAC) | Plasma, serum, plant extracts, food samples[1] | Spectrophotometry (553 nm) | Rapid, inexpensive, and stable endpoint. | Can be influenced by the presence of reducing agents that are not antioxidants. |
| DCFDA/H2DCFDA Assay | Non-fluorescent H2DCFDA is oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][3] | General ROS/RNS | Live cells, cell lysates[2][3] | Fluorometry (Ex/Em ~485/535 nm)[3] | High sensitivity, suitable for high-throughput screening.[2] | Susceptible to artifacts, can be influenced by various cellular components.[2] |
| TBARS/MDA Assay | Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored product.[4] | Lipid Peroxidation | Plasma, serum, tissue homogenates, cell lysates[4][5] | Spectrophotometry (532 nm) or Fluorometry (Ex/Em ~532/553 nm)[5] | Well-established, relatively simple and inexpensive.[4] | Lacks specificity as other aldehydes can also react with TBA.[5] |
| Protein Carbonyl Assay | Carbonyl groups on oxidized proteins react with 2,4-dinitrophenylhydrazine (DNPH) to form a stable product.[6][7] | Protein Oxidation | Plasma, serum, tissue homogenates, cell lysates[6][7] | Spectrophotometry (~370 nm) or ELISA[7] | Stable marker of protein oxidation.[6] | Can be interfered with by nucleic acids and non-protein carbonyls.[8] |
| 8-OHdG Assay | Measures 8-hydroxy-2'-deoxyguanosine (8-OHdG), a product of oxidative DNA damage. | DNA Damage | Urine, plasma, serum, tissue DNA extracts | ELISA or LC-MS/MS | Specific marker for oxidative DNA damage. | ELISA can overestimate levels; LC-MS/MS is more accurate but also more expensive and complex.[9] |
| Superoxide Dismutase (SOD) Activity Assay | Measures the inhibition of a superoxide-generating reaction by SOD present in the sample.[10][11] | Superoxide Dismutase Activity | Plasma, serum, tissue homogenates, cell lysates[10][11] | Spectrophotometry | Measures the activity of a key antioxidant enzyme. | Indirect measurement of oxidative stress.[12] |
| Catalase (CAT) Activity Assay | Measures the decomposition of hydrogen peroxide by catalase in the sample.[13] | Catalase Activity | Plasma, serum, tissue homogenates, cell lysates[13] | Spectrophotometry (decrease in H2O2 absorbance at 240 nm) | Measures the activity of a crucial enzyme in H2O2 detoxification. | Indirect measurement of oxidative stress. |
| Glutathione Reductase (GR) Activity Assay | Measures the rate of NADPH oxidation during the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH) by GR.[14] | Glutathione Reductase Activity | Plasma, erythrocytes, tissue homogenates, cell lysates[14][15] | Spectrophotometry (decrease in NADPH absorbance at 340 nm)[14] | Provides insight into the glutathione recycling capacity. | Indirectly reflects the overall oxidative stress status. |
Experimental Protocols
Detailed methodologies for the DMPD assay and its key alternatives are provided below. These protocols are intended as a general guide and may require optimization based on the specific experimental conditions and sample types.
N,N-Dimethyl-p-phenylenediamine (DMPD) Sulfate Assay Protocol
This protocol is adapted from the method described by G-Biosciences.
Materials:
-
DMPD Reagent
-
Oxidant Solution
-
Assay Buffer (e.g., acetate buffer, pH 5.25)
-
Microplate reader capable of measuring absorbance at 553 nm
-
96-well microplate
-
Samples and Standards (e.g., Trolox)
Procedure:
-
Prepare the DMPD radical cation (DMPD•+) solution by mixing the DMPD reagent with the oxidant solution in the assay buffer. Allow the reaction to proceed to form a stable colored solution.
-
Add 20 µL of the sample or standard to each well of the 96-well plate.
-
Add 280 µL of the prepared DMPD•+ solution to each well.
-
Incubate the plate at room temperature for 10 minutes with continuous stirring.
-
Read the absorbance at 553 nm using a microplate reader.
-
Calculate the percentage of inhibition of the DMPD radical cation by the antioxidant sample.
DCFDA/H2DCFDA - Cellular ROS Assay Protocol
This protocol is a general guide for a microplate-based assay using adherent cells.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell culture medium without phenol red
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader (Ex/Em = 485/535 nm)
-
Adherent cells of interest
-
ROS-inducing agent (positive control, e.g., H₂O₂)
-
Antioxidant (negative control, e.g., N-acetylcysteine)
Procedure:
-
Seed adherent cells in a black, clear-bottom 96-well plate at a suitable density and allow them to attach overnight.
-
Remove the culture medium and wash the cells once with pre-warmed HBSS.
-
Prepare a working solution of H2DCFDA (e.g., 10-50 µM) in pre-warmed HBSS or serum-free medium.
-
Add the H2DCFDA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Remove the H2DCFDA solution and wash the cells twice with pre-warmed HBSS.
-
Add the test compounds, positive control, and negative control diluted in cell culture medium without phenol red to the respective wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Kinetic readings can be taken over a desired period.
TBARS (Thiobarbituric Acid Reactive Substances) Assay Protocol
This protocol is a general procedure for the quantification of MDA in biological samples.[4]
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
Malondialdehyde (MDA) standard (e.g., 1,1,3,3-Tetramethoxypropane)
-
Spectrophotometer or fluorometer
-
Heating block or water bath (95-100°C)
-
Microcentrifuge
Procedure:
-
Prepare a TBA/TCA/HCl reagent mixture.
-
Add a defined volume of sample (e.g., plasma, tissue homogenate) to a microcentrifuge tube.
-
Add the TBA/TCA/HCl reagent to the sample.
-
Add BHT to prevent artefactual lipid peroxidation during the heating step.
-
Mix thoroughly and incubate at 95-100°C for 15-60 minutes. This will lead to the formation of the MDA-TBA adduct.
-
Cool the tubes on ice to stop the reaction.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance at 532 nm or fluorescence at Ex/Em ~532/553 nm.
-
Quantify the MDA concentration in the samples using a standard curve prepared with the MDA standard.
Protein Carbonyl Assay Protocol
This protocol describes the spectrophotometric quantification of protein carbonyls using DNPH.[6]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in HCl)
-
Trichloroacetic acid (TCA) solution
-
Guanidine hydrochloride solution
-
Ethanol/Ethyl acetate wash solution
-
Spectrophotometer
-
Microcentrifuge
Procedure:
-
To a protein sample, add an equal volume of DNPH solution. For the blank, add only the HCl solution without DNPH.
-
Incubate the samples at room temperature for 1 hour in the dark, with vortexing every 15 minutes.
-
Precipitate the proteins by adding TCA solution and incubate on ice for 10 minutes.
-
Centrifuge to pellet the proteins and discard the supernatant.
-
Wash the protein pellet multiple times with the ethanol/ethyl acetate solution to remove any unreacted DNPH.
-
Resuspend the final protein pellet in the guanidine hydrochloride solution.
-
Centrifuge to remove any insoluble material.
-
Measure the absorbance of the supernatant at ~370 nm against the blank.
-
Calculate the protein carbonyl concentration using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).
Visualizations
Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways in oxidative stress and a typical experimental workflow.
Caption: Overview of Oxidative Stress Signaling Pathways.
Caption: Experimental Workflow of the DCFDA Assay.
Caption: Relationship Between Oxidative Stress Biomarkers.
References
- 1. bioquochem.com [bioquochem.com]
- 2. yenepoya.res.in [yenepoya.res.in]
- 3. doc.abcam.com [doc.abcam.com]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of protein carbonyls in plasma, cell extracts, tissue homogenates, isolated proteins: Focus on sample preparation and derivatization conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Comparison between different assays for superoxide dismutase-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the effects between catalase and superoxide dismutase on regulating macrophage inflammatory response and protecting osteogenic function of periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Glutathione Reductase Assay [cellbiolabs.com]
Cross-Validation of Ceruloplasmin Measurement: A Comparison of Enzymatic Activity Assays and Immunoassays
For researchers, scientists, and drug development professionals, an accurate measurement of ceruloplasmin is critical for investigating a range of pathological and metabolic conditions. Ceruloplasmin, a copper-containing glycoprotein, plays a crucial role in iron metabolism and antioxidant defense.[1][2] Its levels in biological samples can be indicative of diseases such as Wilson's disease, Menkes' disease, and various inflammatory conditions.[1][3][4] This guide provides a comprehensive comparison of two primary methods for quantifying ceruloplasmin: enzymatic activity assays, specifically those using N,N-dimethyl-p-phenylenediamine (DMPD) or similar substrates, and immunoassays.
The fundamental difference between these two approaches lies in what they measure. Enzymatic assays quantify the functional oxidase or ferroxidase activity of ceruloplasmin, which is its biologically relevant parameter.[5] In contrast, immunoassays measure the total concentration of the ceruloplasmin protein, irrespective of its enzymatic activity.[5] This distinction is particularly important in conditions where the expressed protein may be functionally impaired.
Comparative Performance: Enzymatic Activity vs. Immunoassay
Studies comparing enzymatic and immunological methods for ceruloplasmin measurement have consistently shown a strong correlation in healthy individuals. However, this correlation weakens significantly in patient populations with certain diseases, particularly Wilson's disease and other liver disorders.[5][6][7]
The enzymatic assay is often considered superior for the diagnosis of Wilson's disease, a genetic disorder characterized by copper accumulation.[6][7] This is because immunoassays may detect functionally inactive ceruloplasmin, leading to a normal reading in a patient who is biologically deficient in active ceruloplasmin.[5]
| Parameter | Enzymatic Assay (Oxidase Activity) | Immunoassay (Protein Concentration) | Key Findings |
| Principle | Measures the copper-dependent oxidase activity of ceruloplasmin through the oxidation of a chromogenic substrate. | Uses antibodies to detect and quantify the total ceruloplasmin protein concentration. | Enzymatic assay reflects biological function; immunoassay measures total protein amount.[5] |
| Correlation in Healthy Controls | High (r = 0.94) | High (r = 0.94) | Both methods show strong agreement in healthy populations.[6][7] |
| Correlation in Wilson's Disease Patients | Weaker (r = 0.70) | Weaker (r = 0.70) | Discrepancy between functional activity and protein level is more pronounced.[6][7] |
| Correlation in Patients with Impaired Liver Function | Weaker (r = 0.65) | Weaker (r = 0.65) | Liver impairment can affect the functional state of ceruloplasmin.[6][7] |
| Diagnostic Specificity for Wilson's Disease (Healthy Controls) | 100% | 78.8% | Enzymatic assay demonstrates significantly higher specificity.[6][7] |
| Diagnostic Specificity for Wilson's Disease (Including Liver Disease Controls) | 84.5% | 68.9% | Specificity of both assays decreases, but the enzymatic method remains superior.[6][7] |
Experimental Workflows
The following diagrams illustrate the generalized workflows for a colorimetric enzymatic activity assay and a turbidimetric immunoassay for ceruloplasmin.
Detailed Experimental Protocols
Ceruloplasmin Enzymatic Activity Assay (Colorimetric)
This protocol is a generalized procedure based on commercially available kits that utilize an oxidase substrate similar in function to DMPD.
Materials:
-
Microplate reader capable of kinetic measurements at 560 nm.
-
96-well microplate.
-
Ceruloplasmin Assay Buffer.
-
Ceruloplasmin Substrate (e.g., a p-phenylenediamine derivative).
-
Saturated Ammonium Sulfate.
-
Serum or plasma samples.
Procedure:
-
Sample Preparation: Serum contains chloride, which can inhibit ceruloplasmin activity.[1][8] To remove chloride, add an equal volume of saturated ammonium sulfate to the serum sample (e.g., 100 µL serum + 100 µL ammonium sulfate).[1][8]
-
Vortex briefly and incubate on ice for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully remove the supernatant.
-
Re-dissolve the protein pellet in deionized water to the original sample volume.
-
Assay Reaction:
-
Measurement:
-
Calculation:
-
Determine the rate of change in absorbance (ΔOD/min).
-
Calculate the ceruloplasmin activity based on a standard curve or using the molar extinction coefficient of the oxidized substrate.
-
Ceruloplasmin Immunoassay (Turbidimetric)
This protocol is a generalized procedure for a turbidimetric immunoassay.
Materials:
-
Automated clinical chemistry analyzer or a spectrophotometer.
-
Phosphate buffered saline (PBS).
-
Reagent 1 (R1): Buffer solution (e.g., PBS with polyethylene glycol).
-
Reagent 2 (R2): Antiserum containing polyclonal goat anti-human ceruloplasmin antibodies.[9]
-
Ceruloplasmin Calibrator/Standard.
-
Serum or plasma samples.
Procedure:
-
Sample Preparation: Fresh serum is preferred. Samples should be centrifuged if fibrin is present.[9] Dilute samples if high concentrations are expected.
-
Calibration: Generate a reference curve by performing serial dilutions of the Ceruloplasmin Standard in saline.[9]
-
Assay Reaction:
-
Pipette the sample into a reaction cuvette.
-
Add Reagent 1 and mix.
-
Take an initial absorbance reading (A1).
-
Add Reagent 2 to initiate the antigen-antibody reaction.
-
Incubate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).
-
-
Measurement:
-
Take a second absorbance reading (A2).
-
The change in absorbance (ΔA = A2 - A1) is proportional to the concentration of ceruloplasmin in the sample.
-
-
Calculation:
Conclusion
Both enzymatic activity assays and immunoassays are valuable tools for the quantification of ceruloplasmin. The choice of method should be guided by the specific research or diagnostic question. For applications where the biological function of ceruloplasmin is paramount, such as in the diagnosis of Wilson's disease, enzymatic assays are the preferred method due to their superior specificity and ability to measure the active form of the protein.[5][6] For general screening in healthy populations or when assessing ceruloplasmin as an acute-phase reactant, immunoassays provide a reliable and often more easily automated alternative. Cross-validation of results, particularly in clinical or drug development settings, can provide a more complete picture of ceruloplasmin status.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. cohesionbio.com [cohesionbio.com]
- 4. Biochemistry, Ceruloplasmin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Value of an enzymatic assay for the determination of serum ceruloplasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum ceruloplasmin oxidase activity is a sensitive and highly specific diagnostic marker for Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. content.abcam.com [content.abcam.com]
- 9. sdi-fz.com [sdi-fz.com]
A Comparative Analysis of Methylene Blue Synthesis Methodologies
Methylene blue, the first fully synthetic drug used in medicine, continues to be a vital compound for researchers, scientists, and drug development professionals.[1] Its synthesis, first achieved by Heinrich Caro in 1876, has evolved significantly over the past century.[2] This guide provides a comparative study of prominent synthesis methods, offering an objective look at their performance based on experimental data. We will delve into the classic Caro's synthesis, the widely used sodium dichromate oxidation method, and a more contemporary approach utilizing manganese dioxide, focusing on aspects such as yield, purity, and environmental impact.
Comparative Performance of Synthesis Methods
The selection of a synthesis method for methylene blue often involves a trade-off between reaction efficiency, product purity, and environmental considerations. The following table summarizes the key quantitative data for three prominent methods.
| Synthesis Method | Key Oxidizing Agent(s) | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Caro's Synthesis | Ferric Chloride (FeCl₃) | ~8%[3] | Not consistently reported | Historical significance | Very low yield |
| Sodium Dichromate Method | Sodium Dichromate (Na₂Cr₂O₇) | ~90.7%[4] | >98.5%[4] | High yield and purity | Use of highly toxic and environmentally hazardous chromium compounds[5] |
| Manganese Dioxide Method | Manganese Dioxide (MnO₂) and Copper Sulfate (CuSO₄) | "Excellent" - specific % not consistently reported, but implied to be high[6] | "Excellent color value" - implies high purity[6] | Avoids the use of toxic dichromates, reducing environmental impact and sludge disposal issues[5] | May require careful control of reaction conditions to achieve high yields |
Experimental Protocols
Caro's Synthesis (Conceptual Protocol)
This method involves the oxidation of p-dimethylaminoaniline and hydrogen sulfide with ferric chloride.[7][8]
-
Preparation of Reactants: Prepare an acidic solution of p-dimethylaminoaniline.
-
Introduction of Sulfide: Introduce hydrogen sulfide gas into the reaction mixture.
-
Oxidation: Add a solution of ferric chloride to initiate the oxidative coupling and cyclization.
-
Isolation: The crude methylene blue is then precipitated, filtered, and purified.
Sodium Dichromate Method
This common industrial method utilizes the strong oxidizing power of sodium dichromate.[5]
-
Preparation of p-aminodimethylaniline: N,N-dimethylaniline is subjected to nitrosation and subsequent reduction with iron powder to produce N,N-dimethyl-p-phenylenediamine (p-aminodimethylaniline).[4]
-
Formation of Thiosulfonic Acid Intermediate: The p-aminodimethylaniline is oxidized with sodium dichromate in the presence of sodium thiosulfate to form 2-amino-5-dimethylaminophenylthiosulfonic acid.[4]
-
Condensation and Cyclization: This intermediate is then condensed with N,N-dimethylaniline and further oxidized with sodium dichromate and copper sulfate to yield the methylene blue zinc chloride double salt.[4]
-
Purification: The zinc salt is neutralized with sodium carbonate to precipitate the crude methylene blue, which is then purified by recrystallization.[4]
Manganese Dioxide Method
This method offers a more environmentally benign alternative to the use of dichromates.[5]
-
Formation of 2-amino-5-dimethylaminophenyl thiosulfonic acid: N,N-dimethyl-p-phenylenediamine is treated with manganese dioxide and sodium thiosulfate in an acidic medium.[5]
-
Formation of Indamine-thiosulfonic acid: The resulting intermediate is then reacted with N,N-dimethylaniline and more manganese dioxide.[5]
-
Cyclization and Oxidation: The final step involves the cyclization and oxidation of the indamine-thiosulfonic acid using a mixture of manganese dioxide and copper sulfate to form methylene blue.[5]
-
Recovery: The methylene blue is then recovered from the reaction mixture through conventional means.
Visualizing the Processes
To better understand the workflows and relationships in methylene blue synthesis and analysis, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of methylene blue.
Caption: Simplified mechanism of Caro's synthesis of methylene blue.[7][8]
Caption: Purification of methylene blue and common impurities.[3]
References
- 1. Methylene blue - Wikipedia [en.wikipedia.org]
- 2. basf.com [basf.com]
- 3. EP3795565A1 - Improved process for the purification of methylene blue - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. An Improved Process For The Preparation Of Methylene Blue [quickcompany.in]
- 6. US4212971A - Process for preparing methylene blue - Google Patents [patents.google.com]
- 7. earthlinepublishers.com [earthlinepublishers.com]
- 8. scispace.com [scispace.com]
Comparison Guide: Evaluating the Specificity of N,N-Dimethyl-p-phenylenediamine Sulfate for H₂S Detection
This guide provides a comprehensive evaluation of N,N-Dimethyl-p-phenylenediamine (DMPD) sulfate, the core reagent in the Methylene Blue (MB) assay, for the specific detection of hydrogen sulfide (H₂S). It compares the performance of this classic colorimetric method against contemporary alternatives, offering researchers, scientists, and drug development professionals objective data to select the most appropriate H₂S quantification method for their experimental needs.
Introduction: The Methylene Blue Assay
The quantification of hydrogen sulfide (H₂S), a critical gaseous signaling molecule, presents a significant analytical challenge due to its volatile and reactive nature.[1] The Methylene Blue assay, first described in 1883, is a well-established, cost-effective, and widely used colorimetric method for H₂S determination.[2] The principle involves the reaction of H₂S with DMPD in the presence of an oxidizing agent, typically ferric chloride (FeCl₃), under strongly acidic conditions. This reaction yields the intensely colored Methylene Blue dye, which can be quantified spectrophotometrically at approximately 670 nm.[2][3]
While convenient, the harsh acidic conditions and the chemistry of the reaction itself raise critical questions about its specificity, particularly in complex biological samples where numerous potential interfering compounds exist.[4] This guide evaluates the specificity of the DMPD-based Methylene Blue method and compares it to other prominent H₂S detection technologies.
Reaction Mechanism of Methylene Blue Formation
The reaction proceeds in an acidic medium where sulfide (S²⁻) reacts with N,N-dimethyl-p-phenylenediamine and an oxidizing agent (Fe³⁺) to form the stable Methylene Blue complex. The intensity of the resulting blue color is directly proportional to the sulfide concentration.[1][5]
Figure 1. Reaction pathway for Methylene Blue formation.
Comparative Performance and Specificity
The primary limitation of the Methylene Blue assay is its susceptibility to interference from various compounds commonly found in biological and environmental samples. Strong reducing agents can prevent or diminish color development, while other substances can react with the reagents.[5] In contrast, modern methods often incorporate separation steps or employ different reaction chemistry to achieve higher specificity.
The following table summarizes the performance characteristics of the DMPD-based Methylene Blue assay compared to leading alternatives.
| Method | Principle | Limit of Detection (LOD) | Advantages | Disadvantages & Known Interferences |
| Methylene Blue Assay (DMPD) | Colorimetric | ~1-2 µM[6][7] | Cost-effective, simple instrumentation, well-established.[1][8] | Low Specificity: Interferes with thiols (cysteine, glutathione), strong reducing agents (sulfite, thiosulfate), and strong oxidizing agents.[4][5] Harsh acidic conditions can release H₂S from acid-labile pools.[4] |
| Monobromobimane (MBB) + RP-HPLC | Fluorescence | ~2 nM[6] | High sensitivity and specificity (due to HPLC separation), stable product for batch analysis.[6] | Requires expensive HPLC equipment, more complex protocol.[1][8] |
| Fluorescent Probes (e.g., Azide/Nitro-based) | Fluorescence ("Turn-on") | Varies (nM to low µM) | High sensitivity, potential for real-time imaging in live cells, less invasive.[9][10] | Can react with other biological thiols and reductants, potential for photobleaching, requires careful validation.[4] |
| Amperometric/Electrochemical Sensors | Electrochemical | nM to pM range[1][8] | Very high sensitivity, real-time detection, fast response time.[1][8] | Specialized and expensive equipment, membrane can be prone to fouling.[11] |
| Gas Chromatography (GC) | Separation/Detection | ~50 ppm (gas sample)[12] | High specificity, reliable and established for gas-phase analysis. | Requires specialized equipment, not suitable for real-time analysis in solution.[13] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the Methylene Blue assay and a high-specificity fluorescent alternative.
This protocol is adapted from established methods for quantifying sulfide in biological samples.[6][7]
-
Reagent Preparation:
-
Zinc Acetate (1% w/v): Dissolve 1 g of zinc acetate in 100 mL of degassed, deionized water. This is used to trap H₂S as zinc sulfide (ZnS).
-
DMPD Solution (20 mM): Dissolve 7.41 mg of N,N-Dimethyl-p-phenylenediamine sulfate in 1 mL of 7.2 M HCl.[6]
-
FeCl₃ Solution (30 mM): Dissolve 4.87 mg of ferric chloride in 1 mL of 1.2 M HCl.[6]
-
Trichloroacetic Acid (TCA) (10% v/v): Prepare a 10% solution of TCA in deionized water for protein precipitation.
-
-
Assay Procedure:
-
In a microcentrifuge tube, mix 75 µL of the sample with 250 µL of 1% zinc acetate to trap H₂S. Add 425 µL of deionized water.
-
Initiate the color reaction by adding 133 µL of the 20 mM DMPD solution.
-
Immediately add 133 µL of the 30 mM FeCl₃ solution.
-
Vortex the mixture and incubate at room temperature for 10-20 minutes in the dark.
-
To remove precipitated proteins, add 250 µL of 10% TCA, vortex, and centrifuge at >12,000 rpm for 5 minutes.[6]
-
Transfer the clear supernatant to a cuvette or 96-well plate.
-
Measure the absorbance at 670 nm using a spectrophotometer.
-
Quantify the H₂S concentration using a standard curve prepared with known concentrations of Na₂S or NaHS.
-
This method derivatizes H₂S to a stable, fluorescent product (sulfide-dibimane), which is then separated from other thiol-containing species by HPLC.[6]
-
Reagent Preparation:
-
Reaction Buffer: 100 mM Tris-HCl, 0.1 mM DTPA, pH 9.5. Degas thoroughly.
-
MBB Solution (10 mM): Prepare a 10 mM stock solution of monobromobimane in a suitable organic solvent like acetonitrile.
-
Stop Solution (Sulfosalicylic Acid - SSA): Prepare a 200 mM SSA solution in water.
-
HPLC Mobile Phases:
-
Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Phase B: 0.1% (v/v) TFA in 99.9% acetonitrile.
-
-
-
Derivatization Procedure:
-
In a suitable reaction tube, mix 30 µL of the sample with 70 µL of the reaction buffer.
-
Add 50 µL of the 10 mM MBB solution.
-
Incubate for 30 minutes at room temperature in a low-oxygen environment if possible.[6]
-
Stop the reaction by adding 50 µL of 200 mM SSA.
-
-
HPLC Analysis:
-
Inject 5-10 µL of the final reaction mixture into an RP-HPLC system equipped with a C18 column.
-
Separate the components using a gradient elution with mobile phases A and B.
-
Detect the sulfide-dibimane product using a fluorescence detector set to an excitation wavelength of 390 nm and an emission wavelength of 475 nm.[6]
-
Quantify against a standard curve prepared by derivatizing known concentrations of Na₂S.
-
Comparative Experimental Workflow
The choice of assay significantly impacts the experimental workflow, complexity, and equipment requirements. The following diagram illustrates the procedural differences between the Methylene Blue assay and the more specific HPLC-based fluorescence method.
Figure 2. Comparison of experimental workflows.
Conclusion
The this compound-based Methylene Blue assay remains a viable method for H₂S quantification due to its simplicity and low cost. However, its utility is significantly limited by a lack of specificity, particularly in complex biological matrices rich in thiols and other reducing agents.[4][5] The harsh acidic conditions required for the assay can also introduce artifacts by liberating H₂S from sources that may not be biologically available under physiological conditions.[4]
For research demanding high accuracy, sensitivity, and specificity, alternative methods are superior.
-
For high-specificity quantification: Chromatography-based methods, such as MBB derivatization followed by RP-HPLC, are excellent choices as they physically separate the H₂S-derived product from potential interferents.[6][8]
-
For high-sensitivity and real-time analysis: Electrochemical sensors offer unparalleled sensitivity and temporal resolution.[1][8]
-
For cellular imaging: Fluorescent probes provide the ability to visualize H₂S dynamics within living systems, though they require careful validation for specificity.[9][10]
Ultimately, the selection of an H₂S detection method should be guided by a thorough consideration of the sample matrix, the required sensitivity and specificity, and the available instrumentation. While the DMPD method provides a foundational technique, researchers must be aware of its limitations and consider more specific assays for rigorous quantitative studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Analytical Methods for Detection of Gasotransmitter Hydrogen Sulfide Released from Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylene blue - Wikipedia [en.wikipedia.org]
- 4. Fluorescent detection of hydrogen sulfide (H2S) through the formation of pyrene excimers enhances H2S quantification in biochemical systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aquaphoenixsci.com [aquaphoenixsci.com]
- 6. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sfrbm.org [sfrbm.org]
- 8. Comparison of colorimetric, spectroscopic and electrochemical techniques for quantification of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. liquidgasanalyzers.com [liquidgasanalyzers.com]
Navigating Antioxidant Assessment: A Comparative Guide to the N,N-Dimethyl-p-phenylenediamine (DMPD) Sulfate Method in Complex Biological Samples
For researchers, scientists, and drug development professionals, the accurate measurement of antioxidant capacity in complex biological samples is a critical yet challenging task. The N,N-Dimethyl-p-phenylenediamine (DMPD) sulfate method offers a colorimetric approach to quantify this activity, but its application in matrices such as plasma, serum, and tissue homogenates is not without limitations. This guide provides an objective comparison of the DMPD method with alternative assays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The principle of the DMPD assay lies in the formation of a stable and colored radical cation (DMPD•+) from DMPD in the presence of a suitable oxidizing agent. Antioxidant compounds in a sample, capable of donating a hydrogen atom, will reduce this radical cation, causing a decolorization of the solution that is proportional to the antioxidant concentration.[1] This change in absorbance, typically measured around 553 nm, allows for the quantification of the total antioxidant capacity.
Key Limitations of the DMPD Method in Biological Samples
While the DMPD assay is relatively simple and inexpensive, its accuracy in complex biological matrices can be compromised by several factors:
-
Interference from Metal Ions: The original DMPD method utilized ferric chloride (FeCl₃) to generate the DMPD radical cation.[1] However, biological samples contain endogenous metal ions, such as Fe(II), which can participate in Fenton-like reactions, leading to the generation of reactive oxygen species. This can cause a negative deviation in the measurement of antioxidant activity, providing an inaccurate assessment.[1][2] An improved version of the assay that uses potassium persulfate as the oxidizing agent has been developed to mitigate this interference.[1][2]
-
Matrix Effects from Proteins and Lipids: Biological samples are rich in proteins and lipids, which can interfere with spectrophotometric assays. High concentrations of proteins, such as albumin and globulins, can cause turbidity and may also possess inherent antioxidant properties that contribute to the overall measurement, making it difficult to discern the activity of specific compounds of interest. While direct studies on protein interference in the DMPD assay are limited, it is a known challenge in other antioxidant assays like the ABTS method, where protein-flavonoid interactions can mask the true antioxidant capacity. In hyperlipidemic samples, elevated lipid levels can lead to light scattering and affect the accuracy of absorbance readings in spectrophotometric assays.
-
Lack of Specificity: The DMPD assay, like many other total antioxidant capacity assays, is not specific to any particular antioxidant. It measures the total reducing capacity of a sample, which includes contributions from a wide range of compounds such as ascorbic acid, uric acid, bilirubin, and various polyphenols. This lack of specificity can be a limitation when the goal is to determine the activity of a specific antioxidant compound or pathway.
Comparative Analysis with Alternative Methods
Several alternative methods are commonly used to assess antioxidant capacity, each with its own set of advantages and disadvantages. The most common alternatives include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays.
| Method | Principle | Advantages in Biological Samples | Limitations in Biological Samples |
| DMPD | Measures the ability of antioxidants to reduce the DMPD radical cation. | Relatively simple and inexpensive. The improved potassium persulfate method reduces metal ion interference.[1][2] | Potential for interference from proteins and lipids. Lack of specificity for individual antioxidants. |
| DPPH | Measures the scavenging of the stable DPPH radical by antioxidants. | Simple and widely used. | The DPPH radical is soluble in organic solvents, making it less suitable for aqueous biological samples. Proteins can precipitate in the alcoholic reaction medium.[3] |
| ABTS | Measures the reduction of the pre-formed ABTS radical cation. | Applicable to both hydrophilic and lipophilic antioxidants. The radical is soluble in aqueous and organic solvents.[4] | Can be affected by colored compounds in the sample. Protein-antioxidant interactions can mask true activity. |
| FRAP | Measures the ability of antioxidants to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. | Simple, rapid, and automated. | Does not measure the activity of thiol-containing antioxidants like glutathione. The reaction is conducted at an acidic pH, which is not physiologically relevant.[5] |
Experimental Protocols
Improved N,N-Dimethyl-p-phenylenediamine (DMPD) Sulfate Assay Protocol for Biological Fluids
This protocol is adapted from the improved method using potassium persulfate to minimize metal ion interference.[1][2]
Reagents:
-
N,N-Dimethyl-p-phenylenediamine (DMPD) sulfate
-
Potassium persulfate (K₂S₂O₈)
-
Acetate buffer (0.1 M, pH 5.6)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) standard
-
Deionized water
-
Sample (e.g., deproteinized plasma or serum)
Procedure:
-
Preparation of DMPD Stock Solution (100 mM): Dissolve 209 mg of DMPD in 10 mL of deionized water.
-
Preparation of Potassium Persulfate Solution (0.4 mM): Prepare a fresh solution of potassium persulfate in deionized water.
-
Generation of DMPD Radical Cation (DMPD•+):
-
To 10 mL of acetate buffer (pH 5.6), add 100 µL of the 100 mM DMPD stock solution and 50 µL of the 0.4 mM potassium persulfate solution.
-
Incubate the solution in the dark at room temperature for 3-4 hours to allow for the formation of the stable DMPD•+ radical.
-
Before use, dilute the DMPD•+ solution with acetate buffer to obtain an absorbance of 0.70-0.80 at 517 nm.
-
-
Sample and Standard Preparation:
-
Prepare a series of Trolox standards of known concentrations in the appropriate buffer.
-
Dilute the biological sample (e.g., plasma, serum) as necessary to ensure the absorbance reading falls within the linear range of the assay. A deproteinization step (e.g., with acetonitrile or perchloric acid) is recommended to minimize protein interference.
-
-
Measurement:
-
To a microplate well or a cuvette, add 280 µL of the diluted DMPD•+ solution.
-
Add 20 µL of the sample or standard.
-
Mix and incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 553 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition of the DMPD•+ radical for each sample and standard using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Construct a standard curve by plotting the % inhibition versus the concentration of the Trolox standards.
-
Determine the antioxidant capacity of the sample by interpolating its % inhibition on the standard curve. Results are typically expressed as Trolox Equivalents (TE).
-
Visualizing the Methodologies
To better understand the workflows, the following diagrams illustrate the DMPD assay and a comparison of its underlying principle with the ABTS assay.
Caption: Workflow of the improved DMPD antioxidant capacity assay.
Caption: Comparison of the chemical principles of the DMPD and ABTS assays.
Conclusion
The N,N-Dimethyl-p-phenylenediamine (DMPD) sulfate method can be a useful tool for assessing total antioxidant capacity. However, researchers must be aware of its limitations, particularly when analyzing complex biological samples. The improved method using potassium persulfate is recommended to avoid interference from metal ions. For robust and reliable results, it is crucial to consider potential matrix effects from proteins and lipids and to validate the assay for the specific biological matrix being investigated. When possible, employing multiple antioxidant assays with different mechanisms (e.g., DMPD, ABTS, and FRAP) can provide a more comprehensive and accurate profile of the antioxidant status of a biological sample. This comparative guide serves as a starting point for researchers to make informed decisions about the most suitable methods for their specific research questions in the dynamic field of antioxidant research.
References
Inter-laboratory comparison of total antioxidant capacity results using DMPD
For researchers, scientists, and professionals in drug development, the accurate measurement of total antioxidant capacity (TAC) is a critical aspect of evaluating the potential of therapeutic compounds and understanding oxidative stress. The N,N-dimethyl-p-phenylenediamine (DMPD) assay is one of several methods available for this purpose. This guide provides a detailed comparison of the DMPD method with other common TAC assays, supported by experimental protocols and performance characteristics. While direct inter-laboratory comparison data for the DMPD assay is not extensively available in published literature, this guide synthesizes information on its principles, protocols, and known performance to offer a valuable resource for its implementation and evaluation.
Principle of the DMPD Assay
The DMPD assay is a spectrophotometric method based on the ability of antioxidant compounds to quench the color of the DMPD radical cation (DMPD•+).[1] At an acidic pH and in the presence of an oxidizing agent, such as ferric chloride (FeCl₃) or potassium persulfate (K₂S₂O₈), DMPD forms a stable and colored radical cation.[2][3] This radical cation exhibits a maximum absorbance at approximately 505-553 nm.[1] Antioxidant compounds present in a sample, which are capable of donating a hydrogen atom, reduce the DMPD•+ back to its colorless form.[1][2] The resulting decolorization of the solution is proportional to the amount of antioxidants present in the sample.[1] This reaction is typically rapid, with a stable endpoint, making it suitable for the efficient measurement of antioxidative efficiency.[1]
Detailed Experimental Protocol for the DMPD Assay
The following protocol is a synthesized representation from various established methods.[3][4] It is recommended that individual laboratories optimize the procedure for their specific needs and instrumentation.
1. Reagent Preparation:
-
Acetate Buffer (0.1 M, pH 5.25): Prepare by mixing solutions of 0.1 M acetic acid and 0.1 M sodium acetate to achieve the desired pH.
-
DMPD Stock Solution (100 mM): Dissolve 209 mg of N,N-dimethyl-p-phenylenediamine dihydrochloride in 10 mL of deionized water. This solution should be prepared fresh.[3]
-
Oxidant Solution (e.g., 0.05 M Ferric Chloride): Dissolve 135 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
DMPD•+ Radical Cation Solution: To 100 mL of acetate buffer, add 1 mL of the 100 mM DMPD stock solution. The colored radical cation is formed by adding 0.2 mL of the 0.05 M ferric chloride solution. The absorbance of this solution at 505 nm should be adjusted to between 0.80 and 1.00 for optimal sensitivity.
-
Trolox Standard Solutions: Prepare a stock solution of Trolox (a water-soluble vitamin E analog) and perform serial dilutions to create a standard curve.
2. Assay Procedure:
-
Pipette 20 µL of the sample or standard into a microplate well.
-
Add 280 µL of the freshly prepared DMPD•+ solution to each well.
-
Incubate the mixture at room temperature for 10 minutes with continuous stirring.
-
Measure the absorbance at 553 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition of the DMPD•+ absorbance for each sample and standard using the following formula: % Inhibition = [(A₀ - Aƒ) / A₀] x 100 Where A₀ is the absorbance of the uninhibited radical cation (blank) and Aƒ is the absorbance measured after the 10-minute incubation with the antioxidant sample.
-
Plot the percentage of inhibition for the Trolox standards against their concentrations to generate a standard curve.
-
Determine the Total Antioxidant Capacity of the samples from the standard curve and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
Experimental Workflow
The following diagram illustrates the key steps in the DMPD Total Antioxidant Capacity assay.
Comparison of TAC Assays
While the DMPD assay is a robust method, it is important to understand its characteristics in relation to other common TAC assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) assays.
| Feature | DMPD Assay | ABTS Assay | FRAP Assay |
| Principle | Measures the ability of antioxidants to reduce the DMPD radical cation (DMPD•+).[1] | Measures the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+). | Measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. |
| Reaction Mechanism | Primarily Hydrogen Atom Transfer (HAT).[1] | Mixed Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). | Single Electron Transfer (SET). |
| Wavelength of Max. Absorbance | ~505-553 nm[1] | ~734 nm | ~593 nm |
| pH of Reaction | Acidic (typically pH 5.25) | Can be performed over a wide pH range. | Acidic (pH 3.6) |
| Advantages | Rapid, inexpensive, stable endpoint, good reproducibility.[3][5] | Applicable to both hydrophilic and lipophilic antioxidants, stable radical. | Simple, automated, and reproducible. |
| Disadvantages | Sensitivity and reproducibility may decrease with hydrophobic antioxidants. | Can be affected by interfering substances that have absorbance near 734 nm. | Does not measure antioxidants that act by HAT (e.g., thiols). The reaction is carried out at a non-physiological pH. |
| Inter-laboratory Reproducibility | Good reproducibility reported in single-laboratory studies, but extensive inter-laboratory comparison data is not readily available.[1][3] | Generally considered to have good inter-laboratory reproducibility. | Generally considered to have good inter-laboratory reproducibility. |
Signaling Pathway and Logical Relationships
The underlying chemical reaction of the DMPD assay is a redox reaction. The logical relationship can be visualized as follows:
Conclusion
The DMPD assay is a valuable tool for the determination of total antioxidant capacity, offering advantages in terms of speed, cost-effectiveness, and a stable reaction endpoint. While comprehensive inter-laboratory comparison data specific to the DMPD method is limited, single-laboratory studies have demonstrated its good reproducibility. When selecting a TAC assay, researchers should consider the chemical nature of their samples, the specific advantages and disadvantages of each method, and the desired throughput. This guide provides the necessary information for laboratories to implement the DMPD assay and to understand its performance characteristics in the broader context of antioxidant capacity measurements.
References
- 1. Method for measuring antioxidant activity and its application to monitoring the antioxidant capacity of wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioquochem.com [bioquochem.com]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. mdpi.com [mdpi.com]
- 5. DMDP, antioxydant capacity | LIBIOS [libios.fr]
Safety Operating Guide
Proper Disposal of N,N-Dimethyl-p-phenylenediamine Sulfate: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of N,N-Dimethyl-p-phenylenediamine sulfate is critical for ensuring a safe laboratory environment and regulatory compliance. This guide offers procedural, step-by-step instructions to mitigate risks associated with this hazardous chemical.
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] Therefore, adherence to strict safety protocols during its use and disposal is paramount. This substance should be managed as a hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[3][5]
Hazard Assessment and Key Data
A thorough understanding of the hazards associated with this compound is the first step in safe handling. The following table summarizes its key hazard classifications.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed[1][2] |
| Acute Dermal Toxicity | Category 3 | H311: Toxic in contact with skin[1][2] |
| Acute Inhalation Toxicity | Category 3 | H331: Toxic if inhaled[1][2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[4] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[4] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[4] |
Experimental Protocol: Standard Operating Procedure for Disposal
This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure the following PPE is worn:
-
Eye Protection: Goggles approved under European standard EN 166 or NIOSH (US) standards.[2][4]
-
Hand Protection: Protective gloves that have been inspected prior to use.[2][4] Use proper glove removal technique to avoid skin contact.[4]
-
Skin and Body Protection: A lab coat, and for larger quantities or risk of splash, a full suit and boots may be necessary.[2][6]
2. Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be in good condition, with no leaks or cracks, and kept closed except when adding waste.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] Include appropriate hazard pictograms.[9]
-
Incompatible Wastes: This substance is incompatible with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1] Do not mix with these materials in the same waste container.[9] Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[7][10][11]
3. Spill Management: In the event of a spill:
-
Minor Spills: For small spills, remove all ignition sources.[5] Use dry clean-up procedures and avoid generating dust.[5] Sweep up the material and place it in a suitable, labeled container for disposal.[2][5][12] All contaminated spill cleanup materials must be managed as hazardous waste.[7]
-
Major Spills: Evacuate the area and alert emergency responders.[5]
-
Personal Exposure: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek immediate medical attention.[2][6] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[2][6] If inhaled, move the person to fresh air and seek immediate medical attention.[2]
4. Disposal Procedure:
-
Never dispose of this compound down the drain or in regular trash. [7][8]
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[10]
-
Empty Containers: Empty containers that held this compound should be triple rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container labels should be completely defaced before disposal in the appropriate recycling or trash bin.[9]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.be [fishersci.be]
- 3. bio.vu.nl [bio.vu.nl]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. danthelabsafetyman.com [danthelabsafetyman.com]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Essential Safety and Logistical Information for Handling N,N-Dimethyl-p-phenylenediamine sulfate
This guide provides crucial safety protocols and logistical plans for the handling and disposal of N,N-Dimethyl-p-phenylenediamine sulfate, ensuring the well-being of laboratory personnel and compliance with safety regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, toxic if swallowed, in contact with skin, or if inhaled.[1][2] It can also cause skin and eye irritation.[3][4][5] Adherence to proper PPE guidelines is mandatory to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | PPE Recommendation | Standards/Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards. | EN 166 (EU) or ANSI Z87.1 (US) compliant. |
| Skin | Chemical-resistant gloves (e.g., PVC), lab coat, and long-sleeved clothing. Ensure full skin coverage. | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] |
| Respiratory | A NIOSH (US) or EN 149 (EU) approved respirator is required if ventilation is inadequate or when handling fine dust. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[6] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to prevent contamination and accidental exposure.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Handle the substance under a chemical fume hood to avoid inhalation of dust.[6]
-
Avoid generating dust during weighing and transfer.[6]
-
Ground all equipment containing the material to prevent static discharge.[3]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place away from light and moisture.[1][7]
-
-
In Case of a Spill:
-
For minor spills, remove all ignition sources.[4]
-
Clean up spills immediately, avoiding dust generation, by using dry clean-up procedures.[4]
-
Wear appropriate PPE during cleanup.
-
Collect the spilled material into a suitable, labeled container for hazardous waste disposal.[4]
-
For major spills, evacuate the area and alert emergency responders.[4]
-
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Procedures
| Exposure Route | First Aid Action |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][3] Call a physician or poison control center immediately.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Waste Disposal Workflow
Caption: Disposal plan for this compound waste.
Step-by-Step Disposal Procedure:
-
Waste Classification: Waste containing this compound is classified as hazardous waste.[2][4]
-
Collection and Storage:
-
Collect waste residues and contaminated materials in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
-
Disposal:
-
Dispose of the hazardous waste through a licensed waste disposal contractor.
-
All waste disposal must be in accordance with local, state, and federal regulations.[4]
-
Do not empty into drains or release into the environment.[8]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[2][5]
-
By adhering to these safety and logistical guidelines, researchers and laboratory professionals can minimize the risks associated with handling this compound and ensure a safe working environment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.be [fishersci.be]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemos.de [chemos.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
